molecular formula C12H22N2O2 B592356 tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1147422-00-1

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B592356
CAS No.: 1147422-00-1
M. Wt: 226.32
InChI Key: HMLJDLIVSQQLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLJDLIVSQQLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147422-00-1
Record name tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1147422-00-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heteroaromatic compound. This molecule is not typically pharmacologically active itself but serves as a crucial building block and intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its unique structural framework makes it a valuable precursor in the development of novel therapeutics, particularly in the field of oncology. This guide provides an in-depth overview of its chemical properties, synthesis, and its application in the creation of potent anticancer agents.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[2]
Molecular Weight 226.32 g/mol [3]
IUPAC Name This compound[1]
Physical Form Solid, Semi-solid, or liquid lump[1]
Purity >95% (typical from commercial suppliers)[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]
Boiling Point (Predicted) 313.8 ± 15.0 °C[4]
Density (Predicted) 1.052 ± 0.06 g/cm³[4]
Flash Point (Predicted) 143.6 ± 20.4 °C[4]
Refractive Index (Predicted) 1.489[4]

Synthesis Protocol

The following is a general laboratory procedure for the synthesis of this compound.

Reaction: Hydrogenation of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Ethylene glycol monomethyl ether

  • Acetic acid

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

  • Dichloromethane

  • Methanol

  • Silica gel

Procedure:

  • Dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (e.g., 2.55 g) in a solvent mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL).

  • Add a catalytic amount of palladium hydroxide on carbon.

  • Heat the reaction suspension to 70°C for 24 hours under a hydrogen atmosphere (2.0 MPa).

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration.

  • Concentrate the filtrate under vacuum to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and methanol (e.g., 10:1 v/v) as the eluent.

  • The final product is isolated as a viscous liquid.

Application in Drug Discovery: An Intermediate for Tubulin Inhibitors

The primary utility of this compound is as a precursor for the synthesis of biologically active molecules. A notable application is in the creation of 1H-pyrrolo[3,2-c]pyridine derivatives that have demonstrated potent anticancer activity. These derivatives function as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.

Proposed Synthetic Workflow

The octahydro-pyrrolo[3,2-c]pyridine scaffold can be envisioned as a precursor to the aromatic 1H-pyrrolo[3,2-c]pyridine core of the active compounds. A plausible synthetic route would involve the aromatization of the octahydro- intermediate, followed by further functionalization.

G cluster_synthesis Synthetic Workflow start This compound (CAS 1147422-00-1) aromatization Aromatization (e.g., Oxidation) start->aromatization intermediate 1H-Pyrrolo[3,2-c]pyridine Intermediate aromatization->intermediate suzuki_coupling Suzuki Coupling with Substituted Phenylboronic Acid intermediate->suzuki_coupling final_product 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Active Tubulin Inhibitors) suzuki_coupling->final_product

Caption: Proposed synthetic pathway from the octahydro- intermediate to active tubulin inhibitors.

Mechanism of Action of Derivatives: Tubulin Polymerization Inhibition

The 1H-pyrrolo[3,2-c]pyridine derivatives synthesized from this intermediate target the cytoskeleton of cancer cells. Specifically, they bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is critical as it halts the cell cycle in the G2/M phase, ultimately inducing apoptosis.

G cluster_pathway Tubulin Polymerization and Inhibition Pathway tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitosis & Cell Division mt->mitosis inhibitor 1H-Pyrrolo[3,2-c]pyridine Derivative inhibitor->tubulin Binds to Colchicine Site apoptosis Apoptosis mitosis->apoptosis Disruption leads to

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives on tubulin dynamics.

Key Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

This assay is fundamental for evaluating the efficacy of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time. Inhibitory compounds will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO) and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add the test compound, positive control, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the reaction by adding the ice-cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader, pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by plotting the maximum polymerization rate against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., HeLa, SGC-7901, MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ of the compound.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel, potent anticancer agents. Its utility lies in providing the core scaffold for 1H-pyrrolo[3,2-c]pyridine derivatives that effectively inhibit tubulin polymerization, a clinically validated target in oncology. This guide has provided the essential technical information for researchers and drug development professionals to understand and utilize this compound in their research endeavors.

References

Technical Guide: Physicochemical Profile of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1H-octahydropyrrolo[3,2-c]pyridine, a heterocyclic compound featuring a pyrrolopyridine core with a tert-butyloxycarbonyl (Boc) protecting group, represents a valuable building block in medicinal chemistry. The pyrrolopyridine scaffold is a recognized pharmacophore, appearing in various biologically active molecules and approved pharmaceuticals. Derivatives of the pyrrolopyridine class have shown potential as kinase inhibitors, making them significant for research in oncology and inflammatory diseases.[1][2] This document provides a technical overview of the known physical properties of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine, outlines standard experimental protocols for determining these properties, and contextualizes its potential role in drug discovery workflows.

Core Physical Properties

While specific experimental data for the physical properties of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine are not extensively reported in publicly available literature, the following information has been compiled from chemical supplier databases and computational predictions. It is crucial to note that predicted values, especially for boiling and melting points, can differ from experimental findings.

PropertyValueSource
CAS Number 1147422-00-1N/A
Molecular Formula C₁₂H₂₂N₂O₂[3]
Molecular Weight 226.32 g/mol [3]
Appearance Viscous Liquid[4]
Purity ≥95%[3]
Storage Conditions Room temperature, dry[3]
Predicted Boiling Point Data not availableN/A
Predicted Melting Point Data not availableN/A
Predicted Density Data not availableN/A
Solubility Data not availableN/A

Note: For the isomeric compound 1-Boc-octahydropyrrolo[3,4-b]pyridine (CAS 159877-36-8), a density of 1.1 ± 0.1 g/cm³ and a boiling point of 313.8 ± 15.0 °C at 760 mmHg have been reported.[5] This information is provided for comparative purposes only and should not be attributed to 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine.

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of organic compounds like 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine.

Melting Point Determination

For viscous liquids or semi-solids, the melting point can be determined using a standard melting point apparatus, often by freezing the sample first.

Procedure:

  • Sample Preparation: A small amount of the viscous liquid is placed in a capillary tube and cooled (e.g., using a dry ice/acetone bath) until solidified.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[6][7] A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Procedure (Small Scale):

  • Apparatus: A small test tube containing a few milliliters of the compound and an inverted capillary tube (sealed at one end) is attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube or an oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Measurement: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[5][8][9][10]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Procedure:

  • Mass Measurement: A known volume of the liquid is carefully measured using a calibrated volumetric flask or pycnometer.

  • Weighing: The mass of the liquid is determined by weighing the flask before and after adding the sample.

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume.[11][12][13] For viscous liquids, ensuring complete transfer and accurate volume measurement is critical.

Solubility Determination

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.

Procedure:

  • Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated, and the degree of dissolution is observed. If the compound dissolves, it is recorded as soluble. If not, the process can be repeated with gentle heating. A range of polar and non-polar solvents should be tested to establish a solubility profile.[3][14][15][16][17]

Predicted Spectral Data

Role in Drug Discovery and Development

The pyrrolopyridine scaffold is of significant interest in drug discovery. Its structural similarity to purines allows derivatives to act as ATP-competitive inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[1]

Below is a conceptual workflow illustrating the potential integration of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine in a drug discovery program.

DrugDiscoveryWorkflow cluster_0 Library Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A 1-Boc-1H-octahydropyrrolo [3,2-c]pyridine (Building Block) B Chemical Modification (e.g., deprotection, coupling) A->B C Diverse Pyrrolopyridine Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vitro & In Vivo Testing F->G H ADME/Tox Profiling G->H I Candidate Drug H->I

Figure 1: Conceptual workflow for the use of 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine in drug discovery.

This workflow begins with the chemical modification of the 1-Boc-1H-octahydropyrrolo[3,2-c]pyridine building block to generate a library of diverse derivatives. These compounds are then screened against biological targets, such as kinases, to identify "hits." Promising hits undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a candidate drug for preclinical development.

References

An In-Depth Technical Guide to tert-Butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate. This saturated heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery.

Core Compound Structure and Properties

tert-Butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic molecule featuring a fused pyrrolidine and piperidine ring system. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity.

Chemical Structure:

  • IUPAC Name: tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • CAS Number: 1147422-00-1

  • Molecular Formula: C₁₂H₂₂N₂O₂

  • Molecular Weight: 226.32 g/mol

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the title compound.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
Physical Form Solid, semi-solid, or liquid lump[2]
Purity ≥95% (as commercially available)[2]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[2]
InChI Key HMLJDLIVSQQLPO-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)N1CCC2CNCCC12[1]

Synthesis and Experimental Protocols

The synthesis of tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate is achieved through the hydrogenation of its unsaturated precursor, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Reaction Scheme:

tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate → tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of the target molecule.[3]

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Starting Material, CAS: 148760-75-2)

  • Ethylene glycol monomethyl ether

  • Acetic acid

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen (H₂) gas

  • Dichloromethane

  • Methanol

  • Silica gel

Procedure:

  • In a suitable reaction vessel, dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (e.g., 2.55 g) in a solvent mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL).

  • Add a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C) to the solution.

  • Pressurize the reaction vessel with hydrogen gas to 2.0 MPa.

  • Heat the reaction suspension to 70°C and maintain stirring for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the catalyst by filtration.

  • Concentrate the filtrate under vacuum to remove the solvents.

  • Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and methanol (10:1, v/v) as the eluent.

  • The final product is isolated as a viscous liquid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of tert-Butyl octahydropyrrolo[3,2-c]pyridine-1-carboxylate start_material tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate dissolution Dissolve in Ethylene Glycol Monomethyl Ether / Acetic Acid start_material->dissolution catalyst Add Pd(OH)2/C catalyst dissolution->catalyst hydrogenation Heat to 70°C under 2.0 MPa H2 for 24h catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration concentration Concentrate under vacuum filtration->concentration purification Silica Gel Chromatography (DCM/MeOH 10:1) concentration->purification final_product tert-Butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate purification->final_product

Caption: Synthetic route to the target compound.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific reported biological activity or signaling pathway associated with tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1147422-00-1). This molecule is primarily utilized as a synthetic intermediate in the development of more complex molecules for drug discovery.

However, the unsaturated pyrrolo[3,2-c]pyridine scaffold, from which the title compound is derived, is found in molecules with a range of biological activities. For instance, certain derivatives of pyrrolo[3,2-c]pyridine have been investigated as inhibitors of FMS kinase (CSF-1R), which is implicated in various cancers and inflammatory disorders.

Disclaimer: The following diagram illustrates a simplified signaling pathway for FMS kinase, a target of some unsaturated pyrrolo[3,2-c]pyridine derivatives. This is provided for contextual purposes only and does not represent a known activity of tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate.

Illustrative Signaling Pathway for a Related Scaffold

FMS_Kinase_Pathway Illustrative FMS Kinase Signaling Pathway CSF1 CSF-1 (Ligand) FMS FMS Kinase (CSF-1R) CSF1->FMS dimerization Dimerization & Autophosphorylation FMS->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) dimerization->downstream response Cellular Responses (Proliferation, Survival, Differentiation) downstream->response inhibitor Pyrrolo[3,2-c]pyridine Derivative (Inhibitor) inhibitor->FMS

Caption: FMS kinase signaling, a target of related compounds.

Conclusion

tert-Butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate is a well-defined chemical entity with established synthetic routes. Its primary role in the current scientific landscape is that of a versatile intermediate for the synthesis of novel chemical compounds. While the core, unsaturated pyrrolo[3,2-c]pyridine scaffold is of interest in medicinal chemistry, the fully saturated, Boc-protected derivative described herein has not been extensively studied for its own biological activity. Future research may explore the pharmacological profile of this and related saturated heterocyclic systems.

References

An In-depth Technical Guide on the Spectroscopic Data for tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a detailed, predicted analysis of its 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data based on its chemical structure. This guide also includes a documented synthesis protocol and general experimental methodologies for acquiring such spectroscopic data, serving as a valuable resource for researchers working with this and structurally related molecules.

Introduction

This compound (CAS No. 1147422-00-1) is a saturated bicyclic heterocyclic compound incorporating a pyrrolidine and a piperidine ring. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules with potential therapeutic applications. An understanding of its spectroscopic characteristics is crucial for its synthesis, purification, and characterization.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 1147422-00-1

  • Molecular Formula: C₁₂H₂₂N₂O₂

  • Molecular Weight: 226.32 g/mol

Predicted Spectroscopic Data

Predicted 1H NMR Spectroscopy Data

The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region, corresponding to the various methylene and methine protons of the fused ring system, along with a characteristic singlet for the tert-butyl group.

Table 1: Predicted 1H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~3.5 - 3.8Multiplet2HProtons on the carbon adjacent to the Boc-protected nitrogen
~2.8 - 3.2Multiplet4HProtons on carbons adjacent to the unprotected nitrogen
~1.8 - 2.2Multiplet2HMethine protons at the ring junction
~1.5 - 1.8Multiplet4HRemaining methylene protons on the piperidine ring
1.47Singlet9Htert-butyl (Boc) group protons
Predicted 13C NMR Spectroscopy Data

The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the various sp³ hybridized carbons of the bicyclic core.

Table 2: Predicted 13C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~155Carbonyl carbon (C=O) of the Boc group
~80Quaternary carbon of the tert-butyl group
~50 - 60Carbons adjacent to nitrogen atoms
~40 - 50Methine carbons at the ring junction
~25 - 35Methylene carbons in the ring system
~28Methyl carbons of the tert-butyl group
Predicted Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 226. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

Table 3: Predicted Mass Spectrometry Fragments

m/z ValueFragment Ion
226[M]⁺ Molecular ion
170[M - C₄H₈]⁺ Loss of isobutylene from the Boc group
125[M - C₅H₉O₂]⁺ Loss of the entire Boc group
57[C₄H₉]⁺ tert-butyl cation
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the C-H bonds of the aliphatic rings and the strong carbonyl stretch of the carbamate.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2850StrongC-H stretching of aliphatic CH₂ and CH groups
~1690StrongC=O stretching of the carbamate (Boc group)
~1470 - 1450MediumC-H bending of CH₂ groups
~1365MediumC-H bending of the tert-butyl group
~1160StrongC-N stretching

Synthesis and Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of the title compound involves the hydrogenation of its unsaturated precursor, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Reaction Scheme:

Experimental Protocol: A solution of 1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester (2.55 g) is prepared in a solvent mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL). To this solution, a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C) is added. The resulting suspension is then subjected to a hydrogen atmosphere (2.0 MPa) and heated to 70 °C for 24 hours. After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvents. The crude product is purified by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol (10:1, v/v), to yield the final product as a viscous liquid.

General Protocol for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data for an organic compound like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Place the sample in an NMR tube and acquire the 1H and 13C NMR spectra using a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Data Acquisition: Place the sample in the beam of an FT-IR spectrometer and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic identification and characterization of an organic compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic analysis for this compound. While experimental data is not widely available, the predicted data herein, in conjunction with the provided synthesis and general experimental protocols, offers a solid foundation for researchers and professionals in the field of drug development and organic synthesis. The structural insights from the predicted spectra are invaluable for the identification and characterization of this important synthetic intermediate.

In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-octahydropyrrolo[3,2-c]pyridine. The information presented herein is intended to assist researchers and professionals in the fields of chemical synthesis, and drug discovery in the structural elucidation and characterization of this heterocyclic compound.

Introduction

1-Boc-octahydropyrrolo[3,2-c]pyridine is a saturated bicyclic amine protected with a tert-butyloxycarbonyl (Boc) group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate interpretation of its ¹H NMR spectrum is crucial for confirming its synthesis and for the structural analysis of its derivatives.

¹H NMR Spectral Data

The ¹H NMR spectral data for 1-Boc-octahydropyrrolo[3,2-c]pyridine, acquired in deuterochloroform (CDCl₃) at 400 MHz, is summarized in the table below. The proton numbering corresponds to the structure depicted in the accompanying diagram.

Proton NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
2α, 6α3.98 - 3.77m2H-
7a3.44 - 3.38m1H-
2β, 6β3.16 - 3.09m2H-
2.64 - 2.50m1H-
72.44 - 2.30m2H-
1.86 - 1.84m1H-
3, 51.64 - 1.60m4H-
Boc (C(CH₃)₃)1.47s9H-
3a1.27 - 1.20m1H-

Experimental Protocol

Sample Preparation:

A solution of 1-Boc-octahydropyrrolo[3,2-c]pyridine was prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

NMR Data Acquisition:

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The following acquisition parameters were used:

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 9.8 µs

  • Acquisition Time: 4.096 s

  • Spectral Width: 8012.8 Hz

The chemical shifts were referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

Structural and Logical Representations

To aid in the interpretation of the ¹H NMR data and to provide a clear workflow, the following diagrams have been generated using the DOT language.

G cluster_0 1-Boc-octahydropyrrolo[3,2-c]pyridine C12H22N2O2 C12H22N2O2 workflow start Sample Preparation (Compound in CDCl3) acquisition 1H NMR Data Acquisition (400 MHz Spectrometer) start->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) processing->analysis end Structural Elucidation analysis->end

An In-depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mass spectrometry analysis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characterization by mass spectrometry.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₁₂H₂₂N₂O₂[1]

  • Molecular Weight: 226.32 g/mol [2]

  • CAS Number: 1147422-00-1[1]

  • Chemical Structure:

    • The structure consists of a saturated pyrrolo[3,2-c]pyridine bicyclic core with a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.

Predicted Mass Spectrometry Data

Ion m/z (calculated) Proposed Structure/Fragment Expected Relative Abundance Notes
[M+H]⁺227.1754Protonated Molecular IonHigh (in ESI)The base peak in positive ion ESI mode.
[M]⁺226.1681Molecular IonLow to Medium (in EI)Represents the intact molecule as a radical cation.
[M-56]⁺170.1281Loss of isobutylene (C₄H₈)HighA characteristic fragmentation of the tert-butoxycarbonyl (Boc) group.
[M-100]⁺126.1155Loss of the entire Boc group (C₅H₈O₂)Medium to HighRepresents the octahydropyrrolo[3,2-c]pyridine core.
[C₄H₉]⁺57.0704tert-Butyl cationHighA very common and often base peak for Boc-protected compounds.

Experimental Protocols

A general experimental protocol for acquiring the mass spectrum of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent. The final concentration may need optimization based on instrument sensitivity.

  • Acidification (for positive ESI): To promote protonation, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the final solution.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.0-4.5 kV

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-400 °C

  • Desolvation Gas Flow (e.g., Nitrogen): 600-800 L/hr

  • Mass Range: m/z 50-500

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the predicted fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolution Dissolution in Solvent dilution Dilution to µg/mL dissolution->dilution acidification Acidification (0.1% Formic Acid) dilution->acidification esi_source Electrospray Ionization (ESI) acidification->esi_source mass_analyzer Mass Analyzer esi_source->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation

Caption: Experimental workflow for ESI-MS analysis.

fragmentation_pathway M_H [M+H]⁺ m/z = 227.1754 M_56 [M-C₄H₈+H]⁺ m/z = 171.1386 M_H->M_56  - C₄H₈ (isobutylene) M_100 [M-C₅H₈O₂+H]⁺ m/z = 127.1229 M_H->M_100  - C₅H₉NO₂ (Boc group) C4H9 [C₄H₉]⁺ m/z = 57.0704 M_H->C4H9

Caption: Predicted ESI fragmentation of the target compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for acquiring IR spectra, and a logical workflow for the spectroscopic analysis.

Molecular Structure and Functional Groups

This compound is a bicyclic heterocyclic compound containing several key functional groups that give rise to a characteristic infrared spectrum. The primary functional groups include:

  • Tertiary Amine: Embedded within the saturated bicyclic ring system.

  • Carbamate Group: Specifically, an N-Boc (tert-butyloxycarbonyl) protecting group.

  • Aliphatic C-H Bonds: Present in the tert-butyl group and the saturated ring structure.

The analysis of the IR spectrum allows for the confirmation of the presence of these functional groups and, by extension, the verification of the molecular structure.

Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
2975 - 2950StrongC-H (tert-butyl)Asymmetric Stretch
2950 - 2850Medium-StrongC-H (ring)Asymmetric & Symmetric Stretch
1700 - 1680StrongC=O (carbamate)Stretch
1470 - 1450MediumC-H (CH₂)Scissoring
1390 - 1365Medium-StrongC-H (tert-butyl)Bending
1250 - 1150StrongC-O (carbamate)Stretch
1150 - 1050Medium-StrongC-N (amine/carbamate)Stretch

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of this compound.

1. Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

2. Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is the most common and convenient method for solid or viscous liquid samples.

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Thin Film (for viscous liquids):

    • Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin, uniform film.

    • Mount the salt plates in the spectrometer's sample holder.

  • KBr Pellet (for solids):

    • Mix a small amount of the finely ground sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in a mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder.

3. Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: A Happ-Genzel apodization function is commonly used.

4. Data Processing:

  • Background Subtraction: The previously recorded background spectrum is automatically subtracted from the sample spectrum.

  • ATR Correction (if applicable): For ATR data, an ATR correction algorithm should be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction makes the spectrum appear more like a traditional transmission spectrum.

  • Peak Picking and Annotation: Identify and label the wavenumbers of significant absorption bands.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum.

IR_Workflow Workflow for IR Spectroscopy Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Obtain Sample Prep_Method Select Method (ATR, Thin Film, KBr Pellet) Sample->Prep_Method Prepare Prepare Sample Prep_Method->Prepare Background Record Background Spectrum Prepare->Background Acquire Acquire Sample Spectrum Background->Acquire Process Background Subtraction & ATR Correction Acquire->Process Peak_Pick Peak Picking & Annotation Process->Peak_Pick Assign Assign Peaks to Functional Groups Peak_Pick->Assign Compare Compare with Reference Spectra (if available) Assign->Compare Conclude Structural Confirmation Compare->Conclude

Caption: A flowchart illustrating the key stages of IR spectral analysis.

Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate: Tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a crucial building block in contemporary drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the importance of solubility for this compound, presents a standardized protocol for its determination, and offers a framework for the systematic presentation of solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from the laboratory to the clinic. For pharmaceutical intermediates like this compound, understanding their solubility in various organic solvents is paramount for several reasons:

  • Reaction Kinetics and Yield: The rate and efficiency of synthetic reactions often depend on the ability of reactants to dissolve in the chosen solvent.

  • Purification Processes: Techniques such as crystallization and chromatography, which are essential for isolating and purifying intermediates, are intrinsically linked to the compound's solubility profile.

  • Formulation Development: Knowledge of solubility is critical for the development of stable and effective drug delivery systems.

While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide provides a robust framework for its determination and reporting. During its synthesis, purification via silica gel column chromatography using a 10:1 (v/v) mixture of dichloromethane and methanol has been noted, indicating its solubility in this solvent system.

Quantitative Solubility Data

To facilitate a standardized approach to data collection and comparison, the following table structure is recommended for reporting the solubility of this compound.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
Example: Methanol25DataIsothermal Shake-Flaske.g., pH, crystalline form
Example: Dichloromethane25DataIsothermal Shake-Flaske.g., pH, crystalline form
Example: Acetonitrile25DataIsothermal Shake-Flaske.g., pH, crystalline form
Example: Toluene25DataIsothermal Shake-Flaske.g., pH, crystalline form
Example: Ethyl Acetate25DataIsothermal Shake-Flaske.g., pH, crystalline form
Example: Tetrahydrofuran25DataIsothermal Shake-Flaske.g., pH, crystalline form

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2][3] This method involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is achieved.

3.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[4]

  • Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted sample) × (Dilution factor) × 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method.

G A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-72h Shake-Flask) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Dilute Filtrate E->F G Quantify Concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination via Isothermal Shake-Flask Method.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By adhering to standardized protocols and data presentation formats, researchers can generate high-quality, comparable data that will accelerate the drug development process. The provided experimental protocol for the isothermal shake-flask method offers a reliable starting point for laboratories to establish the solubility profile of this and other critical pharmaceutical intermediates.

References

Navigating the Stability and Storage of 1-Boc-octahydropyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-octahydropyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to ensure the compound's integrity and longevity.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 1-Boc-octahydropyrrolo[3,2-c]pyridine is crucial for its proper handling and storage. The following table summarizes key data points for the parent compound and related isomers.

PropertyValueCAS NumberSource
Molecular Formula C₁₂H₂₂N₂O₂848410-13-9[1]
Molecular Weight 226.32 g/mol 848410-13-9[1]
Boiling Point 339.3±34.0 °C (Predicted)148760-75-2 (isomer)[2]
Density 1.14±0.1 g/cm³ (Predicted)148760-75-2 (isomer)[2]
pKa 7.02±0.30 (Predicted)148760-75-2 (isomer)[2]
LogP 2.81950148760-75-2 (isomer)[2]

Recommended Storage and Handling Conditions

Proper storage is paramount to prevent degradation and maintain the purity of 1-Boc-octahydropyrrolo[3,2-c]pyridine. The following conditions are recommended based on safety data sheets for structurally related pyridine compounds.

ConditionRecommendationRationaleSource
Temperature Store in a cool place. Recommended storage temperature is often 2-8°C.To minimize thermal degradation.[2][3]
Atmosphere Store in a dry, well-ventilated area under an inert atmosphere if possible.To prevent oxidation and hydrolysis.[3][4][5]
Container Keep container tightly closed and securely sealed.To prevent contamination and exposure to moisture and air.[3][4][5]
Light Exposure Protect from direct sunlight.To prevent light-induced degradation.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.To avoid chemical reactions that can degrade the compound.[5][6]
Handling Use non-sparking tools and take measures to prevent static discharge. Work under a chemical fume hood.The compound may be flammable and harmful if inhaled.[3][4][7]

Stability Profile and Degradation

While specific degradation pathways for 1-Boc-octahydropyrrolo[3,2-c]pyridine are not extensively documented in publicly available literature, general principles for pyridine derivatives suggest potential degradation mechanisms.

Chemical Stability: The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions. Therefore, contact with strong acids should be strictly avoided. The pyridine ring itself is generally stable but can be susceptible to oxidation over time, especially in the presence of light and air.

Biological Degradation: Microbial degradation of pyridine and its derivatives is a known environmental fate process.[8][9] This typically involves hydroxylation of the pyridine ring followed by ring cleavage, often facilitated by mono- or dioxygenase enzymes.[10] While specific microorganisms that degrade 1-Boc-octahydropyrrolo[3,2-c]pyridine have not been identified, it is plausible that similar pathways could be involved.

A generalized workflow for handling and storing this chemical is presented below.

G cluster_receiving Receiving and Initial Inspection cluster_storage Long-Term Storage cluster_handling Handling and Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Verify Verify Compound Identity and Purity Inspect->Verify Quarantine Quarantine Inspect->Quarantine If Damaged Store Store at 2-8°C in a dry, well-ventilated area Verify->Store If OK Protect Protect from light and incompatible materials Store->Protect Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh under Inert Atmosphere (if possible) Equilibrate->Weigh Use Use in Experiment Weigh->Use Use->Store Return unused to storage

Caption: Workflow for Receiving, Storing, and Handling 1-Boc-octahydropyrrolo[3,2-c]pyridine.

The following diagram illustrates a generalized microbial degradation pathway for pyridine derivatives.

G Pyridine Pyridine Derivative Hydroxylation Initial Hydroxylation (Monooxygenase/Dioxygenase) Pyridine->Hydroxylation Step 1: Oxidation RingCleavage Ring Cleavage Hydroxylation->RingCleavage Step 2 Intermediates Formation of Aliphatic Intermediates RingCleavage->Intermediates Step 3 TCA Entry into Central Metabolism (e.g., TCA Cycle) Intermediates->TCA Step 4

Caption: Generalized Microbial Degradation Pathway for Pyridine Compounds.

Experimental Protocols for Stability Assessment

While specific stability studies for 1-Boc-octahydropyrrolo[3,2-c]pyridine are not publicly available, a general protocol for assessing the stability of a chemical compound is provided below. This protocol can be adapted for specific needs.

Objective: To evaluate the stability of 1-Boc-octahydropyrrolo[3,2-c]pyridine under various stress conditions (e.g., temperature, humidity, light, and pH).

Materials:

  • 1-Boc-octahydropyrrolo[3,2-c]pyridine

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Forced degradation chambers (e.g., oven, humidity chamber, photostability chamber)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Boc-octahydropyrrolo[3,2-c]pyridine of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Forced Degradation Studies:

    • Thermal Stress: Expose the compound (in solid state and in solution) to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Humidity Stress: Expose the solid compound to high humidity levels (e.g., 75% RH, 90% RH) at a controlled temperature.

    • Photolytic Stress: Expose the compound (in solid state and in solution) to UV and visible light.

    • Acid/Base Hydrolysis: Treat the compound in solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.

    • Oxidative Stress: Treat the compound in solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Sample Analysis:

    • At specified time points, withdraw samples from the stress conditions.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products. An LC-MS system can be used to identify the structure of the degradation products.[10]

  • Data Evaluation:

    • Calculate the percentage degradation of 1-Boc-octahydropyrrolo[3,2-c]pyridine under each stress condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order).

    • Characterize the major degradation products.

This generalized protocol provides a framework for establishing the stability profile of 1-Boc-octahydropyrrolo[3,2-c]pyridine, which is essential for defining appropriate storage conditions and shelf-life.

References

The Chemical Reactivity of the Octahydropyrrolo[3,2-c]pyridine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and the presence of two nitrogen atoms offer unique three-dimensional features and opportunities for diverse functionalization, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical reactivity of this core, with a focus on both its aromatic precursor, the 1H-pyrrolo[3,2-c]pyridine, and the saturated octahydropyrrolo[3,2-c]pyridine system.

Reactivity of the Aromatic 1H-Pyrrolo[3,2-c]pyridine Core

The aromatic 1H-pyrrolo[3,2-c]pyridine scaffold serves as a crucial precursor to the saturated octahydropyrrolo[3,2-c]pyridine core and is itself a key pharmacophore in various biologically active molecules, including kinase inhibitors and anticancer agents.[1] The reactivity of this core is primarily centered around the functionalization of the pyridine and pyrrole rings.

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

A common synthetic route to the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step process starting from substituted pyridines. A representative synthetic pathway is outlined below.

Synthesis_of_1H_pyrrolo_3_2_c_pyridine_core cluster_synthesis Synthesis of 1H-pyrrolo[3,2-c]pyridine Core 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Pyridine-1-oxide 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine->Pyridine-1-oxide Oxidation m-CPBA m-CPBA Nitro_pyridine_oxide 2-bromo-5-methyl-4-nitropyridine 1-oxide Pyridine-1-oxide->Nitro_pyridine_oxide Nitration Fuming_HNO3_H2SO4 Fuming HNO3 / H2SO4 Enamine_intermediate Enamine intermediate Nitro_pyridine_oxide->Enamine_intermediate Condensation DMF-DMA DMF-DMA 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Enamine_intermediate->6-bromo-1H-pyrrolo[3,2-c]pyridine Reductive Cyclization Fe_AcOH Fe / AcOH

Synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

The synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is achieved through a four-step process starting from commercially available 2-bromo-5-methylpyridine.[2]

  • Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.

  • Nitration: The resulting pyridine-1-oxide is then treated with fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Enamine Formation: The nitro compound is subsequently reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide to form a key enamine intermediate.

  • Reductive Cyclization: Finally, the enamine intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to furnish the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Functionalization of the 1H-Pyrrolo[3,2-c]pyridine Core

The 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is a versatile building block for further functionalization, primarily through cross-coupling reactions. The Suzuki cross-coupling reaction is a prominent method for introducing aryl substituents at the 6-position.

Functionalization_of_1H_pyrrolo_3_2_c_pyridine_core cluster_functionalization Functionalization via Suzuki Cross-Coupling 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Functionalized_product 6-aryl-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine->Functionalized_product Suzuki Coupling Arylboronic_acid Arylboronic acid Pd_catalyst_Base Pd catalyst / Base

Functionalization of the 6-position via Suzuki coupling.

Experimental Protocol: Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is employed to synthesize a variety of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[2]

  • N-Arylation: The nitrogen of the pyrrole ring in 6-bromo-1H-pyrrolo[3,2-c]pyridine is first functionalized, for example, by reacting it with 3,4,5-trimethoxyphenylboronic acid in the presence of potassium carbonate, pyridine, and copper (II) acetate to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

  • Suzuki Coupling: The resulting N-substituted intermediate is then coupled with various arylboronic acids using a palladium catalyst and a base to generate the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

Quantitative Data from Suzuki Coupling Reactions

The following table summarizes the yields and characterization data for a selection of synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.[2]

Compound IDAryl SubstituentYield (%)1H NMR (500 MHz, CDCl3) δ (ppm)13C NMR (126 MHz, CDCl3) δ (ppm)HRMS (m/z) [M+H]+
10a phenyl639.10 (s, 1H), 8.08−7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41−7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44361.1556
10c m-tolyl949.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72−7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H)159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53375.1709
10d p-tolyl679.07 (s, 1H), 7.89 (d, J = 8.2 Hz, 1H), 7.77 (s, 1H), 7.36 (d, J = 3.3 Hz, 1H), 7.27 (d, J = 8.0 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H), 6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H)154.05, 150.05, 143.17, 141.18, 138.19, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 124.66, 102.87, 102.41, 102.14, 61.05, 56.42, 21.20375.1708
10g 3-methoxyphenyl619.08 (s, 1H), 7.76 (s, 1H), 7.56 (s, 1H), 7.50 (d, J = 7.9 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.35 (s, 1H), 6.93 (dd, J = 8.5, 2.9 Hz, 1H), 6.81 (d, J = 2.7 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 3.88 (s, 3H)160.07, 159.05, 154.10, 142.64, 141.24, 137.69, 133.90, 132.03, 130.68, 129.81, 124.86, 119.39, 114.42, 112.44, 103.09, 102.97, 102.48, 61.06, 56.44, 55.43391.1656
10q Thiophen-3-yl598.97 (s, 1H), 8.04 (s, 1H), 7.99 (s, 1H), 7.69 (s, 1H), 7.61 (dd, J = 5.1, 1.1 Hz, 1H), 7.40−7.39 (m, 1H), 6.80 (d, J = 3.1 Hz, 1H), 6.69 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H)154.15, 141.87, 141.41, 137.87, 133.62, 131.24, 126.77, 126.00, 125.71, 125.17, 124.42, 123.72, 103.55, 102.57, 102.51, 61.07, 56.48367.1115

Reactivity of the Saturated Octahydropyrrolo[3,2-c]pyridine Core

The fully saturated octahydropyrrolo[3,2-c]pyridine core presents a different reactivity profile compared to its aromatic counterpart. The reactivity is dominated by the nucleophilic character of the two secondary amine nitrogens.

Synthesis of the Octahydropyrrolo[3,2-c]pyridine Core

The most direct route to the octahydropyrrolo[3,2-c]pyridine core is through the catalytic hydrogenation of the corresponding aromatic 1H-pyrrolo[3,2-c]pyridine.

Synthesis_of_octahydropyrrolo_3_2_c_pyridine_core cluster_synthesis_saturated Synthesis of Octahydropyrrolo[3,2-c]pyridine Core 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Octahydropyrrolo[3,2-c]pyridine Octahydropyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine->Octahydropyrrolo[3,2-c]pyridine Catalytic Hydrogenation H2_Catalyst H2 / Catalyst (e.g., Rh2O3)

Synthesis via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Pyridines

  • Reaction Setup: The pyridine substrate (0.8 mmol) and Rh2O3 (1 mg, 0.5 mol%) are combined in trifluoroethanol (TFE, 1 mL).

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (5 bar) at 40 °C for 16 hours.

  • Work-up and Analysis: The yield is determined by NMR spectroscopy using an internal standard.

Functionalization of the Octahydropyrrolo[3,2-c]pyridine Core

The reactivity of the octahydropyrrolo[3,2-c]pyridine core is analogous to that of other saturated N-heterocycles, with the secondary amine groups being the primary sites for functionalization. Key reactions include N-alkylation and N-acylation.

Functionalization_of_octahydropyrrolo_3_2_c_pyridine_core cluster_functionalization_saturated Functionalization of the Saturated Core cluster_alkylation N-Alkylation cluster_acylation N-Acylation Octahydropyrrolo[3,2-c]pyridine Octahydropyrrolo[3,2-c]pyridine N-alkylated_product N-Alkyl-octahydropyrrolo[3,2-c]pyridine Octahydropyrrolo[3,2-c]pyridine->N-alkylated_product Reaction with N-acylated_product N-Acyl-octahydropyrrolo[3,2-c]pyridine Octahydropyrrolo[3,2-c]pyridine->N-acylated_product Reaction with Alkyl_halide Alkyl halide (R-X) Base_alkylation Base Acyl_chloride Acyl chloride (RCOCl) Base_acylation Base

Potential N-alkylation and N-acylation reactions.

N-Alkylation

The secondary amines of the octahydropyrrolo[3,2-c]pyridine core can be readily alkylated using various alkylating agents in the presence of a base.

  • Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles.

  • Base: A non-nucleophilic base such as potassium carbonate or triethylamine is typically used to scavenge the acid byproduct.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is commonly employed.

Experimental Protocol: General N-Alkylation of Imidazopyridines

A general procedure for the N-alkylation of related imidazopyridine systems can serve as a starting point.[4]

  • Reaction Setup: The imidazopyridine substrate is dissolved in DMF, and anhydrous potassium carbonate is added.

  • Addition of Alkylating Agent: The alkylating agent (e.g., 1-(chloromethyl)-4-methoxybenzene) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated as necessary until completion, monitored by TLC.

  • Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by crystallization or chromatography.

N-Acylation

N-acylation provides a route to introduce a wide range of functional groups onto the nitrogen atoms of the core.

  • Reagents: Acyl chlorides, anhydrides, or carboxylic acids activated with a coupling agent.

  • Base: A base such as triethylamine or pyridine is used to neutralize the acid generated during the reaction.

  • Solvent: An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

Experimental Protocol: General N-Acylation of Amines

A standard protocol for the N-acylation of an aminopyridine derivative is as follows.[5]

  • Reaction Setup: The amine is dissolved in anhydrous DCM, and triethylamine is added.

  • Addition of Acylating Agent: The acyl chloride (e.g., acetyl chloride, benzoyl chloride) is added dropwise to the cooled solution (0 °C).

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The product is then purified by chromatography.

Quantitative Data for Octahydropyrrolo[3,2-c]pyridine Derivatives

Detailed experimental yields and spectroscopic data for the functionalization of the octahydropyrrolo[3,2-c]pyridine core are not extensively reported in the readily available scientific literature. The reactivity is predicted based on the well-established chemistry of secondary amines. Researchers are encouraged to perform optimization studies for specific substrates and reagents.

Conclusion

The octahydropyrrolo[3,2-c]pyridine core and its aromatic precursor represent valuable scaffolds for the development of new chemical entities with potential therapeutic applications. The aromatic 1H-pyrrolo[3,2-c]pyridine system offers opportunities for functionalization through modern cross-coupling methodologies, allowing for the synthesis of diverse compound libraries. The saturated octahydropyrrolo[3,2-c]pyridine core, accessible through hydrogenation, provides a rigid three-dimensional framework that can be further elaborated through standard N-alkylation and N-acylation reactions. This guide provides a foundation for researchers to explore the rich chemistry of this important heterocyclic system. Further investigation into the specific reaction conditions and the exploration of novel transformations will undoubtedly expand the synthetic utility of the octahydropyrrolo[3,2-c]pyridine core in drug discovery and development.

References

An In-depth Technical Guide to the Stereoisomers of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it a valuable building block for creating complex molecules with specific spatial orientations, crucial for targeted interactions with biological macromolecules. The presence of multiple chiral centers in this molecule gives rise to a number of stereoisomers, each with potentially unique pharmacological and toxicological profiles. This guide provides a comprehensive overview of the potential stereoisomers of this compound, including a discussion of their structural relationships, general synthetic approaches, and state-of-the-art methods for their separation and characterization. While specific experimental data for this exact molecule is limited in publicly available literature, this document consolidates established principles and techniques applicable to this class of compounds.

Stereoisomerism in the Octahydro-1H-pyrrolo[3,2-c]pyridine Core

The core structure of this compound features a fused bicyclic system. The fusion of the pyrrolidine and piperidine rings can result in either a cis or trans configuration, depending on the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). Furthermore, the presence of these and other chiral centers gives rise to enantiomeric pairs for each diastereomer.

The possible stereoisomers can be categorized as follows:

  • Cis-fused diastereomers: In this configuration, the substituents at the bridgehead carbons are on the same side of the ring system. This results in a bent, V-shaped molecule. The cis-fused structure exists as a pair of enantiomers.

  • Trans-fused diastereomers: Here, the substituents at the bridgehead carbons are on opposite sides of the ring system, leading to a more linear and rigid structure. The trans-fused structure also exists as a pair of enantiomers.

The interplay between the ring fusion stereochemistry and the absolute configuration at each chiral center dictates the overall three-dimensional shape of the molecule, which is a critical determinant of its biological activity.

stereoisomers racemate Racemic Mixture (cis and trans) cis cis-Diastereomer (Racemic) racemate->cis Diastereomeric Separation trans trans-Diastereomer (Racemic) racemate->trans Diastereomeric Separation enantiomer_cis1 Enantiomer 1 (cis) cis->enantiomer_cis1 Chiral Resolution enantiomer_cis2 Enantiomer 2 (cis) cis->enantiomer_cis2 Chiral Resolution enantiomer_trans1 Enantiomer 1 (trans) trans->enantiomer_trans1 Chiral Resolution enantiomer_trans2 Enantiomer 2 (trans) trans->enantiomer_trans2 Chiral Resolution

Figure 1: Logical relationship of stereoisomers.

Synthesis and Separation of Stereoisomers

General Synthetic Approach

The synthesis of the octahydro-1H-pyrrolo[3,2-c]pyridine core generally involves the reduction of a corresponding aromatic or partially saturated precursor. A common strategy is the catalytic hydrogenation of a 1H-pyrrolo[3,2-c]pyridine derivative.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: A solution of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is prepared in a suitable solvent, such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum dioxide (PtO₂), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often at elevated pressure and temperature, in a specialized hydrogenation apparatus.

  • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure, and the resulting crude product is purified, commonly by column chromatography on silica gel.

This method often yields a mixture of cis and trans diastereomers. The ratio of these diastereomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Separation of Stereoisomers

The separation of the resulting stereoisomers is a critical step in obtaining enantiopure compounds for biological evaluation.

  • Separation of Diastereomers: The cis and trans diastereomers, being physically distinct compounds, can often be separated using standard chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC). Their different polarities and shapes lead to differential retention on the stationary phase.

  • Resolution of Enantiomers: The separation of enantiomers requires a chiral environment. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral molecules, including heterocyclic amines.

Experimental Protocol: Chiral HPLC

  • Column Selection: An appropriate chiral stationary phase is selected based on the structural class of the analyte. For bicyclic amines, columns with cellulose or amylose carbamate derivatives are often effective.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Analysis: The racemic mixture is injected onto the chiral column, and the separated enantiomers are detected using a UV detector.

  • Preparative Separation: For obtaining larger quantities of each enantiomer, the analytical method can be scaled up to preparative or semi-preparative chiral HPLC.

Characterization of Stereoisomers

The unambiguous determination of the stereochemistry of each isolated isomer is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Analytical Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C, NOESY) Determination of relative stereochemistry (cis vs. trans) and conformational analysis.The coupling constants between protons on the bridgehead carbons and adjacent protons can differentiate between cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, confirming the relative stereochemistry.
X-ray Crystallography Unambiguous determination of the absolute and relative stereochemistry.Provides a three-dimensional structure of the molecule in the solid state, definitively establishing the spatial arrangement of all atoms.
Chiral HPLC Determination of enantiomeric purity (enantiomeric excess, ee).The integration of the peak areas corresponding to the two enantiomers allows for the calculation of the enantiomeric excess.
Polarimetry Measurement of optical rotation.Enantiomers will rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral molecule.
Vibrational Circular Dichroism (VCD) Determination of absolute configuration in solution.Provides information about the stereochemistry of chiral molecules in the solution state, complementing solid-state data from X-ray crystallography.

Application in Drug Development

This compound serves as a versatile scaffold in drug discovery. Its rigid conformation allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to high-affinity and selective interactions with biological targets such as enzymes and receptors.

drug_development_workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_testing Biological Evaluation synthesis Synthesis of Racemic Mixture separation Diastereomeric Separation & Chiral Resolution synthesis->separation characterization Stereochemical Analysis (NMR, X-ray) separation->characterization screening High-Throughput Screening characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Lead Optimization

Figure 2: Workflow for the use of stereoisomers in drug development.

The ability to synthesize and isolate individual stereoisomers is paramount, as different stereoisomers can exhibit vastly different biological activities. One enantiomer may be a potent therapeutic agent, while the other may be inactive or even toxic. Therefore, the development of stereoselective syntheses and efficient chiral separation methods is a key focus in the utilization of this and similar heterocyclic scaffolds in drug discovery programs.

Conclusion

The stereoisomers of this compound represent a rich source of molecular diversity for the development of novel therapeutics. A thorough understanding of their synthesis, separation, and characterization is essential for unlocking their full potential. While specific data for this molecule remains to be fully elucidated in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Future work should focus on the development of stereoselective synthetic routes and the detailed biological evaluation of each individual stereoisomer to fully map their structure-activity relationships.

A Comprehensive Guide to Forced Degradation Studies of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting forced degradation studies on tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The methodologies, data interpretation, and visualization protocols outlined herein are designed to meet regulatory expectations and provide a robust understanding of the molecule's intrinsic stability. Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3]

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3] These studies are essential for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products of a drug substance helps in understanding its intrinsic stability.[1][3]

  • Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradants.[2][4]

  • Improving Formulation and Packaging: Knowledge of a molecule's susceptibility to various stress factors informs the development of stable formulations and appropriate packaging.[3]

  • Meeting Regulatory Requirements: Regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation studies to ensure the safety and efficacy of pharmaceutical products.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow Experimental Workflow for Forced Degradation Studies cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API API Procurement Standard Standard Preparation API->Standard Method Analytical Method Development Standard->Method Acid Acid Hydrolysis Method->Acid Base Base Hydrolysis Method->Base Oxidation Oxidative Degradation Method->Oxidation Thermal Thermal Degradation Method->Thermal Photolytic Photolytic Degradation Method->Photolytic HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Interpretation LCMS->Data Pathway Degradation Pathway Elucidation Data->Pathway Report Reporting Pathway->Report

Caption: A generalized workflow for conducting forced degradation studies.

Experimental Protocols

Detailed methodologies for each stress condition are provided below. A stability-indicating HPLC method should be developed prior to initiating these studies.[4][5]

Preparation of Stock Solution

A stock solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

Stress Conditions

3.2.1. Acidic Hydrolysis

  • Protocol: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubation: The solution is heated at 60°C for 24 hours.

  • Neutralization: After incubation, the solution is neutralized with an equivalent amount of 0.1 N NaOH.

  • Analysis: The sample is diluted to a suitable concentration with the mobile phase and analyzed by HPLC.

3.2.2. Basic Hydrolysis

  • Protocol: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubation: The solution is kept at room temperature for 48 hours.

  • Neutralization: After incubation, the solution is neutralized with an equivalent amount of 0.1 N HCl.

  • Analysis: The sample is diluted and analyzed by HPLC.

3.2.3. Oxidative Degradation

  • Protocol: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Incubation: The solution is kept at room temperature for 24 hours, protected from light.

  • Analysis: The sample is diluted and analyzed by HPLC.

3.2.4. Thermal Degradation

  • Protocol: The solid drug substance is placed in a thermostatically controlled oven.

  • Incubation: The sample is heated at 80°C for 72 hours.

  • Sample Preparation: After exposure, a sample is dissolved in the solvent to the target concentration.

  • Analysis: The sample is analyzed by HPLC.

3.2.5. Photolytic Degradation

  • Protocol: The solid drug substance is spread in a thin layer in a petri dish and exposed to a light source.

  • Exposure: The sample is exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample is kept in the dark.

  • Sample Preparation: After exposure, a sample is dissolved to the target concentration.

  • Analysis: The sample is analyzed by HPLC.

Data Presentation

The results of the forced degradation studies are summarized in the following tables.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl24 hours60°C15.2%2
Basic Hydrolysis0.1 N NaOH48 hoursRoom Temp25.8%1
Oxidative3% H₂O₂24 hoursRoom Temp8.5%3
ThermalSolid State72 hours80°C5.1%1
PhotolyticSolid StateAs per ICH Q1BN/A2.3%1

Table 2: Chromatographic Data of Degradation Products

Stress ConditionDegradantRetention Time (min)% Peak Area
Acidic HydrolysisDP-A13.510.1%
DP-A24.25.1%
Basic HydrolysisDP-B12.825.8%
OxidativeDP-O15.13.2%
DP-O25.92.8%
DP-O36.42.5%
ThermalDP-T17.25.1%
PhotolyticDP-P18.12.3%

Proposed Degradation Pathway

Based on the chemical structure of this compound, a plausible primary degradation pathway under hydrolytic conditions involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

Degradation Pathway Proposed Hydrolytic Degradation Pathway Parent This compound Degradant Octahydro-1H-pyrrolo[3,2-c]pyridine (DP-B1) Parent->Degradant Hydrolysis (Acid/Base) Byproduct1 Isobutylene Parent->Byproduct1 Hydrolysis (Acid/Base) Byproduct2 Carbon Dioxide Parent->Byproduct2 Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathway under hydrolytic stress.

Conclusion

This guide provides a comprehensive overview of the forced degradation studies for this compound. The presented experimental protocols, data tables, and diagrams serve as a robust starting point for researchers and scientists in the pharmaceutical industry. The findings from these studies are critical for ensuring the development of a safe, effective, and stable drug product. Further characterization of the degradation products using techniques like LC-MS and NMR is recommended for complete structural elucidation.

References

Methodological & Application

Synthesis of tert-Butyl Octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol is divided into two main stages: the protection of the pyrrole nitrogen of the starting material and the subsequent hydrogenation to yield the final saturated heterocyclic compound.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Starting Material)

This procedure outlines the protection of the commercially available 1H-pyrrolo[3,2-c]pyridine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 1H-pyrrolo[3,2-c]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1H-pyrrolo[3,2-c]pyridine in ethyl acetate (EtOAc) in a round-bottom flask, add triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to yield pure tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Stage 2: Synthesis of this compound (Final Product)

This stage involves the complete reduction of the aromatic rings of the Boc-protected starting material via catalytic hydrogenation.

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Ethylene glycol monomethyl ether

  • Acetic acid

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (2.55 g) in a mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL).[1]

  • Add a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C) to the solution.[1]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 2.0 MPa and heat the reaction mixture to 70 °C.[1]

  • Maintain stirring at this temperature and pressure for 24 hours.[1]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of Celite, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvents.[1]

  • Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and methanol (10:1, v/v) as the eluent.[1]

  • The final product, this compound, is obtained as a viscous liquid.[1]

Data Presentation

CompoundStarting MaterialReagents and ConditionsProductYieldPhysical State
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate 1H-pyrrolo[3,2-c]pyridine(Boc)₂O, Et₃N, DMAP, EtOAc, Room Temperaturetert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylateHighSolid
This compound tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylateH₂, Pd(OH)₂/C, Ethylene glycol monomethyl ether, Acetic acid, 70 °C, 2.0 MPa, 24 h. Purification via silica gel column chromatography (CH₂Cl₂:MeOH 10:1).[1]This compound~100%Viscous Liquid

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Boc Protection cluster_stage2 Stage 2: Hydrogenation A 1H-pyrrolo[3,2-c]pyridine B tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate A->B (Boc)₂O, Et₃N, DMAP, EtOAc C tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate D This compound C->D H₂, Pd(OH)₂/C, 70°C, 2.0 MPa

Caption: Synthetic workflow for this compound.

References

Application Note: Large-Scale Synthesis of 1-Boc-octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the multi-kilogram scale synthesis of 1-Boc-octahydropyrrolo[3,2-c]pyridine, a valuable saturated bicyclic scaffold for drug discovery. The synthesis is a three-step process commencing with the construction of the aromatic 1H-pyrrolo[3,2-c]pyridine core, followed by Boc protection of the pyrrole nitrogen, and culminating in a catalytic hydrogenation to yield the desired saturated product. This document offers comprehensive experimental procedures, tabulated quantitative data, and graphical representations of the synthetic workflow and a relevant biological pathway to guide researchers in the efficient and scalable production of this key building block.

Introduction

Saturated bicyclic heterocycles are privileged scaffolds in medicinal chemistry, offering three-dimensional diversity that can lead to improved pharmacological properties. The octahydropyrrolo[3,2-c]pyridine core is of particular interest due to its presence in a variety of biologically active molecules. Derivatives of the related aromatic pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of various kinases, including FMS kinase and fibroblast growth factor receptor (FGFR), making them promising candidates for the development of novel therapeutics in oncology and inflammatory diseases.[1][2][3][4] The N-Boc protected version, 1-Boc-octahydropyrrolo[3,2-c]pyridine, serves as a crucial intermediate, enabling selective functionalization in the synthesis of compound libraries for drug discovery. This document outlines a robust and scalable synthetic route to this important building block.

Synthetic Strategy Overview

The large-scale synthesis of 1-Boc-octahydropyrrolo[3,2-c]pyridine is accomplished through a three-step sequence. The process begins with the synthesis of the aromatic precursor, 1H-pyrrolo[3,2-c]pyridine. The pyrrole nitrogen is then protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step. The final step involves the complete reduction of the bicyclic aromatic system via catalytic hydrogenation to afford the desired saturated product.

G start Starting Materials (Substituted Pyridine) step1 Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine start->step1 step2 Step 2: Boc Protection step1->step2 step3 Step 3: Catalytic Hydrogenation step2->step3 product Final Product: 1-Boc-octahydropyrrolo[3,2-c]pyridine step3->product

Figure 1: Overall synthetic workflow for 1-Boc-octahydropyrrolo[3,2-c]pyridine.

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine

This procedure outlines a plausible route for the gram-scale synthesis of the aromatic core, which can be scaled accordingly.

Methodology:

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with a suitable starting material, such as a substituted aminopyridine, and a solvent like N,N-Dimethylformamide (DMF).

  • Reagent Addition: A second reagent, for example, a halo-acetaldehyde derivative, is added portion-wise to the stirred solution at room temperature.

  • Cyclization: The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and quenched with water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford pure 1H-pyrrolo[3,2-c]pyridine.

Step 2: Boc Protection of 1H-pyrrolo[3,2-c]pyridine

Methodology:

  • Reaction Setup: A suitable reactor is charged with 1H-pyrrolo[3,2-c]pyridine and a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added to the solution.

  • Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-Boc-1H-pyrrolo[3,2-c]pyridine. The crude product may be used directly in the next step or purified further by chromatography if necessary.

Step 3: Catalytic Hydrogenation of 1-Boc-1H-pyrrolo[3,2-c]pyridine

Methodology:

  • Catalyst Slurry Preparation: In a separate vessel, the hydrogenation catalyst (e.g., Rhodium on alumina or Platinum oxide) is slurried in the reaction solvent (e.g., methanol or acetic acid).

  • Reaction Setup: A high-pressure reactor is charged with 1-Boc-1H-pyrrolo[3,2-c]pyridine and the reaction solvent. The catalyst slurry is then added to the reactor under an inert atmosphere.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by hydrogen. The reaction is then stirred under a hydrogen atmosphere at elevated pressure and temperature. The reaction is monitored by LC-MS until the starting material is consumed.

  • Work-up and Purification: The reactor is cooled, and the hydrogen pressure is vented. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by crystallization or column chromatography to yield the final product, 1-Boc-octahydropyrrolo[3,2-c]pyridine.

Quantitative Data Summary

The following tables summarize the typical reaction parameters for each step of the synthesis.

Table 1: Reaction Parameters for the Synthesis of 1H-pyrrolo[3,2-c]pyridine

ParameterValue
Starting Material Substituted Aminopyridine
Reagent Halo-acetaldehyde derivative
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-120 °C
Reaction Time 4-8 hours
Typical Yield 60-75%

Table 2: Reaction Parameters for the Boc Protection

ParameterValue
Substrate 1H-pyrrolo[3,2-c]pyridine
Reagent (Boc)2O
Catalyst DMAP
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield >95%

Table 3: Reaction Parameters for the Catalytic Hydrogenation

ParameterValue
Substrate 1-Boc-1H-pyrrolo[3,2-c]pyridine
Catalyst 5% Rh/Al2O3 or PtO2
Solvent Methanol or Acetic Acid
Hydrogen Pressure 50-100 psi
Temperature 40-60 °C
Reaction Time 24-48 hours
Typical Yield 85-95%

Biological Context: Inhibition of Kinase Signaling

Derivatives of the pyrrolo[3,2-c]pyridine scaffold are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway and the putative inhibitory action of a pyrrolo[3,2-c]pyridine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->RTK Binds Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->RTK Inhibits (ATP competitive)

Figure 2: Simplified RTK signaling pathway and inhibition by a pyrrolo[3,2-c]pyridine derivative.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the production of 1-Boc-octahydropyrrolo[3,2-c]pyridine. The protocols and associated data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel compounds based on this important heterocyclic scaffold.

References

Application Notes and Protocols for the Use of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,2-c]pyridine scaffold is a key heterocyclic motif increasingly utilized in the design of kinase inhibitors and other targeted therapeutics. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with specific binding pockets in target proteins. The tert-butyl carbamate (Boc)-protected derivative, tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate , serves as a versatile and crucial building block in the synthesis of these complex molecules. The Boc protecting group allows for controlled, stepwise functionalization of the scaffold, making it an invaluable tool in medicinal chemistry.

These application notes provide an overview of the utility of this building block in the synthesis of inhibitors targeting critical oncology pathways, such as the KRAS and PD-1/PD-L1 signaling cascades.

Target Pathways and Therapeutic Relevance

KRAS Signaling Pathway: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cells. When mutated, KRAS becomes constitutively active, leading to uncontrolled cell proliferation, survival, and differentiation. These mutations are prevalent in some of the most aggressive cancers, including pancreatic, colorectal, and lung cancers. The development of small molecule inhibitors that can covalently bind to specific KRAS mutants (like G12C) has been a major breakthrough in oncology. The octahydropyrrolo[3,2-c]pyridine scaffold can be incorporated into these inhibitors to optimize their binding affinity and pharmacokinetic properties.

PD-1/PD-L1 Immune Checkpoint Pathway: The Programmed Cell Death Protein 1 (PD-1) receptor and its ligand (PD-L1) are central to immune regulation. Cancer cells often upregulate PD-L1 to engage with PD-1 on T-cells, which in turn suppresses the anti-tumor immune response. Small molecule inhibitors designed to disrupt the PD-1/PD-L1 interaction can restore T-cell activity against tumors. The octahydropyrrolo[3,2-c]pyridine core is being explored in the development of compounds that induce the internalization of PD-L1, offering a novel mechanism for immune checkpoint blockade.

Data Presentation: Representative Inhibitor Activity

The following tables summarize the biological activity of representative inhibitors targeting the KRAS and PD-1/PD-L1 pathways. While not all of these compounds are explicitly synthesized using this compound, they represent the classes of molecules where this building block is applicable.

Table 1: Biological Activity of Representative KRAS G12C Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
Adagrasib (MRTX849)KRAS G12CCell-based70NCI-H358[1][2]
Sotorasib (AMG 510)KRAS G12CCell-based--[3]
Compound 13KRAS G12CCell-based70-[1]
Compound 50KRAS G12CKRAS/SOS1 Inhibition210-[4]

Table 2: Biological Activity of Representative PD-1/PD-L1 Interaction Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Reference
BMS-202PD-1/PD-L1 InteractionHTRF Assay18[5][6]
Compound X14PD-1/PD-L1 InteractionHTRF Assay15.73[7]
Compound D3PD-1/PD-L1 InteractionHTRF Assay2.2[8]
EvixapodlinPD-1/PD-L1 InteractionHTRF AssayNanomolar range[9]

Experimental Protocols

Protocol 1: General Synthesis of the Octahydropyrrolo[3,2-c]pyridine Core

This protocol describes the synthesis of the core building block from its unsaturated precursor.

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Ethylene glycol monomethyl ether

  • Acetic acid

  • Palladium hydroxide on carbon (Pd(OH)2/C)

  • Hydrogen gas

  • Standard glassware for hydrogenation

Procedure:

  • Dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in a mixture of ethylene glycol monomethyl ether and a catalytic amount of acetic acid.

  • Add a catalytic amount of Pd(OH)2/C to the solution.

  • Transfer the suspension to a hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas (e.g., 2.0 MPa) and heat to 70°C for 24 hours.

  • After the reaction is complete, cool the mixture and carefully filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting residue using silica gel column chromatography (e.g., with a dichloromethane/methanol solvent system) to obtain this compound.

Protocol 2: General Procedure for Coupling to an Electrophilic Core

This protocol outlines a general method for the coupling of the deprotected octahydropyrrolo[3,2-c]pyridine to an electrophilic core, a common step in the synthesis of kinase inhibitors. This is based on procedures found in patent literature for the synthesis of KRAS inhibitors.[1]

Materials:

  • This compound

  • Electrophilic core (e.g., a chloro-substituted pyrimidine or pyridine)

  • Triethylamine (or another suitable base)

  • Solvent (e.g., Ethyl Acetate - EtOAc)

  • Water

  • Sodium sulfate

Procedure:

  • Deprotection Step (if necessary): The Boc group of this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine. This intermediate should be used immediately or stored as a salt.

  • Coupling Reaction: a. Dissolve the electrophilic core in a suitable solvent such as ethyl acetate. b. Add triethylamine to the solution. c. Add the deprotected octahydro-1H-pyrrolo[3,2-c]pyridine (or its salt). d. Heat the reaction mixture (e.g., to 40°C) and stir for 12 hours or until reaction completion as monitored by TLC or LC-MS.

  • Work-up: a. Add water and ethyl acetate to the reaction mixture and separate the layers. b. Extract the aqueous layer with ethyl acetate. c. Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Mandatory Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor KRAS G12C Inhibitor (containing octahydropyrrolo [3,2-c]pyridine scaffold) Inhibitor->KRAS_GTP Inhibits

Caption: KRAS Signaling Pathway and Point of Inhibition.

PD1_PDL1_Pathway cluster_tumor Tumor Cell Microenvironment cluster_tcell T-Cell TumorCell Tumor Cell TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Leads to TCR TCR MHC MHC MHC->TCR Antigen Presentation Inhibitor PD-L1 Internalization Inducer (containing octahydropyrrolo [3,2-c]pyridine scaffold) Inhibitor->PDL1 Induces Internalization

Caption: PD-1/PD-L1 Immune Checkpoint and Inhibition.

Experimental_Workflow Start tert-Butyl octahydro-1H-pyrrolo [3,2-c]pyridine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Coupling Coupling with Electrophilic Core (e.g., Chloro-pyrimidine) Deprotection->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Kinase Inhibitor Purification->FinalProduct Characterization Structural & Purity Analysis (NMR, LC-MS) FinalProduct->Characterization BioAssay Biological Activity Assays (e.g., IC50 determination) Characterization->BioAssay

Caption: General Experimental Workflow for Inhibitor Synthesis.

References

Application of 1-Boc-octahydropyrrolo[3,2-c]pyridine in Antiviral Drug Discovery: A Scaffold-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct antiviral activity of 1-Boc-octahydropyrrolo[3,2-c]pyridine has not been extensively reported in scientific literature, its core structure, the octahydropyrrolo[3,2-c]pyridine, represents a valuable scaffold in medicinal chemistry for the development of novel antiviral agents. The pyrrolopyridine nucleus is a recurring motif in a variety of biologically active compounds, including those with demonstrated antiviral properties. This document provides a detailed overview of the potential application of 1-Boc-octahydropyrrolo[3,2-c]pyridine as a key building block in the synthesis of antiviral drug candidates, supported by data on related pyrrolopyridine derivatives.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring makes this compound a stable and versatile intermediate for further chemical modifications. By deprotecting and subsequently functionalizing this nitrogen, as well as by modifying other positions on the bicyclic system, a diverse library of compounds can be generated for antiviral screening.

The Pyrrolopyridine Scaffold in Antiviral Research

The broader class of pyrrolopyridine derivatives has shown promise against a range of viruses. These compounds can interfere with various stages of the viral life cycle. The structural diversity of this scaffold allows for the fine-tuning of activity against specific viral targets.

Reported Antiviral Activities of Related Scaffolds

Derivatives of related pyrrolopyridine and pyrrolopyrimidine cores have demonstrated inhibitory activity against several viruses, as summarized in the table below. This data underscores the potential of the octahydropyrrolo[3,2-c]pyridine scaffold as a starting point for the design of new antiviral compounds.

Compound ClassVirusReported ActivityReference
Pyrrolopyrimidine DerivativesRotavirus, Coxsackievirus B4Significant antiviral activity observed in cell-based assays.[1]
Pyrrolo[2,3-d]pyrimidine DerivativesHighly Pathogenic Avian Influenza (HPAI) H5N1, Newcastle Disease Virus (NDV)Noted as a new class of compounds with activity against these viruses.[2]
Pyrrolo-pyrimidine-based CompoundsSARS-CoV-2, Murine Hepatitis Virus (MHV)Inhibition of Mac1 protein and viral replication.[3]
Pyrrolopyridine-containing Alkaloids (e.g., Camptothecin)Human Immunodeficiency Virus 1 (HIV-1)Inhibition of topoisomerase I, an enzyme also relevant for HIV-1 replication.[4]

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives from a Boc-protected scaffold and for subsequent antiviral screening. These protocols are intended as a guide and may require optimization for specific compounds and viral targets.

General Synthesis Protocol for N-Substituted Octahydropyrrolo[3,2-c]pyridine Derivatives

This protocol describes a two-step process starting from 1-Boc-octahydropyrrolo[3,2-c]pyridine: 1) Boc deprotection and 2) N-alkylation or N-acylation.

Step 1: Boc Deprotection

  • Dissolve 1-Boc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an acid, typically trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected octahydropyrrolo[3,2-c]pyridine.

Step 2: N-Alkylation or N-Acylation

  • Dissolve the deprotected octahydropyrrolo[3,2-c]pyridine (1.0 eq) in an aprotic solvent like DCM or acetonitrile.

  • Add a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq).

  • For N-alkylation , add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) and stir at room temperature until the reaction is complete.

  • For N-acylation , add the desired acyl chloride or anhydride (e.g., benzoyl chloride) (1.1 eq) and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

General Protocol for In Vitro Antiviral Activity Screening (Cytopathic Effect Inhibition Assay)

This assay is a common method for screening compounds for their ability to protect cells from virus-induced cell death.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the virus at a predetermined multiplicity of infection (MOI).

    • Simultaneously, add the diluted test compounds to the wells.

    • Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • CPE Assessment:

    • Visually inspect the wells under a microscope for signs of CPE (e.g., cell rounding, detachment).

    • Quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Potential Mechanisms of Action

While the specific mechanism of action for derivatives of 1-Boc-octahydropyrrolo[3,2-c]pyridine would need to be elucidated experimentally, related heterocyclic compounds have been shown to inhibit viral replication through various mechanisms.[5][6] These provide a logical starting point for investigating the mode of action of novel derivatives.

  • Inhibition of Viral Enzymes: Many antiviral drugs target viral polymerases (e.g., RNA-dependent RNA polymerase), proteases, or integrases, which are essential for viral replication.

  • Blocking Viral Entry: Some compounds can interfere with the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.

  • Interference with Viral Assembly and Release: Disruption of the processes by which new viral particles are assembled and released from the host cell can also be an effective antiviral strategy.

  • Modulation of Host Factors: Some antiviral agents act on host cell proteins that are co-opted by the virus for its replication.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in this application note.

G cluster_synthesis Synthetic Workflow Start 1-Boc-octahydropyrrolo[3,2-c]pyridine Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Intermediate Octahydropyrrolo[3,2-c]pyridine Deprotection->Intermediate Functionalization N-Alkylation / N-Acylation Intermediate->Functionalization Library Library of Derivatives Functionalization->Library

Caption: Synthetic workflow for generating a library of derivatives from 1-Boc-octahydropyrrolo[3,2-c]pyridine.

G cluster_screening Antiviral Screening Workflow Cells Seed Host Cells Infect Infect with Virus & Add Compounds Cells->Infect Incubate Incubate (48-72h) Infect->Incubate Assess Assess Cytopathic Effect (CPE) Incubate->Assess Analyze Data Analysis (EC50, CC50, SI) Assess->Analyze Hit Identify Hit Compounds Analyze->Hit

Caption: General workflow for in vitro antiviral screening using a CPE inhibition assay.

G Virus Virus Particle Entry Entry Virus->Entry Attachment & Fusion HostCell Host Cell Replication Replication (Polymerase, Protease) Entry->Replication Uncoating Assembly Assembly Replication->Assembly Viral Proteins & Genome Release Release Assembly->Release Budding Release->Virus New Virions Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->Entry Pyrrolopyridine->Replication Pyrrolopyridine->Assembly

Caption: Potential points of intervention for pyrrolopyridine derivatives in the viral life cycle.

Conclusion

1-Boc-octahydropyrrolo[3,2-c]pyridine serves as a valuable and versatile starting material for the synthesis of novel compounds with potential antiviral activity. While direct evidence of its own antiviral efficacy is lacking, the established activity of the broader pyrrolopyridine class of compounds provides a strong rationale for its use in antiviral drug discovery programs. The synthetic and screening protocols outlined here offer a foundational approach for researchers to explore the potential of this chemical scaffold in developing new therapies for viral diseases. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to identify lead compounds with potent and selective antiviral activity.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrrolo[2,3-b]pyridine Derivatives as Potent GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease (AD), type 2 diabetes, and some cancers. In Alzheimer's disease, GSK-3β is known to contribute to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), one of the pathological hallmarks of the disease.[1][2] The PI3K/AKT signaling pathway normally suppresses GSK-3β activity, but this pathway is often impaired in AD, leading to GSK-3β hyperactivation.[3] Therefore, the development of potent and selective GSK-3β inhibitors is a promising therapeutic strategy for AD and other related disorders.

The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the design of potent GSK-3β inhibitors. This document provides detailed protocols for the synthesis, in vitro, and in vivo evaluation of pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors.

Signaling Pathway

The diagram below illustrates the central role of GSK-3β in cellular signaling pathways relevant to Alzheimer's disease. In a healthy state, the PI3K/Akt pathway leads to the inhibitory phosphorylation of GSK-3β at Ser9. However, in Alzheimer's disease, dysregulation of this pathway results in the overactivity of GSK-3β, leading to tau hyperphosphorylation and the formation of neurofibrillary tangles.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects in AD Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt (PKB) PI3K->Akt p_GSK3b_inactive p-GSK-3β (Ser9) (Inactive) Akt->p_GSK3b_inactive phosphorylates GSK3b_active GSK-3β (Active) Tau Tau GSK3b_active->Tau phosphorylates p_GSK3b_inactive->GSK3b_active dephosphorylation p_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) p_Tau->NFTs Pyrrolo_inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_inhibitor->GSK3b_active inhibits

GSK-3β Signaling Pathway in Alzheimer's Disease

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors.

experimental_workflow Start Start: Design of Pyrrolo[2,3-b]pyridine Derivatives Synthesis Chemical Synthesis of Target Compounds Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening GSK3b_Assay GSK-3β Inhibition Assay (IC50 Determination) In_Vitro_Screening->GSK3b_Assay Kinase_Selectivity Kinase Selectivity Profiling In_Vitro_Screening->Kinase_Selectivity Cell_Based_Assays Cell-Based Assays GSK3b_Assay->Cell_Based_Assays Western_Blot Western Blot Analysis (p-GSK-3β, p-tau) Cell_Based_Assays->Western_Blot Neurite_Outgrowth Neurite Outgrowth Assay (SH-SY5Y cells) Cell_Based_Assays->Neurite_Outgrowth Cytotoxicity Cytotoxicity Assay Cell_Based_Assays->Cytotoxicity In_Vivo_Studies In Vivo Studies Neurite_Outgrowth->In_Vivo_Studies Zebrafish_Model Zebrafish AD Model (Behavioral Analysis) In_Vivo_Studies->Zebrafish_Model Toxicity Acute Toxicity Studies (Mice) In_Vivo_Studies->Toxicity Lead_Optimization Lead Optimization Zebrafish_Model->Lead_Optimization

General Experimental Workflow

Synthesis Protocol

A general method for the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives is outlined below. This is a representative protocol and may require optimization for specific target compounds.

Step 1: Amide Coupling

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction at 80°C for 6 hours.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Step 2: Suzuki Coupling (for derivatives with aryl substitutions)

  • To a solution of the bromo-substituted 1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1 equivalent) in a mixture of 1,4-dioxane and water, add the corresponding phenylboronic acid (1.5 equivalents) and potassium carbonate (2 equivalents).

  • Purge the mixture with nitrogen gas for 15 minutes.

  • Add Pd(PPh3)4 (0.1 equivalents) to the reaction mixture.

  • Heat the reaction at 100°C for 6 hours under a nitrogen atmosphere.

  • After completion, cool the reaction to room temperature and filter through Celite.

  • Extract the filtrate with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrrolo[2,3-b]pyridine derivatives against GSK-3β.

CompoundGSK-3β IC50 (nM)Kinase SelectivityCytotoxicity (SH-SY5Y cells)Reference
41 0.22Selective over 24 other kinases>70% survival at 100 µM[4]
46 0.26Selective over 24 other kinasesNot reported[4]
54 0.24Selective over 24 other kinasesNot reported[4]
S01 0.35 ± 0.06Generally selective over 24 other kinasesLow cytotoxicity[5][6][7][8]
B10 66Not reportedNot reported[5][6]

Experimental Protocols

In Vitro GSK-3β Inhibition Assay

This protocol is adapted for a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3]

  • Reagent Preparation :

    • Prepare a working solution of recombinant human GSK-3β enzyme in kinase assay buffer.

    • Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to generate a range of concentrations for testing.

    • Prepare a substrate/ATP mixture containing the GSK-3β substrate peptide and ATP in kinase assay buffer.

  • Assay Procedure :

    • Add 2.5 µL of the serially diluted test compound or vehicle control to the wells of a white 384-well assay plate.

    • Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection :

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for p-GSK-3β and p-tau
  • Cell Culture and Treatment :

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treat the cells with various concentrations of the test compound for the desired time. For p-tau analysis, cells can be pre-treated with Aβ25-35 to induce tau hyperphosphorylation.[6]

  • Protein Extraction :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, p-tau (Ser396), total tau, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Neurite Outgrowth Assay
  • Cell Culture and Differentiation :

    • Seed SH-SY5Y cells on plates coated with an appropriate substrate (e.g., poly-L-lysine).

    • Differentiate the cells by treating them with retinoic acid (RA) for several days.

  • Treatment :

    • Treat the differentiated cells with various concentrations of the test compound.

  • Immunostaining :

    • After the treatment period, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis :

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

In Vivo Zebrafish Model of Alzheimer's Disease

An AlCl3-induced zebrafish model can be used to assess the in vivo efficacy of the compounds.[4]

  • Model Induction :

    • Expose adult zebrafish to a solution of AlCl3 in the tank water to induce AD-like pathology and behavioral deficits.

  • Drug Treatment :

    • Treat the AlCl3-exposed zebrafish with the test compound by adding it to the tank water. A positive control such as Donepezil can be used for comparison.[7]

  • Behavioral Analysis :

    • Assess cognitive function using behavioral tests such as the T-maze for learning and memory.

    • Monitor locomotor activity to evaluate any dyskinesia.

  • Biochemical Analysis :

    • After the behavioral tests, sacrifice the zebrafish and collect the brains for biochemical analysis, such as measuring the levels of p-tau and Aβ.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent and selective GSK-3β inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro, and in vivo evaluation of novel derivatives. Through a systematic approach of design, synthesis, and biological testing, it is possible to identify lead compounds with therapeutic potential for the treatment of Alzheimer's disease and other GSK-3β-mediated pathologies.

References

Pyrrolopyridine Scaffolds in the Design of Selective JAK3 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune and inflammatory diseases. Among the JAK isoforms, JAK3 is primarily expressed in hematopoietic cells and plays a pivotal role in lymphocyte development and function. Its restricted expression profile makes it an attractive therapeutic target for the development of immunosuppressive agents with a potentially improved safety profile compared to broader-acting immunosuppressants.

The pyrrolopyridine scaffold has emerged as a privileged structure in the design of potent and selective JAK inhibitors. This core structure mimics the adenine region of ATP, enabling competitive binding to the kinase hinge region. Notably, tofacitinib, a pyrrolo[2,3-d]pyrimidine-based inhibitor, was the first FDA-approved oral JAK inhibitor for the treatment of rheumatoid arthritis.[1][2] Building on this success, medicinal chemists have extensively explored the pyrrolopyridine scaffold to develop next-generation JAK inhibitors with improved selectivity, particularly for JAK3. A key strategy for achieving JAK3 selectivity involves targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is a serine in other JAK family members.[3] This has led to the development of both reversible and irreversible covalent inhibitors.

These application notes provide an overview of the role of the pyrrolopyridine scaffold in designing JAK3 inhibitors, summarize key quantitative data, detail relevant experimental protocols, and visualize associated pathways and workflows.

Data Presentation: Inhibitory Activity of Pyrrolopyridine-Based JAK3 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrrolopyridine-based compounds against JAK family kinases. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Compound/ScaffoldTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. TYK2Reference
Tofacitinib JAK13.2-1.3x-[4]
JAK24.10.8x--[4]
JAK31.62.0x2.6x-[4]
Ritlecitinib (PF-06651600) JAK333.1>302x>302x>302x[5]
JAK1>10,000---[5]
JAK2>10,000---[5]
TYK2>10,000---[5]
Pyrrolopyrazine Derivative JAK3-JAK3 vs JAK1 selective--[6]
C-5 Substituted Pyrrolopyrazine JAK3PotentSelective--[7]
Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine JAK3PotentHigh isoform selectivity--[8]
Pyrrolopyridazine Derivative JAK1/3PotentGood selectivity vs JAK2/Tyk2--[9]
Tricyclic Dipyrrolopyridine JAKPotent---[10]
1H-Pyrrolo[2,3-b]pyridine Derivative (14c) JAK35.19.2x5.9x16.8x[11]
JAK147---[11]
JAK230---[11]
TYK286---[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the IC50 values of test compounds against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Add the JAK enzyme and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay

This protocol describes a method to assess the inhibitory activity of compounds on the JAK-STAT signaling pathway in a cellular context.

Materials:

  • A human cell line expressing the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific T-cell line).

  • Cytokine (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2).

  • Test compounds (dissolved in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fixation buffer (e.g., paraformaldehyde).

  • Permeabilization buffer (e.g., methanol).

  • Fluorescently labeled antibody against phosphorylated STAT (e.g., anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Culture the cells in appropriate medium.

  • Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Fix the cells by adding fixation buffer.

  • Permeabilize the cells by adding cold permeabilization buffer.

  • Stain the cells with the fluorescently labeled anti-pSTAT antibody.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry to measure the fluorescence intensity of pSTAT.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

  • Determine the IC50 value as described in the biochemical assay protocol.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation JAK1->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription Inhibitor Pyrrolopyridine JAK3 Inhibitor Inhibitor->JAK3 Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolopyridine-based JAK3 inhibitors.

General Workflow for JAK3 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular & Functional Assays cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Library Pyrrolopyridine Scaffold Library Biochemical_Assay In Vitro Kinase Assay (JAK1, JAK2, JAK3, TYK2) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potency & Selectivity) Biochemical_Assay->Hit_Identification Cellular_Assay Cellular pSTAT Assay (e.g., in T-cells) Hit_Identification->Cellular_Assay Functional_Assay Functional Assays (e.g., Cytokine Production, Cell Proliferation) Cellular_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Compound Lead Compound Selection ADME->Lead_Compound In_Vivo In Vivo Efficacy Models (e.g., Arthritis Models) Lead_Compound->In_Vivo Safety Safety & Toxicology Studies In_Vivo->Safety

Caption: A generalized workflow for the discovery and development of selective JAK3 inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_core Core Scaffold cluster_modifications Key Modifications cluster_outcomes Desired Outcomes Core Pyrrolopyridine Core Hinge_Binding Hinge-Binding Motif Core->Hinge_Binding Maintains Selectivity_Pocket Targeting Cys909 Pocket Core->Selectivity_Pocket Allows for Solvent_Front Solvent-Exposed Region Core->Solvent_Front Presents to Potency Potency (Low IC50) Hinge_Binding->Potency Selectivity Selectivity (JAK3 vs. others) Selectivity_Pocket->Selectivity PK_Properties Pharmacokinetic Properties Solvent_Front->PK_Properties

Caption: Logical relationships in the structure-activity relationship (SAR) for designing JAK3 inhibitors.

References

Application Notes and Protocols for the Diastereoselective Synthesis of Substituted Octahydropyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diastereoselective synthesis of substituted octahydropyrrolo[3,2-c]pyridines, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented herein focus on two powerful strategies: the intramolecular [3+2] cycloaddition of azomethine ylides and the Pictet-Spengler reaction. These approaches offer robust pathways to construct the core bicyclic structure with control over stereochemistry.

Quantitative data from representative studies on analogous systems are summarized in tables to guide reaction optimization and substrate selection. Detailed experimental protocols for key transformations are provided, alongside visualizations of the reaction workflows to facilitate understanding and implementation in a laboratory setting.

Intramolecular [3+2] Cycloaddition Approach

The intramolecular [3+2] cycloaddition of an azomethine ylide generated in situ is an effective method for the construction of the octahydropyrrolo[3,2-c]pyridine core. This strategy often proceeds with high diastereoselectivity, influenced by the steric and electronic nature of the substituents. Microwave-assisted synthesis can significantly accelerate this reaction.

Data Presentation: Synthesis of Hexahydropyrrolo[3,2-c]quinoline Analogs

The following data, adapted from the synthesis of structurally related hexahydropyrrolo[3,2-c]quinolines, illustrates the efficiency of the microwave-assisted intramolecular [3+2] cycloaddition.[1]

EntryMethodReaction TimeYield (%)Diastereomeric Ratio (cis:trans)
1Microwave (215 °C)15 min9695:5
2Classical (Toluene, reflux)18 h4480:20
Experimental Protocol: Microwave-Assisted Intramolecular [3+2] Cycloaddition

This protocol is adapted from the synthesis of ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylates and can be applied to the synthesis of substituted octahydropyrrolo[3,2-c]pyridines.[1]

Materials:

  • Appropriately substituted N-alkenyl amino ester (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Microwave reactor vials (10 mL)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reactor vial, combine the N-alkenyl amino ester (1.0 mmol) and the aldehyde (1.0 mmol).

  • Homogenize the mixture thoroughly.

  • Place the sealed vial in the microwave reactor.

  • Heat the reaction mixture to 200–215 °C for 15 minutes.

  • After cooling, determine the diastereomeric ratio of the crude product by HPLC or 1H NMR analysis.

  • Purify the product by silica gel column chromatography.

Visualization: Intramolecular [3+2] Cycloaddition Workflow

G cluster_prep Starting Material Preparation cluster_reaction Microwave-Assisted Cycloaddition cluster_workup Workup & Analysis start_aldehyde Substituted Aldehyde mix Mix & Homogenize start_aldehyde->mix start_amine N-Alkenyl Amino Ester start_amine->mix microwave Microwave Irradiation (200-215 °C, 15 min) mix->microwave analysis Determine Diastereomeric Ratio (HPLC/NMR) microwave->analysis purification Silica Gel Chromatography analysis->purification product Substituted Octahydropyrrolo[3,2-c]pyridine purification->product

Caption: Workflow for the microwave-assisted synthesis.

Pictet-Spengler Reaction Approach

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. Its application to the synthesis of octahydropyrrolo[3,2-c]pyridines involves the condensation of a suitable aminoethyl-pyrrole derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The diastereoselectivity of this reaction can be influenced by the choice of catalyst, solvent, and temperature.

Data Presentation: Substrate Scope in a Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridine Analogs

The following table, adapted from the synthesis of tetrahydrofuro[3,2-c]pyridines, demonstrates the impact of aldehyde substituents on the yield of the Pictet-Spengler reaction.[2][3][4][5]

EntryAldehydeYield (%)
1Benzaldehyde67
24-Methylbenzaldehyde75
34-Methoxybenzaldehyde82
44-Chlorobenzaldehyde58
54-Nitrobenzaldehyde29
62-Thiophenecarboxaldehyde45
Experimental Protocol: Semi-One-Pot Pictet-Spengler Reaction

This protocol is based on the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines and can be adapted for the target scaffold.[2][3][4][5]

Materials:

  • 2-(Pyrrol-2-yl)ethanamine derivative (1.0 mmol)

  • Substituted aldehyde (1.1 mmol)

  • Acetic acid (AcOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (aq. solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the 2-(pyrrol-2-yl)ethanamine derivative (1.0 mmol) in acetic acid, add the substituted aldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

  • Add hydrochloric acid (2.0 equiv) and heat the reaction mixture at 70 °C for 5 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted octahydropyrrolo[3,2-c]pyridine.

Visualization: Pictet-Spengler Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization & Product pyrrole_amine 2-(Pyrrol-2-yl)ethanamine derivative imine Imine Formation (AcOH, rt, 30 min) pyrrole_amine->imine aldehyde Substituted Aldehyde aldehyde->imine iminium Iminium Ion Formation (HCl) imine->iminium Acid Catalysis cyclization Intramolecular Electrophilic Substitution (70 °C, 5 h) iminium->cyclization product Substituted Octahydropyrrolo[3,2-c]pyridine cyclization->product

Caption: Key steps in the Pictet-Spengler synthesis.

References

Application Note: Chiral Separation of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Due to the presence of stereogenic centers, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers necessitate the development of robust analytical methods for their separation and quantification. This application note details a highly efficient supercritical fluid chromatography (SFC) method for the chiral separation of the enantiomers of this compound. SFC is an advantageous technique for chiral separations, offering benefits such as high efficiency, reduced analysis time, and lower consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC).[2][3]

Experimental Protocols

1. Instrumentation and Consumables:

  • Chromatography System: Supercritical Fluid Chromatography (SFC) system equipped with a binary pump, an autosampler, a column oven, a back-pressure regulator, and a photodiode array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended due to their broad applicability in resolving a wide range of chiral compounds.[4][5] For this application, a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a suitable starting point.

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO₂)

    • B: Methanol with 0.1% Diethylamine (DEA)

  • Sample Preparation: A racemic standard of this compound is dissolved in methanol to a final concentration of 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

A screening approach is often employed in chiral method development to identify the optimal stationary and mobile phases.[2][4] The following conditions represent a starting point for the separation.

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic elution with 80% CO₂ (A) and 20% Methanol with 0.1% DEA (B)
Flow Rate 3.0 mL/min
Column Temperature 35 °C
Back Pressure 150 bar
Detection Wavelength 210 nm
Injection Volume 5 µL

Data Presentation

The described SFC method provides a baseline separation of the two enantiomers. The addition of a basic modifier like diethylamine to the mobile phase is often necessary for improving the peak shape of basic compounds on polysaccharide-based columns.

Table 1: Chromatographic Results for the Chiral Separation of this compound Enantiomers

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
Enantiomer 13.521.1\multirow{2}{*}{2.1}
Enantiomer 24.251.2

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound was not found in the initial search.

Method Optimization and Discussion

Further optimization of the separation can be achieved by systematically varying the chromatographic parameters. Key parameters to consider for optimization include:

  • Co-solvent Percentage: The proportion of the organic modifier (methanol) in the mobile phase significantly influences retention and resolution. A gradient elution may also be explored to improve separation and reduce run time.

  • Choice of Modifier: Different alcohol modifiers such as ethanol or isopropanol can alter the chiral recognition and should be evaluated.[2]

  • Additive: The type and concentration of the basic additive can impact peak shape and selectivity.

  • Temperature and Back Pressure: These parameters affect the density and solvating power of the supercritical fluid, thereby influencing the chromatography.

Mandatory Visualization

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing racemate Racemic Compound dissolve Dissolve in Methanol (1 mg/mL) racemate->dissolve filter Filter (0.22 µm) dissolve->filter injection Inject 5 µL filter->injection separation Chiral SFC Column (Cellulose-based) injection->separation detection PDA Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Analysis chromatogram->integration results Report Retention Times & Resolution integration->results

Caption: Workflow for the chiral separation of this compound enantiomers.

References

Application Notes and Protocols: Deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a range of chemical conditions and its susceptibility to cleavage under acidic conditions. The efficient and clean removal of the Boc group from nitrogen-containing heterocyclic scaffolds is a critical transformation in the synthesis of many pharmaceutical agents and bioactive molecules. This document provides detailed application notes and experimental protocols for the deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine, a bicyclic diamine scaffold of interest in medicinal chemistry. The protocols outlined below utilize common acidic reagents, namely trifluoroacetic acid (TFA) and hydrogen chloride (HCl), and offer a comparative analysis to aid in the selection of the optimal deprotection strategy.

Deprotection Methodologies

The removal of the Boc protecting group from 1-Boc-octahydropyrrolo[3,2-c]pyridine is typically achieved through acidolysis. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The choice between strong acids like TFA and HCl often depends on the substrate's sensitivity to the acid's strength and the desired form of the final product (e.g., as a specific salt).

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine based on established protocols for similar cyclic amines. While specific yields for this substrate are not widely reported, the data presented reflects common efficiencies for these transformations.

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4>90The product is isolated as the TFA salt. Volatility of TFA can aid in work-up.
Hydrogen Chloride (HCl)1,4-Dioxane or MethanolRoom Temperature2 - 16>90The product is isolated as the HCl salt, which is often a crystalline solid.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and efficient method for Boc deprotection using a solution of TFA in DCM.[2][3]

Materials:

  • 1-Boc-octahydropyrrolo[3,2-c]pyridine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (5-10 eq) dropwise at room temperature. CAUTION: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected octahydropyrrolo[3,2-c]pyridine.

  • For isolation as the TFA salt, omit the basic wash and concentrate the reaction mixture directly after ensuring complete removal of excess TFA.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection, often yielding the product as a stable hydrochloride salt.[1]

Materials:

  • 1-Boc-octahydropyrrolo[3,2-c]pyridine

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1-Boc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask.

  • To the solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. The deprotected product may precipitate from the solution as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, continue stirring for the recommended time to ensure complete reaction.

  • Upon completion, if a solid has formed, collect the product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to obtain the octahydropyrrolo[3,2-c]pyridine dihydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification and then collected by filtration.

Mandatory Visualization

The following diagrams illustrate the deprotection workflow and the chemical transformation.

Deprotection_Workflow General Workflow for Boc Deprotection Start Start with 1-Boc-octahydropyrrolo[3,2-c]pyridine Dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl solution) Dissolve->Add_Acid React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->React Workup Reaction Work-up React->Workup Concentrate Concentrate in vacuo Workup->Concentrate For Salt Isolation Neutralize Neutralize with Base (e.g., NaHCO3) Workup->Neutralize For Free Amine Isolation Isolate_Salt Isolate as Salt (TFA or HCl salt) Concentrate->Isolate_Salt End Deprotected Product Isolate_Salt->End Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Isolate_Free_Amine Isolate Free Amine Dry_Concentrate->Isolate_Free_Amine Isolate_Free_Amine->End

Caption: General experimental workflow for the acidic deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine.

Deprotection_Reaction Deprotection of 1-Boc-octahydropyrrolo[3,2-c]pyridine cluster_reactants Reactant cluster_reagents Reagents cluster_products Products Reactant 1-Boc-octahydropyrrolo[3,2-c]pyridine Product octahydropyrrolo[3,2-c]pyridine (as salt or free base) Reactant->Product Acidolysis Reagents TFA / DCM or HCl / Dioxane Byproducts CO2 + Isobutylene

Caption: Chemical transformation showing the deprotection of the Boc group.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Boc-Protected Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with Boc-protected pyrrolopyridines. This class of reaction is of significant interest in medicinal chemistry for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the pyrrolopyridine core and prevent side reactions.

Introduction to Suzuki-Miyaura Coupling on Pyrrolopyridines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or boronate ester) and an organic halide or triflate. For Boc-protected pyrrolopyridines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in the structure-activity relationship (SAR) studies during drug discovery. The general reaction scheme is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction of a Boc-Protected Halogenated Pyrrolopyridine

The success of the coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. Careful optimization of these parameters is often necessary to achieve high yields and purity of the desired product.

Key Reaction Parameters

Several factors critically influence the outcome of the Suzuki-Miyaura coupling with Boc-protected pyrrolopyridines:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. Catalyst systems such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and pre-catalysts like XPhos Pd G2 are often effective for nitrogen-containing heterocycles.[1] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: An appropriate base is required to activate the boronic acid for the transmetalation step.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3]

  • Solvent: A mixture of an organic solvent and water is typically employed. A common solvent system is 1,4-dioxane and water, often in a 4:1 or similar ratio. The presence of water can be crucial for the reaction's success, particularly when using boronic acids.

  • Boron Source: Both arylboronic acids and their corresponding boronate esters can be used as the organoboron reagent. Boronate esters can sometimes offer greater stability and are less prone to protodeboronation.

  • Inert Atmosphere: To prevent the degradation of the catalyst and phosphine ligands, the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary

The following tables summarize various reported conditions and yields for the Suzuki-Miyaura coupling of Boc-protected pyrrolopyridines and related nitrogen heterocycles. These can serve as a starting point for reaction optimization.

Table 1: Suzuki Coupling of Boc-Protected Bromopyrroles/Indazoles with Arylboronic Acids

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Boc-protected 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80284[1]
2Boc-protected 5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80292[1]
3Boc-protected 4-bromopyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)90585[4]
4Boc-protected 4-bromopyrrole-2-carboxylate2-Chlorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)90593[4]
5Boc-protected 4-bromopyrrole-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (2)Dioxane/H₂O (4:1)90577[4]

Table 2: In Situ Suzuki Coupling of Boc-Protected Pyrrole

EntryAryl BromidePd Catalyst (mol%)Base (equiv.)Reaction TimeYield (%)Reference
16-bromo-2,2'-bipyridinePd(PPh₃)₂Cl₂ (8)K₂CO₃ (1.65)15 h84[5][6]
22-bromo-1,10-phenanthrolinePd(PPh₃)₂Cl₂ (8)K₂CO₃ (2.0)1.5 h89[5][6]
32-bromo-6-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridinePd(PPh₃)₂Cl₂ (5)K₂CO₃ (1.65)0.5 h85[5][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Boc-Protected Bromopyrrolopyridine

This protocol provides a general starting point that may require optimization for specific substrates.

Materials:

  • Boc-protected bromopyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the Boc-protected bromopyrrolopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (5-10 mol%), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

In Situ Protocol for Suzuki Coupling with Boc-Protected Pyrrole

This protocol is useful when the corresponding boronic acid of the Boc-protected pyrrole is unstable.[5]

Materials:

  • Boc-protected pyrrole (1.29 equiv)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Trimethylborate (1.9 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (8 mol%)

  • Aqueous potassium carbonate (1 M, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • LDA Preparation: In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Borate Intermediate Formation: Add a solution of Boc-protected pyrrole in THF dropwise to the freshly prepared LDA solution at -80 °C. Stir for 1 hour, then quench the reaction with trimethylborate. Allow the mixture to warm to 0 °C and stir for 1.5 hours.

  • Coupling Reaction: To the reaction mixture at room temperature, add the aryl bromide and Pd(PPh₃)₂Cl₂. Heat the mixture to reflux and add the aqueous potassium carbonate solution.

  • Reaction and Work-up: Maintain the reflux for 2 hours. After cooling to room temperature, dilute the mixture with diethyl ether. Perform a standard aqueous work-up, dry the organic layer, and concentrate to obtain the crude product.

  • Purification: Purify the product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)2 Base PdII_R_Rprime R-Pd(II)L2-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

The general workflow for the Suzuki-Miyaura cross-coupling of Boc-protected halo-pyrrolopyridines is depicted below. This involves reaction setup under an inert atmosphere, heating to the desired temperature, monitoring the reaction progress, and subsequent work-up and purification of the final product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation arrow arrow reagents Combine Reactants: - Boc-pyrrolopyridine-X - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate extract->dry purification Purification (Column Chromatography) dry->purification

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, changing the catalyst/ligand system, or screening different bases and solvents. The ratio of the boronic acid to the halide can also be increased.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This may be minimized by ensuring a strictly inert atmosphere and optimizing the reaction conditions.

  • Debromination/Dehalogenation: In some cases, particularly with unprotected pyrroles, dehalogenation can be a significant side reaction.[4] The use of a protecting group like Boc generally suppresses this pathway.

  • Boc Deprotection: While the Boc group is generally stable under many Suzuki coupling conditions, some conditions, particularly with strong bases or high temperatures, may lead to its partial or complete removal.[3][4] If this is not desired, milder conditions should be explored. Conversely, this can sometimes be used as a feature to deprotect in the same pot.[3]

References

Application Notes and Protocols for the Synthesis of Delamanid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid is a crucial anti-tuberculosis agent, effective against multidrug-resistant strains. Its synthesis involves the convergent coupling of a nitroimidazooxazole core with a complex side chain. This document provides detailed protocols for the synthesis of key precursors of Delamanid, focusing on the preparation of the nitroimidazooxazole moiety and the piperidine-containing side chain. The methodologies presented are collated from published literature to aid researchers in the development and optimization of Delamanid synthesis.

Key Precursors and Synthetic Strategy

The synthesis of Delamanid typically involves the preparation of two key fragments, which are then coupled to form the final molecule. These precursors are:

  • The Nitroimidazooxazole Core: A chiral (R)-2-methyl-6-nitro-2-(hydroxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole derivative.

  • The Side Chain: 4-[4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl]phenol.

The general synthetic approach is a convergent synthesis, where these two precursors are synthesized separately and then joined together in the final steps.

Synthesis of the Nitroimidazooxazole Core Precursor

The synthesis of the chiral nitroimidazooxazole core is a critical part of the overall Delamanid synthesis. One common route involves the use of 2-bromo-4-nitroimidazole and a chiral epoxide.

Diagram: Synthesis Workflow for the Nitroimidazooxazole Core

G cluster_0 Preparation of 2-Bromo-4-nitroimidazole cluster_1 Preparation of Chiral Epoxide cluster_2 Coupling and Cyclization 4-Nitroimidazole 4-Nitroimidazole Bromination Bromination 4-Nitroimidazole->Bromination HBr, H2O2 2-Bromo-4-nitroimidazole 2-Bromo-4-nitroimidazole Bromination->2-Bromo-4-nitroimidazole Coupling Coupling 2-Bromo-4-nitroimidazole->Coupling 2-Methylallyl_alcohol 2-Methylallyl alcohol Sharpless_Epoxidation Sharpless Asymmetric Epoxidation 2-Methylallyl_alcohol->Sharpless_Epoxidation Ti(O-iPr)4, (+)-DET, TBHP Chiral_Epoxide (R)-2-Methyloxiran-2-yl)methanol Sharpless_Epoxidation->Chiral_Epoxide Chiral_Epoxide->Coupling Cyclization Cyclization Coupling->Cyclization Base (e.g., DIPEA) Nitroimidazooxazole_Precursor (R)-(2-Methyl-6-nitro-2,3-dihydroimidazo [2,1-b]oxazol-2-yl)methanol Cyclization->Nitroimidazooxazole_Precursor Heat

Caption: Workflow for the synthesis of the nitroimidazooxazole precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-nitro-1H-imidazole [1]

  • Materials: 4-Nitroimidazole, Hydrobromic acid (48%), Hydrogen peroxide (30%), Water, Dimethylformamide (DMF), Sodium iodide.

  • Procedure:

    • Dissolve 4-nitroimidazole (1.0 eq) in water.

    • Add hydrobromic acid (2.4 eq) to the solution.

    • Heat the mixture to 70-75 °C.

    • Add hydrogen peroxide (2.5 eq) dropwise in three portions, with 1 hour of stirring between each addition.

    • Maintain the reaction at 70-75 °C for 10 hours.

    • Cool the solution to 0-5 °C and stir for 1 hour to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2,5-dibromo-4-nitro-1H-imidazole.

    • Dissolve the dibromo intermediate (1.0 eq) in DMF under a nitrogen atmosphere.

    • Add sodium iodide (2.1 eq) and heat the suspension to 120 °C to afford 2-bromo-4-nitro-1H-imidazole.

Protocol 2: Synthesis of (R)-(2-Methyloxiran-2-yl)methanol

  • Materials: 2-Methylallyl alcohol, Titanium (IV) isopropoxide, (+)-Diethyl tartrate, tert-Butyl hydroperoxide, Dichloromethane.

  • Procedure: This synthesis is a standard Sharpless asymmetric epoxidation.

    • To a solution of titanium (IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20 °C, add 2-methylallyl alcohol.

    • Add tert-butyl hydroperoxide dropwise while maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -20 °C until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding a 10% aqueous solution of tartaric acid and stirring for 1 hour.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography to obtain (R)-(2-methyloxiran-2-yl)methanol.

Protocol 3: Synthesis of (R)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol [2][3][4]

  • Materials: 2-Bromo-4-nitro-1H-imidazole, (R)-(2-methyloxiran-2-yl)methanol, Diisopropylethylamine (DIPEA), Cesium carbonate (Cs2CO3), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of (R)-(2-methyloxiran-2-yl)methanol (1.0 eq) in DMF, add 2-bromo-4-nitro-1H-imidazole (1.0 eq) and DIPEA.

    • Heat the reaction mixture to 115 °C.

    • After the initial coupling, add Cs2CO3 to facilitate the intramolecular cyclization.

    • Heat the mixture at 50 °C for 2 hours.[5]

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data
StepProductStarting MaterialsReagentsYield (%)Reference
12,5-Dibromo-4-nitro-1H-imidazole4-NitroimidazoleHBr, H2O286[6]
2(R)-2-methyl-3-(4-bromophenoxy)propane-1,2-diol2-methyl allylalcohol, 4-bromophenolSharpless Epoxidation reagents-[4]
3Delamanid from epoxide intermediateEpoxide 11, 2-bromo-4-nitroimidazole 12DIPEA, Cs2CO363[4]
41-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene4-trifluoromethoxy phenol, 2-methylallyl chlorideK2CO3, DMF97[4]
5(R)-(+)-2-methyl-3-(4-(trifluoromethoxy)phenoxy)propane-1,2-diol1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzeneAD mix-α88[4]

Synthesis of the Side Chain Precursor

The side chain, 4-[4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl]phenol, is synthesized through a multi-step process, typically involving a Mitsunobu reaction and a subsequent coupling step.

Diagram: Synthesis Workflow for the Side Chain Precursor

G cluster_0 Mitsunobu Reaction cluster_1 Deprotection and Coupling N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Mitsunobu Mitsunobu N-Boc-4-hydroxypiperidine->Mitsunobu p-trifluoromethoxyphenol p-Trifluoromethoxyphenol p-trifluoromethoxyphenol->Mitsunobu PPh3, DEAD/DIAD Boc-protected_intermediate N-Boc-4-(4-(trifluoromethoxy) phenoxy)piperidine Mitsunobu->Boc-protected_intermediate Deprotection Deprotection Boc-protected_intermediate->Deprotection HCl/Ethyl Acetate Coupling Coupling Deprotection->Coupling Pd catalyst Side_Chain_Precursor 4-[4-(4-(Trifluoromethoxy)phenoxy) piperidin-1-yl]phenol Coupling->Side_Chain_Precursor 4-bromophenol 4-bromophenol 4-bromophenol->Coupling

Caption: Workflow for the synthesis of the side chain precursor.

Experimental Protocols

Protocol 4: Synthesis of N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine [7]

  • Materials: N-Boc-4-hydroxypiperidine, p-Trifluoromethoxyphenol, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Tetrahydrofuran (THF).

  • Procedure:

    • Under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), p-trifluoromethoxyphenol (1.1 eq), and triphenylphosphine (1.1 eq) in THF.

    • Cool the solution to 0 °C.

    • Add DIAD or DEAD (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Add n-heptane to the reaction mixture and stir for 8 hours, then filter.

    • Concentrate the filtrate to obtain the crude product, which can be used in the next step without further purification.

Protocol 5: Synthesis of 4-(4-(trifluoromethoxy)phenoxy)piperidine [7]

  • Materials: Crude N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine, Hydrogen chloride in ethyl acetate.

  • Procedure:

    • Add the crude Boc-protected intermediate to an ethyl acetate solution of hydrogen chloride.

    • Stir the mixture to allow for the precipitation of the hydrochloride salt of the product.

    • Filter the precipitate and wash with ethyl acetate.

    • The hydrochloride salt can be neutralized with a base (e.g., aqueous sodium hydroxide) to obtain the free base, 4-(4-(trifluoromethoxy)phenoxy)piperidine.

Protocol 6: Synthesis of 4-[4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl]phenol

  • Materials: 4-(4-(trifluoromethoxy)phenoxy)piperidine, 4-Bromophenol, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Sodium tert-butoxide, Toluene.

  • Procedure: This is a Buchwald-Hartwig amination reaction.

    • To a reaction vessel under an inert atmosphere, add 4-(4-(trifluoromethoxy)phenoxy)piperidine (1.0 eq), 4-bromophenol (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst, and ligand.

    • Add anhydrous toluene and heat the mixture to reflux.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to yield the final side chain precursor.

Quantitative Data
StepProductStarting MaterialsReagentsYield (%)Reference
4N-Boc-4-(4-(trifluoromethoxy) phenoxy)piperidineN-Boc-4-hydroxypiperidine, p-trifluoromethoxyphenolPPh3, DEAD70[5]
61-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidineCuI, L-Proline81[5]

Conclusion

The synthetic routes to the key precursors of Delamanid are well-established, though they involve multiple steps requiring careful control of reaction conditions. The protocols and data provided herein offer a comprehensive guide for researchers engaged in the synthesis of Delamanid and its analogues. The modular nature of the synthesis allows for the potential to create novel derivatives by modifying the precursor structures, which could lead to the discovery of new anti-tubercular agents. It is crucial for researchers to adhere to all laboratory safety protocols when handling the reagents and intermediates described.

References

Application Notes and Protocols: The Pyrrolo[3,2-c]pyridine Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, consisting of a fused pyrrole and pyridine ring, serves as a versatile template for the design and synthesis of potent bioactive molecules. Its rigid structure and ability to engage in various non-covalent interactions have made it a valuable core for developing inhibitors of key biological targets. This document provides a detailed overview of the applications of the pyrrolo[3,2-c]pyridine core, with a primary focus on its role in the development of novel anticancer agents. Application notes are provided for its use as a tubulin polymerization inhibitor and an FMS kinase inhibitor, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

Application 1: Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action makes them promising candidates for the development of new anticancer therapies.

Quantitative Data: Antiproliferative Activity

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for selected compounds are summarized below.

Compound IDR GroupHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl0.851.231.56
10b 2-Methylphenyl0.760.981.12
10c 3-Methylphenyl0.540.670.88
10m 4-Chlorophenyl0.430.510.65
10t Indol-5-yl0.120.150.21[1][2]
Combretastatin A-4 (Positive Control)0.0030.0040.005
Colchicine (Positive Control)0.0090.0110.013
Signaling Pathway and Experimental Workflow

G Pyrrolo_pyridine Pyrrolo_pyridine Disruption Disruption Pyrrolo_pyridine->Disruption Leads to

G start Start synthesis Synthesis of Pyrrolo[3,2-c]pyridine Derivatives start->synthesis purification Purification and Characterization synthesis->purification antiproliferative_assay Antiproliferative Assay (MTT) purification->antiproliferative_assay tubulin_assay In Vitro Tubulin Polymerization Assay purification->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) purification->cell_cycle apoptosis Apoptosis Assay purification->apoptosis cell_culture Cancer Cell Line Culture (HeLa, SGC-7901, MCF-7) cell_culture->antiproliferative_assay ic50 Determine IC50 Values antiproliferative_assay->ic50 end End ic50->end tubulin_assay->end cell_cycle->end apoptosis->end

Experimental Protocols

1. Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (General Procedure) [2][3]

This protocol describes a Suzuki cross-coupling reaction to synthesize the target compounds.

  • Materials:

    • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent)

    • Appropriate arylboronic acid (1.5 equivalents)

    • Potassium carbonate (2 equivalents)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equivalents)

    • 1,4-Dioxane

    • Water

    • Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the corresponding arylboronic acid, and potassium carbonate.

    • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

    • Bubble nitrogen gas through the mixture for 15 minutes to degas.

    • Add Pd(dppf)Cl2 to the reaction mixture.

    • Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final compound.

    • Characterize the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

2. In Vitro Tubulin Polymerization Assay (Fluorescence-based) [4][5][6][7][8]

This assay measures the effect of compounds on the polymerization of tubulin in real-time.

  • Materials:

    • Tubulin protein (e.g., porcine brain tubulin, >99% pure)

    • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP solution (10 mM)

    • Glycerol

    • Fluorescent reporter (e.g., 4',6-diamidino-2-phenylindole - DAPI)

    • Test compounds dissolved in DMSO

    • Positive controls (Paclitaxel, Colchicine)

    • Negative control (DMSO)

    • Black, non-binding 384-well microplate

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a tubulin solution (2 mg/mL) in General Tubulin Buffer on ice.

    • Prepare the reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the tubulin solution. Add DAPI to a final concentration of 6.3 µM.

    • In the wells of a pre-warmed (37°C) 384-well plate, add the test compounds at various concentrations. Include wells for positive and negative controls.

    • Initiate the polymerization by adding the tubulin reaction mixture to each well.

    • Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

    • Plot the fluorescence intensity versus time to obtain polymerization curves.

    • Analyze the data to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate IC50 values for inhibitors.

Application 2: Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

The pyrrolo[3,2-c]pyridine core has also been utilized to develop potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase. Overexpression of FMS kinase is associated with various cancers and inflammatory diseases. Inhibition of FMS kinase can impede the proliferation and survival of tumor cells and modulate the tumor microenvironment.

Quantitative Data: FMS Kinase Inhibitory Activity

A series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have shown potent FMS kinase inhibition.

Compound IDStructure TypeFMS Kinase IC50 (nM)
1e Diarylurea60
1r Diarylamide30[5]
KIST101029 (Lead Compound)96[5]

Compound 1r also demonstrated significant antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[5]

Signaling Pathway and Experimental Workflow

G Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) FMS FMS Pyrrolo_pyridine->FMS Inhibits

G start Start synthesis Synthesis of Pyrrolo[3,2-c]pyridine Derivatives start->synthesis purification Purification and Characterization synthesis->purification kinase_assay In Vitro FMS Kinase Assay purification->kinase_assay antiproliferative_assay Antiproliferative Assay purification->antiproliferative_assay ic50_kinase Determine Kinase IC50 Values kinase_assay->ic50_kinase selectivity Kinase Selectivity Profiling ic50_kinase->selectivity cell_culture Cancer Cell Line Culture cell_culture->antiproliferative_assay ic50_cell Determine Cellular IC50 Values antiproliferative_assay->ic50_cell end End ic50_cell->end selectivity->end

Experimental Protocols

1. Synthesis of 4-Benzamidopyrrolo[3,2-c]pyridine Derivatives (General Procedure) [5]

This protocol outlines the key steps for the synthesis of the FMS kinase inhibitor precursors.

  • Materials:

    • Pyrrolo[2,3-b]pyridine

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Phosphorus oxychloride (POCl₃)

    • Appropriate nitroaniline

    • Benzoyl chloride

    • Diisopropylamine

    • Acetonitrile

    • Standard glassware for organic synthesis

  • Procedure:

    • N-oxidation: Treat pyrrolo[2,3-b]pyridine with m-CPBA to form the corresponding N-oxide.

    • Chlorination: React the N-oxide with POCl₃ to yield 4-chloropyrrolo[2,3-b]pyridine.

    • Rearrangement/Substitution: Fuse 4-chloropyrrolo[2,3-b]pyridine with the appropriate nitroaniline at high temperature (e.g., 180°C) to induce a substitution-rearrangement, forming the 1-aryl-4-amino-pyrrolo[3,2-c]pyridine hydrochloride salt.

    • Amidation: Treat the resulting amine with benzoyl chloride in the presence of diisopropylamine in acetonitrile at room temperature to produce the final benzamido derivatives.

    • Purify the products by column chromatography and characterize by NMR and mass spectrometry.

2. In Vitro FMS Kinase Assay (LanthaScreen™ TR-FRET) [1]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure FMS kinase activity.

  • Materials:

    • Recombinant FMS kinase

    • Fluorescein-labeled polypeptide substrate

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Terbium-labeled anti-phospho-substrate antibody

    • TR-FRET dilution buffer

    • Test compounds dissolved in DMSO

    • Low-volume 384-well plates

    • TR-FRET-capable plate reader

  • Procedure:

    • Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing FMS kinase and the fluorescein-labeled substrate in kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of a solution containing the terbium-labeled antibody in TR-FRET dilution buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Broader Therapeutic Potential

While the primary focus of research on the pyrrolo[3,2-c]pyridine core has been in oncology, its structural features suggest potential applications in other therapeutic areas. The related pyrrolopyridine isomers have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and as anti-inflammatory agents.[9][10][11] Further exploration of the chemical space around the pyrrolo[3,2-c]pyridine scaffold may yet uncover novel candidates for these and other conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key intermediate in pharmaceutical development.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly in the catalytic hydrogenation step, which is a common method for this transformation.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion rate of the starting material, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, even after extended reaction times. What are the potential causes and solutions?

  • Answer: Low or no conversion in a catalytic hydrogenation reaction can stem from several factors related to the catalyst, reaction conditions, or reagents.

    • Catalyst Activity: The palladium-based catalyst is crucial for this reaction. Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. If the catalyst is old or has been exposed to air, its activity may be compromised. Consider using a fresh batch of catalyst.

    • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure that the reaction vessel is properly sealed and that a consistent hydrogen pressure is maintained throughout the reaction. Leaks in the system can lead to a drop in pressure and incomplete reaction.

    • Reaction Temperature: The reaction temperature plays a significant role. One reported protocol specifies a temperature of 70°C.[2] Lower temperatures may result in a sluggish reaction, while excessively high temperatures could lead to side product formation.

    • Solvent Quality: The presence of impurities in the solvent can poison the catalyst. Use high-purity, dry solvents to minimize the risk of catalyst deactivation.

Issue 2: Formation of Side Products

  • Question: I am observing the formation of unexpected side products in my reaction mixture, complicating the purification process. What are the likely side products and how can I minimize their formation?

  • Answer: Side product formation is often a result of over-reduction or side reactions involving the solvent or impurities.

    • Over-reduction: While the desired product is the fully saturated octahydro derivative, prolonged reaction times or overly harsh conditions (high temperature or pressure) could potentially lead to the cleavage of the Boc protecting group or other undesired reductions. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed.

    • Solvent-Related Side Products: The choice of solvent is critical. While a mixture of ethylene glycol monomethyl ether and acetic acid has been reported, ensure that the solvent is appropriate for the reaction conditions and does not participate in side reactions.[2]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are recommended?

  • Answer: The purification of this compound can be challenging due to its physical properties.

    • Catalyst Removal: The first step after the reaction is the complete removal of the solid catalyst. Filtration through a pad of celite is a standard and effective method. Ensure the filtration is done carefully to prevent any catalyst from contaminating the filtrate.

    • Chromatography: Column chromatography on silica gel is a common method for purifying this compound. A solvent system of dichloromethane and methanol (e.g., in a 10:1 ratio) has been reported to be effective.[2] The polarity of the eluent can be adjusted based on the separation observed on TLC.

    • Extraction: An aqueous workup can be performed to remove acidic or basic impurities. However, be mindful of the product's solubility in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While a yield of 100% has been reported in one instance, this is likely an optimized result.[2] In practice, yields can be lower due to factors such as incomplete reaction, losses during workup and purification, and the formation of side products. A well-optimized reaction should aim for a high yield, but it is important to have realistic expectations.

Q2: Can other catalysts be used for this hydrogenation?

A2: While palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) are commonly used for such transformations, other catalysts like Raney Nickel have been used for the hydrogenation of similar heterocyclic systems.[3] The choice of catalyst can influence the reaction conditions and selectivity, so it may require optimization.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.

Data Presentation

Table 1: Reported Reaction Conditions for Synthesis

ParameterValueReference
Starting Materialtert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate[2]
CatalystPalladium hydroxide on carbon (Pd(OH)2/C)[2]
SolventEthylene glycol monomethyl ether and acetic acid[2]
Temperature70 °C[2]
Hydrogen Pressure2.0 MPa[2]
Reaction Time24 hours[2]
Reported Yield100%[2]

Experimental Protocols

Detailed Methodology for Catalytic Hydrogenation

This protocol is based on a reported synthesis of this compound.[2]

  • Reaction Setup: In a suitable pressure reactor, dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1 equivalent) in a mixture of ethylene glycol monomethyl ether and a small amount of acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of palladium hydroxide on carbon (Pd(OH)2/C) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 2.0 MPa with hydrogen.

  • Reaction: Heat the reaction mixture to 70°C and stir for 24 hours, maintaining the hydrogen pressure.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent to ensure all the product is collected.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol 10:1) to obtain the pure product.

Visualizations

Synthesis_Pathway start tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate product This compound start->product H2, Pd(OH)2/C 70°C, 2.0 MPa

Caption: Reaction scheme for the synthesis of the target compound.

experimental_workflow A Dissolve Starting Material B Add Catalyst A->B C Pressurize with H2 B->C D Heat and Stir C->D E Cool and Vent D->E F Filter Catalyst E->F G Concentrate F->G H Purify by Chromatography G->H I Final Product H->I

Caption: General experimental workflow for the synthesis.

troubleshooting_guide Start Low Yield Issue Q1 Check Catalyst Activity Start->Q1 Q2 Verify H2 Pressure Start->Q2 Q3 Confirm Reaction Temp. Start->Q3 Q4 Assess Solvent Purity Start->Q4 A1 Use Fresh Catalyst Q1->A1 A2 Ensure Sealed System Q2->A2 A3 Adjust Temperature Q3->A3 A4 Use High-Purity Solvent Q4->A4

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of Octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydropyrrolo[3,2-c]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the octahydropyrrolo[3,2-c]pyridine core?

A1: The synthesis of the octahydropyrrolo[3,2-c]pyridine scaffold is typically achieved through multi-step sequences. Common strategies include:

  • Catalytic Hydrogenation of a 1H-pyrrolo[3,2-c]pyridine Precursor: This is a direct approach where the aromatic pyrrolopyridine core is fully saturated. The choice of catalyst (e.g., Rhodium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent) is crucial to achieve complete reduction without side-reactions.

  • Pictet-Spengler Reaction: A Pictet-Spengler reaction involving a suitable pyrrole-ethylamine derivative and an aldehyde can be employed to construct the piperidine ring onto the pyrrole core. This method is effective for creating the fused heterocyclic system.[1]

  • Reductive Amination Strategies: Stepwise construction of the bicyclic system using intramolecular or intermolecular reductive amination is another viable route. This can involve the formation of an iminium ion intermediate followed by reduction.

Q2: I am observing incomplete reaction during the catalytic hydrogenation of my 1H-pyrrolo[3,2-c]pyridine precursor. What could be the cause?

A2: Incomplete hydrogenation is a common issue and can be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atoms in the pyridine and pyrrole rings can act as catalyst poisons.

  • Insufficient Hydrogen Pressure or Reaction Time: The complete saturation of the bicyclic aromatic system may require forcing conditions.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and efficiency.

Q3: My final product appears to be a mixture of diastereomers. How can I control the stereochemistry?

A3: The octahydropyrrolo[3,2-c]pyridine core contains multiple chiral centers, leading to the potential for diastereomer formation. Controlling stereoselectivity can be achieved by:

  • Use of Chiral Catalysts: Enantioselective hydrogenation using chiral catalysts can favor the formation of a specific stereoisomer.

  • Substrate Control: Introducing chiral auxiliaries on the starting materials can direct the stereochemical outcome of the cyclization or reduction steps.

  • Diastereoselective Crystallization: It may be possible to selectively crystallize the desired diastereomer from a mixture.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of the desired octahydropyrrolo[3,2-c]pyridine Incomplete hydrogenation of the aromatic precursor.Increase hydrogen pressure, reaction time, or catalyst loading. Consider a more active catalyst such as rhodium on carbon.
Formation of a stable partially hydrogenated intermediate (e.g., tetrahydropyrrolo[3,2-c]pyridine).Modify the solvent system or increase the reaction temperature to facilitate full reduction.
Catalyst poisoning by the nitrogen-containing substrate or product.Use a higher catalyst loading or consider using a catalyst less prone to nitrogen poisoning. Acidic additives can sometimes mitigate this effect by protonating the nitrogen atoms.[2]
Presence of unexpected peaks in NMR or LC-MS analysis Partially Hydrogenated Intermediates: Incomplete reduction of the pyridine or pyrrole ring.Re-subject the product mixture to the hydrogenation conditions for a longer duration or under more forcing conditions.
Over-reduction Products: Cleavage of the C-N bonds in the pyrrolidine ring under harsh hydrogenation conditions.Reduce the reaction temperature or pressure. Screen for a milder catalyst.
Ring-Opened Byproducts: In syntheses involving reductive amination, incomplete cyclization can lead to amino-alcohol or amino-ester side-products.Ensure the reaction conditions are optimized for cyclization, including appropriate pH and temperature.
Formation of Diastereomers: Lack of stereocontrol during the reaction.Employ a chiral catalyst or auxiliary. If a mixture is formed, attempt separation by column chromatography or recrystallization.
Difficult purification of the final product The polarity of the desired product and side-products are very similar.Utilize a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or explore derivatization to alter the polarity of the components for easier separation.
The product is a viscous oil that is difficult to handle.Attempt to form a salt (e.g., hydrochloride or tartrate) which may be a crystalline solid and easier to purify by recrystallization.

Quantitative Data on Side-Product Formation (Illustrative)

Reaction Condition Desired Product Yield (%) Partially Hydrogenated Byproduct (%) Over-reduced Byproduct (%) Other Impurities (%)
Condition A: 1H-pyrrolo[3,2-c]pyridine, 5% Rh/C, 50 psi H₂, EtOH, 24h, rt6525< 5< 5
Condition B: 1H-pyrrolo[3,2-c]pyridine, 5% Rh/C, 200 psi H₂, EtOH, 48h, 50°C85< 510< 5
Condition C: 1H-pyrrolo[3,2-c]pyridine, PtO₂, 50 psi H₂, AcOH, 24h, rt7515< 55

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1H-pyrrolo[3,2-c]pyridine

  • Preparation: In a high-pressure reaction vessel, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 g, 8.46 mmol) in anhydrous ethanol (50 mL).

  • Catalyst Addition: Carefully add 5% Rhodium on carbon (100 mg, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 200 psi with hydrogen.

  • Reaction: Stir the mixture at 50°C for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (or alumina) using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the octahydropyrrolo[3,2-c]pyridine.

Visualizations

Synthetic_Pathway 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Octahydropyrrolo[3,2-c]pyridine Octahydropyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine->Octahydropyrrolo[3,2-c]pyridine H2, Catalyst Partially_Hydrogenated_Byproduct Partially_Hydrogenated_Byproduct 1H-pyrrolo[3,2-c]pyridine->Partially_Hydrogenated_Byproduct Incomplete Reduction Over-reduced_Byproduct Over-reduced_Byproduct Octahydropyrrolo[3,2-c]pyridine->Over-reduced_Byproduct Harsh Conditions

Caption: Synthetic route to octahydropyrrolo[3,2-c]pyridine and potential side-products.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Path Low_Yield Low Yield or Impure Product Analyze_Crude Analyze Crude Mixture (NMR, LC-MS) Low_Yield->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products Side-Products Present? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase H2 pressure/time - Change catalyst/solvent Incomplete_Reaction->Optimize_Conditions Yes Modify_Workup Modify Purification: - Different chromatography - Recrystallization Side_Products->Modify_Workup Yes End Optimize_Conditions->Analyze_Crude End2

Caption: Troubleshooting workflow for octahydropyrrolo[3,2-c]pyridine synthesis.

References

Technical Support Center: Purification of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation/Co-elution of Impurities Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the desired compound from impurities.- Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to achieve a target Rf value of 0.2-0.4 for the product. Good starting points for polar compounds include ethyl acetate/hexanes and dichloromethane/methanol mixtures. - Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve separation of compounds with similar polarities.
Structurally Similar Impurities: The crude product may contain diastereomers or regioisomers that are difficult to separate.- High-Resolution Chromatography: Consider using a longer column or a stationary phase with a smaller particle size for increased resolution. - Alternative Stationary Phases: If separation on silica gel is challenging, explore other stationary phases like alumina (basic or neutral).
Product Tailing/Streaking on the Column Interaction with Acidic Silica Gel: The basic nitrogen atom in the pyrrolopyridine ring system can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.- Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (1-3%) or ammonia (in methanol), to the eluent to neutralize the acidic sites on the silica gel.[1] - Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Low Yield/Product Loss Compound Degradation on Silica Gel: The Boc (tert-butoxycarbonyl) protecting group can be labile under acidic conditions, and prolonged exposure to silica gel can lead to its cleavage.- Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. - Deactivate Silica Gel: As mentioned above, neutralizing the silica gel with a basic additive can prevent the degradation of acid-sensitive compounds. - Check Stability: Before performing the column, spot the crude material on a TLC plate, run it, and then let it sit for a few hours before observing it under UV light again to check for degradation spots.
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the silica gel.- Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). - Flush the Column: If the product is still not eluting, a stronger solvent system (e.g., 5-10% methanol in dichloromethane with a small amount of ammonium hydroxide) can be used to wash the column.
Product Elutes Too Quickly (High Rf) Solvent System is Too Polar: The eluent has a high polarity, causing the compound to have a weak interaction with the stationary phase.- Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your mobile phase (e.g., decrease the percentage of methanol in a dichloromethane/methanol mixture).
Product Does Not Elute (Low Rf) Solvent System is Not Polar Enough: The eluent has a low polarity, resulting in a strong interaction between the compound and the stationary phase.- Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A commonly used and effective solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). A starting ratio of 10:1 (v/v) DCM:MeOH has been reported to be successful. It is always recommended to first optimize the solvent system using thin-layer chromatography (TLC) to achieve an Rf value between 0.2 and 0.4 for the target compound.

Q2: My compound is streaking on the TLC plate and the column. What can I do?

A2: Streaking is often a sign of interaction between the basic amine in your compound and the acidic silica gel. To resolve this, you can add a small amount of a base to your eluent, such as 1-3% triethylamine (TEA) or by using a pre-mixed solution of ammonia in methanol as your polar solvent. This deactivates the acidic sites on the silica gel, leading to better peak shapes.

Q3: I am concerned about the stability of the Boc protecting group during purification. What precautions should I take?

A3: The Boc group is sensitive to acidic conditions. To prevent its cleavage during column chromatography, it is advisable to use a deactivated silica gel by incorporating a basic additive like triethylamine into your solvent system. Additionally, minimizing the time the compound spends on the column can reduce the risk of degradation.

Q4: Should I use isocratic or gradient elution for the purification?

A4: The choice between isocratic (constant solvent composition) and gradient (variable solvent composition) elution depends on the complexity of your crude mixture.

  • Isocratic elution is simpler and is often sufficient if the impurities are well-separated from your product on a TLC plate.

  • Gradient elution , where you gradually increase the polarity of the mobile phase, is generally better for separating complex mixtures or when impurities have polarities very close to your product. It can lead to sharper peaks and a faster overall purification time.

Q5: What is the expected appearance of purified this compound?

A5: The purified compound is typically a viscous liquid.

Data Presentation

The following table summarizes recommended solvent systems for the purification of this compound. The Rf values are estimates and should be confirmed by TLC before performing column chromatography.

Solvent System (v/v) Typical Rf Range Notes
Dichloromethane:Methanol (10:1)0.3 - 0.5A good starting point for this polar compound.
Ethyl Acetate:Hexanes (Gradient)VariableStart with a low polarity (e.g., 20% EtOAc) and gradually increase to elute the product. Good for separating less polar impurities.
Dichloromethane:Methanol with 1% Triethylamine (10:1)0.3 - 0.5The addition of triethylamine helps to prevent peak tailing.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a candidate eluent system (e.g., 10:1 DCM:MeOH).

    • Visualize the plate using an appropriate method (e.g., UV light if the compound is UV active, or a potassium permanganate stain).

    • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

    • Gently add a small amount of fresh eluent and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin to collect fractions in test tubes or other suitable containers.

    • If using isocratic elution, continue with the same solvent system.

    • If using gradient elution, gradually increase the polarity of the eluent according to your pre-determined gradient.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis & Solvent Optimization column_prep Column Packing tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->isolation Identify Pure Fractions product Purified Product isolation->product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_guide cluster_separation Separation Issues cluster_yield Yield Issues cluster_solutions Solutions start Poor Separation or Yield? streaking Streaking or Tailing? start->streaking Separation Problem no_elution Product Not Eluting? start->no_elution Yield Problem coelution Co-elution of Impurities? streaking->coelution No add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes optimize_solvent Optimize Solvent System (TLC) coelution->optimize_solvent gradient Use Gradient Elution coelution->gradient low_recovery Low Recovery? no_elution->low_recovery No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes low_recovery->add_base check_degradation Check for Degradation (TLC Stability Test) low_recovery->check_degradation

References

Technical Support Center: Stereoselective Synthesis of the Pyrrolo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of the pyrrolo[3,2-c]pyridine core. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor regioselectivity in the initial cyclization step to form the pyrrolo[3,2-c]pyridine core. What are the common causes and how can I improve it?

A1: Poor regioselectivity is a frequent challenge, often leading to the formation of the undesired pyrrolo[2,3-b]pyridine isomer. The outcome is highly dependent on the substitution pattern of the starting materials and the reaction conditions.

  • Common Causes:

    • Steric Hindrance: Bulky substituents on the pyrrole or pyridine precursors can influence the site of cyclization.

    • Electronic Effects: The electronic nature of the substituents on the starting materials can direct the cyclization to a specific position.

    • Reaction Conditions: Temperature, catalyst, and solvent can all play a crucial role in determining the regiochemical outcome. For instance, in a Pictet-Spengler approach, the choice of acid catalyst is critical.

  • Troubleshooting Strategies:

    • Modify Substituents: If possible, alter the substituents on your starting materials to electronically or sterically favor the desired cyclization.

    • Optimize Reaction Conditions: Systematically screen different catalysts (e.g., Brønsted vs. Lewis acids), solvents of varying polarity, and reaction temperatures. A lower temperature might favor the thermodynamically more stable product.

    • Change Synthetic Strategy: Consider a different synthetic approach that offers better regiocontrol, such as a transition-metal-catalyzed cross-coupling and subsequent cyclization.

Q2: My reaction to introduce a stereocenter is resulting in a racemic mixture or low enantiomeric excess (ee). How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a key challenge in the synthesis of complex molecules like pyrrolo[3,2-c]pyridines. Low enantiomeric excess can stem from several factors.

  • Common Causes:

    • Ineffective Chiral Catalyst/Auxiliary: The chosen chiral catalyst or auxiliary may not be optimal for the specific substrate, leading to poor facial discrimination.

    • Background Uncatalyzed Reaction: A non-stereoselective background reaction may be competing with the desired catalytic cycle.

    • Racemization: The product may be prone to racemization under the reaction or workup conditions.

  • Troubleshooting Strategies:

    • Screen Chiral Catalysts/Ligands: A systematic screening of different chiral catalysts, ligands, and additives is often necessary. The choice of the metal and the ligand in asymmetric catalysis is crucial.

    • Optimize Reaction Parameters: Lowering the reaction temperature can often improve enantioselectivity. Solvent choice can also have a significant impact on the stereochemical outcome.

    • Use a Chiral Auxiliary: Employing a chiral auxiliary can provide excellent stereocontrol. The auxiliary can be cleaved in a subsequent step to yield the desired enantiomer.

    • Protecting Group Strategy: The choice of protecting groups on the pyrrole or pyridine rings can influence the steric environment around the reacting center and thus affect stereoselectivity.

Q3: I am experiencing low yields in the key bond-forming reactions. What are some general strategies to improve the efficiency of my synthesis?

A3: Low yields can be attributed to a variety of factors, including side reactions, product decomposition, and incomplete conversions.

  • Common Causes:

    • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Product Instability: The pyrrolo[3,2-c]pyridine core or intermediates may be unstable under the reaction conditions.

    • Suboptimal Reaction Conditions: The reaction may not be running at the optimal temperature, concentration, or stoichiometry.

  • Troubleshooting Strategies:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to identify the optimal reaction time and detect the formation of byproducts.

    • Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents, as impurities can often inhibit catalysts or lead to side reactions.

    • Degassing: For reactions sensitive to oxygen, such as those involving transition metal catalysts, ensure proper degassing of the solvent and reaction vessel.

    • Step-by-Step Optimization: Optimize each step of the synthetic sequence individually before proceeding to the next to ensure the highest possible overall yield.

Quantitative Data Summary

The following table summarizes representative data from various stereoselective syntheses of pyrrolo[3,2-c]pyridine derivatives, highlighting the achieved yields and stereoselectivities.

EntryReaction TypeCatalyst/AuxiliaryYield (%)ee (%) / drReference
1Asymmetric Pictet-SpenglerChiral Brønsted Acid75-9285-95 eeFictional Example
2Chiral Auxiliary-Mediated Alkylation(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)65-80>95 deFictional Example
3Asymmetric Michael AdditionChiral Phase-Transfer Catalyst80-9590-98 eeFictional Example
4Enantioselective HydrogenationRh(I)-Chiral Diphosphine88-96>99 eeFictional Example

Note: The data in this table is illustrative and based on typical results reported in the literature for analogous systems. Actual results will vary depending on the specific substrates and conditions.

Experimental Protocols

Example Protocol: Asymmetric Pictet-Spengler Reaction

This protocol describes a general procedure for the enantioselective Pictet-Spengler reaction to form a tetrahydro-pyrrolo[3,2-c]pyridine core.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tryptamine derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Dissolve the starting materials in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or chloroform) to a concentration of 0.1 M.

  • Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.05-0.1 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-pyrrolo[3,2-c]pyridine.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualized Workflows and Logic

Caption: Asymmetric Pictet-Spengler Experimental Workflow.

troubleshooting_stereoselectivity cluster_catalyst Catalyst/Auxiliary Issues cluster_conditions Reaction Condition Issues cluster_racemization Product Stability Issues start Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) catalyst_check Is the catalyst/auxiliary optimal for the substrate? start->catalyst_check screen_catalysts Screen different chiral catalysts, ligands, or auxiliaries. catalyst_check->screen_catalysts No conditions_check Are the reaction conditions optimized? catalyst_check->conditions_check Yes end Improved Stereoselectivity screen_catalysts->end optimize_temp Lower the reaction temperature. conditions_check->optimize_temp No optimize_solvent Screen different solvents. conditions_check->optimize_solvent No racemization_check Is the product prone to racemization? conditions_check->racemization_check Yes optimize_temp->end optimize_solvent->end modify_workup Modify workup conditions (e.g., avoid acid/base). racemization_check->modify_workup Yes racemization_check->end No modify_workup->end

Caption: Troubleshooting Low Stereoselectivity.

Boc deprotection side reactions and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Our focus is to deliver actionable solutions to prevent common side reactions, thereby ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[1][2][3][4]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation.[1][2] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][5][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][5][6] Methionine is also susceptible to oxidation.[2][7]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2][5][6]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2][5][6]

  • Arginine (Arg): While the guanidinium group itself is protonated, the protecting groups used for Arg (e.g., Pbf, Pmc) can generate reactive cations upon cleavage that can alkylate other residues, particularly Trp.[5][8]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[2][5][6][9] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[2][5] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2][5]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete.[2][9] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be detected by TLC or LC-MS.[3][10] This can be caused by insufficient acid strength, short reaction times, steric hindrance around the Boc-protected amine, or poor resin swelling in solid-phase synthesis.[2][3][11]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl cation has alkylated a sensitive amino acid residue (e.g., Trp, Met, Cys, Tyr).[3][12]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present in your compound.[3][12] For example, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS) for tryptophan-containing compounds.[3] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[3] For cysteine, ethanedithiol (EDT) is a commonly used scavenger.[3]

Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be strong enough to efficiently cleave the Boc group.[11][13]

    • Solution: Increase the concentration of the acid (e.g., from 25% TFA to 50% TFA in DCM).[3] Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[2][13]

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient amount of time.[11][13]

    • Solution: Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[3][6] Gentle warming (e.g., to 40°C) can also be considered, but be aware of the potential for increased side reactions and ensure an effective scavenger cocktail is present.[3]

  • Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[2][11]

    • Solution: More forcing conditions, such as a combination of a stronger acid, longer reaction time, and gentle warming, may be required.[2] It is critical to use an effective scavenger cocktail under these more forceful conditions.[2][13]

  • Possible Cause 4 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[2]

    • Solution: Ensure the choice of solvent promotes good resin swelling.

Issue 3: I'm observing byproducts related to the oxidation of sensitive residues.

  • Possible Cause: Methionine and Tryptophan residues are susceptible to oxidation during the deprotection and workup steps.[7][12] For Methionine, the thioether side chain can be oxidized to the corresponding sulfoxide (+16 Da).[2][12]

  • Solution: The use of scavengers like ethanedithiol (EDT) is effective in preventing side reactions with tryptophan.[12] For methionine, adding reducing agents like dimethyl sulfide (DMS) to the cleavage cocktail can prevent oxidation.[7][13] It's also crucial to handle the workup carefully to minimize exposure to air and oxidative conditions.[12]

Data Presentation

Table 1: Recommended Scavengers for Sensitive Amino Acid Residues
Sensitive ResidueRecommended Scavenger(s)Typical Concentration (% v/v)Purpose
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)1-5%Prevents tert-butylation of the indole ring.[3][5][12]
Methionine (Met)Thioanisole, Dimethyl sulfide (DMS)5%Prevents S-alkylation and oxidation of the thioether.[3][7][12]
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)2.5%Prevents S-tert-butylation of the free thiol.[3][12][14]
Tyrosine (Tyr)Phenol, Anisole, Thioanisole5%Prevents alkylation of the phenolic ring.[6][15]
Table 2: Common Scavenger Cocktails for Boc Deprotection
Cocktail NameComposition (v/v)Application
Standard Cocktail95% TFA / 2.5% Water / 2.5% TISSuitable for most peptides without highly sensitive residues. TIS is an effective general carbocation scavenger.[5][12]
Reagent K82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for peptides with a variety of sensitive residues, including Trp, Met, and Cys.[12][15]
Reagent B88% TFA / 5% Phenol / 5% Water / 2% TISAn "odorless" alternative for scavenging trityl groups.[12]
TFA/EDT/TIS/H₂O94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.[12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for substrates that are not prone to acid-catalyzed side reactions.

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[3]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3][10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[3][10]

Protocol 2: Boc Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended for substrates containing sensitive residues like Tryptophan.

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[12]

  • Scavenger Addition: Add 10-20 equivalents of a suitable scavenger, such as triethylsilane (TES), to the solution.[4][12]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4][12]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents. Further purification may be necessary.

Protocol 3: Milder Boc Deprotection using HCl in Dioxane

This method is often considered milder than TFA-based procedures and can be useful for substrates with other acid-labile groups.

  • Dissolution: Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[10]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[10] The product often precipitates as the hydrochloride salt.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[10]

  • Work-up: Upon completion, the solid product can be collected by filtration and washed with a solvent like diethyl ether.[10] Alternatively, the solvent and excess HCl can be removed under reduced pressure.

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Scavenger_Mechanism cluster_main Boc Deprotection cluster_pathways Competing Pathways Boc_Cleavage Acid-Catalyzed Boc Cleavage tBu_Cation tert-Butyl Cation (Reactive Electrophile) Boc_Cleavage->tBu_Cation Side_Reaction Side Reaction: Alkylation of Nucleophilic Residues (Trp, Met, Cys, Tyr) tBu_Cation->Side_Reaction Undesired Desired_Pathway Desired Pathway: Trapping by Scavenger tBu_Cation->Desired_Pathway Preferred Side_Product Alkylated Side Product Side_Reaction->Side_Product Trapped_Cation Neutralized Species Desired_Pathway->Trapped_Cation Target_Molecule Intact Target Molecule Scavenger Scavenger (e.g., TIS, EDT, Thioanisole) Scavenger->Desired_Pathway

Caption: Role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Analyze_Purity Analyze Product Purity (HPLC, LC-MS) Check_Completion->Analyze_Purity Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed Analyze_Purity->Side_Products No Success Reaction Successful Analyze_Purity->Success Yes Action_Incomplete Increase Acid Conc. Extend Reaction Time Increase Temperature Check Resin Swelling Incomplete->Action_Incomplete Action_Side_Products Add/Optimize Scavengers Use Milder Conditions Side_Products->Action_Side_Products Action_Incomplete->Start Re-run Reaction Action_Side_Products->Start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Purification of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities typically arise from the catalytic hydrogenation of the aromatic precursor, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate. These can include:

  • Unreacted Starting Material: Incomplete hydrogenation can leave residual aromatic precursor in your product.

  • Partially Hydrogenated Intermediates: The pyridine ring may be partially reduced, leading to tetrahydro- or dihydro- species.

  • Diastereomers: The formation of the saturated bicyclic ring system can result in both cis- and trans-fused diastereomers. The relative amounts of each will depend on the catalyst and reaction conditions used.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium or Platinum) may remain in the crude product.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining reagents, can be present.

Q2: My NMR spectrum shows peaks corresponding to the aromatic starting material. How can I remove it?

A2: Unreacted starting material can often be removed by flash column chromatography. The aromatic precursor is typically less polar than the saturated product. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity should effectively separate the two compounds. Alternatively, recrystallization may be effective if a suitable solvent system can be found where the solubilities of the starting material and product differ significantly.

Q3: I suspect I have a mixture of diastereomers. How can I separate them?

A3: Separating diastereomers can be challenging but is often achievable by careful flash column chromatography.[1] Since diastereomers have different physical properties, they will exhibit different retention factors on a silica gel column.[2] Experiment with various solvent systems to maximize the separation. In some cases, derivatization to form salts with a chiral acid followed by fractional crystallization can be an effective method for separating diastereomers.[1]

Q4: My product is a dark color, suggesting catalyst contamination. How can this be removed?

A4: Finely divided metal catalysts from hydrogenation can be difficult to remove by simple filtration. To remove residual palladium or platinum, you can filter the crude product solution through a pad of Celite®. For very fine particles, using a syringe filter with a fine pore size (e.g., 0.45 µm) can be effective. In some instances, treatment with activated carbon followed by filtration can also help remove colored impurities and residual catalyst.

Q5: I am having trouble with the Boc-protection step of the unfunctionalized octahydropyrrolopyridine. What are common issues?

A5: If you are performing a multi-step synthesis that involves a final Boc-protection step, common issues include incomplete reaction and the formation of di-Boc protected byproducts. To drive the reaction to completion, ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc₂O) and an appropriate base (e.g., triethylamine or diisopropylethylamine).[3] To minimize di-protection, carefully control the stoichiometry of the Boc₂O. Purification by flash column chromatography is typically required to separate the desired mono-Boc product from any unreacted diamine and di-Boc byproduct.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Broad or multiple peaks in the aliphatic region of the ¹H NMR spectrum. Presence of multiple diastereomers.Optimize column chromatography conditions to separate the isomers. Consider using a different solvent system or a longer column.
Aromatic signals present in the ¹H NMR spectrum. Incomplete hydrogenation.Re-subject the material to the hydrogenation conditions for a longer period or with fresh catalyst. Alternatively, purify by flash column chromatography.
Product appears as a dark oil or solid. Residual hydrogenation catalyst.Filter the product solution through a pad of Celite® or a syringe filter. Treatment with activated carbon may also be beneficial.
Mass spectrometry shows a peak corresponding to the di-Boc protected compound. Over-reaction during the Boc-protection step.Use a stoichiometric amount of Boc₂O. Purify the mixture using flash column chromatography.
The product is an oil that is difficult to handle and purify. Presence of residual solvents or other low-molecular-weight impurities.Dry the product under high vacuum for an extended period. If purification by chromatography is difficult, consider converting the product to a crystalline salt (e.g., hydrochloride) for easier handling and purification, followed by liberation of the free base.

Data Presentation

Table 1: Comparison of Purification Techniques for Common Impurities

ImpurityRecrystallizationColumn ChromatographyAcid-Base Extraction
Unreacted Aromatic PrecursorPotentially effectiveHighly Effective Ineffective
Partially Hydrogenated IntermediatesMay be effectiveHighly Effective Ineffective
DiastereomersCan be effective for fractional crystallizationHighly Effective Ineffective
Catalyst ResiduesIneffectiveIneffectiveIneffective (requires filtration)
Di-Boc Protected ByproductPotentially effectiveHighly Effective Ineffective
Unreacted Diamine (if applicable)Potentially effectiveHighly Effective Highly Effective

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Purification
  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The less polar impurities (like the aromatic starting material) will elute first, followed by the desired product and any more polar impurities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Acid-Base Extraction to Remove Unreacted Diamine

This protocol is applicable if the synthesis involves the Boc-protection of the corresponding diamine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted diamine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the acidic wash if necessary.

  • Neutralization (Optional): To recover the diamine, the acidic aqueous layer can be basified with a strong base (e.g., NaOH) and then extracted with an organic solvent.

  • Organic Layer Workup: Wash the organic layer containing the desired Boc-protected product with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted diamine.

Visualizations

G cluster_0 Impurity Identification cluster_1 Purification Strategy start Crude Product Analysis (NMR, LC-MS) impurity_type Identify Impurity Type start->impurity_type aromatic Unreacted Starting Material / Partially Hydrogenated impurity_type->aromatic Aromatic Signals diastereomers Diastereomeric Mixture impurity_type->diastereomers Complex Aliphatic Signals catalyst Catalyst Residue impurity_type->catalyst Dark Color boc_related Boc-Related Impurities impurity_type->boc_related Unexpected MS Peaks chromatography Flash Column Chromatography aromatic->chromatography diastereomers->chromatography recrystallization Recrystallization diastereomers->recrystallization filtration Filtration through Celite® catalyst->filtration boc_related->chromatography extraction Acid-Base Extraction boc_related->extraction If unreacted diamine

References

Troubleshooting low conversion rates in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolopyridines, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura cross-coupling reaction for the synthesis of a 2-aryl-pyrrolopyridine is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Low conversion in a Suzuki-Miyaura reaction involving pyrrolopyridine substrates can stem from several factors, including the choice of catalyst, ligand, base, and solvent system. The inherent electronic properties of the pyrrolopyridine ring can also influence reactivity.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is critical for achieving high yields, especially with nitrogen-containing heterocycles.[1] Modern catalyst systems involving bulky, electron-rich phosphine ligands are often more effective. Consider screening different catalyst/ligand combinations as outlined in the table below. For instance, Pd(dppf)Cl₂ has been shown to be effective in the coupling of N-Boc-2-pyrroleboronic acid with 5-bromo-1-ethyl-1H-indazole.

  • Base Optimization: The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[1] It is advisable to screen a panel of bases to identify the optimal choice for your specific substrate.

  • Solvent System: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents. The choice of organic solvent can influence the reaction kinetics.

  • Temperature and Reaction Time: These reactions may require elevated temperatures to proceed efficiently. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to check for the consumption of starting materials.

  • Arylboronic Acid Quality: Ensure the arylboronic acid is pure and not degraded. Homocoupling of the boronic acid can be a competing side reaction.[1] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes improve the yield of the desired product.

Q2: I am experiencing poor yields in a Buchwald-Hartwig amination reaction to introduce an amine at the C4-position of a pyrrolopyridine. What should I investigate?

Low yields in Buchwald-Hartwig amination of pyrrolopyridines can be attributed to catalyst inhibition, inappropriate ligand choice, suboptimal reaction conditions, or issues with protecting groups.

Troubleshooting Steps:

  • Protecting Group Strategy: The N-H of the pyrrole ring and any free amino groups on the pyrrolopyridine core can coordinate with the palladium catalyst, leading to deactivation. Protecting the pyrrole nitrogen with a suitable group, such as SEM (2-(trimethylsilyl)ethoxy)methyl) or Ts (tosyl), can be crucial for successful amination.

  • Ligand and Catalyst Choice: The selection of the ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BINAP are often effective in promoting C-N bond formation. Pre-catalysts such as XPhos Pd G2 can also be highly efficient.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The strength of the base should be carefully considered based on the pKa of the amine and the nature of the substrate.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential for Buchwald-Hartwig reactions. Toluene and 1,4-dioxane are common choices. These reactions often require elevated temperatures (e.g., 80-120 °C) and extended reaction times. Monitor the reaction progress closely.

Troubleshooting Low Conversion Rates: Data Tables

The following tables summarize optimization data for common cross-coupling reactions used in pyrrolopyridine synthesis. These can serve as a starting point for your own reaction optimization.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Synthesis of 5-(pyrrol-2-yl)-1H-indazoles

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃DME801845
2Pd(PPh₃)₂Cl₂ (5)K₂CO₃DME801860
3Pd(dppf)Cl₂ (5)K₂CO₃DME80289
4Pd(OAc)₂ (5)K₂CO₃DME801830

Data adapted from a study on the synthesis of novel pyrrolyl and thiophenyl indazoles.

Table 2: Optimization of Reaction Conditions for the Synthesis of a Pyrrolo[3,4-b]pyridine Derivative

EntryCatalystCatalyst Loading (mol%)SolventTemperatureYield (%)
1DBU10EthanolReflux92
2DBU5EthanolReflux69
3DBU20EthanolReflux86
4DBU10MethanolReflux81
5DBU10AcetonitrileReflux75
6DBU10TolueneReflux62
7Et₃N10EthanolReflux76
8Piperidine10EthanolReflux67
9Pyridine10EthanolReflux78

Data adapted from a study on the optimization of pyrrolo[3,4-b]pyridine synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-pyrrolopyridine with an arylboronic acid.[1]

Materials:

  • Halo-pyrrolopyridine (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the halo-pyrrolopyridine, arylboronic acid, palladium catalyst, and base.[1]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a halo-pyrrolopyridine.

Materials:

  • Halo-pyrrolopyridine (1.0 eq.)

  • Amine (1.1-1.5 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)

  • Base (e.g., NaOtBu, 1.5-2.0 eq.)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the halo-pyrrolopyridine, palladium pre-catalyst (or palladium source and ligand), and base to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, deoxygenated solvent, followed by the amine, via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis & Refinement cluster_end Resolution Start Low Conversion Rate in Pyrrolopyridine Synthesis Check_Reagents Assess Reagent Quality (Purity, Stoichiometry) Start->Check_Reagents Initial Check Optimize_Conditions Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) Check_Reagents->Optimize_Conditions Reagents OK Analyze_Results Analyze Reaction Outcome (TLC, LC-MS, NMR) Optimize_Conditions->Analyze_Results Consider_Side_Reactions Investigate Potential Side Reactions Consider_Side_Reactions->Analyze_Results Protecting_Groups Evaluate Protecting Group Strategy Protecting_Groups->Optimize_Conditions Modify_Protocol Modify Experimental Protocol Analyze_Results->Modify_Protocol Suboptimal Results End Improved Conversion Rate Analyze_Results->End Successful Conversion Modify_Protocol->Optimize_Conditions Re-optimize

Caption: A logical workflow for troubleshooting low conversion rates in pyrrolopyridine synthesis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)-X L_n Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R-Pd(II)-R' L_n PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R-R' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide R-X (Pyrrolopyridine-Halide) BoronicAcid R'-B(OR)₂ (Arylboronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amine_Complex [Ar-Pd(II)-NHR'R'']⁺ L_n PdII_Aryl->PdII_Amine_Complex Ligand_Exchange Amine Coordination PdII_Amido Ar-Pd(II)-NR'R'' L_n PdII_Amine_Complex->PdII_Amido Deprotonation Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination ArylHalide Ar-X (Pyrrolopyridine-Halide) Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Managing racemization during the synthesis of chiral pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing racemization during the synthesis of chiral pyrrolopyridines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of chiral pyrrolopyridines, leading to a loss of enantiomeric excess (ee).

Question 1: I am observing a low enantiomeric excess (ee) in my final chiral pyrrolopyridine product. What are the potential causes?

Answer:

A lower than expected enantiomeric excess can stem from several factors throughout the synthetic sequence. The most common culprits can be categorized into issues related to reagents and catalysts, reaction conditions, and the inherent stability of chiral intermediates.[1]

Potential Causes and Solutions:

  • Sub-optimal Coupling Conditions: If your synthesis involves a coupling step to introduce a chiral moiety (e.g., an amino acid derivative), this is a frequent source of racemization.

    • Inappropriate Coupling Reagents: Carbodiimide reagents like DCC and EDC can promote racemization if used without additives.[2]

    • Base-Induced Racemization: The choice and amount of base are critical. Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can increase the rate of racemization.[3]

    • Prolonged Activation Time: Allowing the carboxylic acid component to be "pre-activated" for an extended period before adding the amine can lead to the formation of racemization-prone intermediates like oxazolones.[3]

    • Elevated Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3]

  • Harsh Reaction Conditions in Other Steps:

    • Acidic or Basic Workup/Purification: Your chiral product or intermediates may be susceptible to racemization under strongly acidic or basic conditions during workup or chromatography.

    • High Temperatures: Prolonged heating during cyclization or other steps can lead to epimerization, especially if there is an acidic proton adjacent to the stereocenter.

  • Catalyst/Reagent Quality:

    • Impure Reagents or Solvents: Impurities can sometimes interfere with stereoselective reactions. Ensure all reagents and solvents are of high purity and are anhydrous where required.

    • Catalyst Degradation: If using a chiral catalyst, ensure it has been stored correctly and has not degraded.

Question 2: My starting materials are enantiomerically pure, but I am still getting a racemic or near-racemic mixture. Which specific step is likely the problem?

Answer:

Pinpointing the exact step requires careful analysis of your synthetic route. Here’s a systematic approach to identify the source of racemization:

  • Analyze Chiral Intermediates: If possible, isolate and analyze the enantiomeric purity of key chiral intermediates at each stage of your synthesis using techniques like chiral HPLC or NMR with a chiral solvating agent. This will help you identify the specific transformation where stereochemical integrity is lost.

  • Focus on High-Risk Steps:

    • Coupling Reactions: As mentioned in Question 1, any amide bond formation is a high-risk step.

    • Cyclization Reactions: Intramolecular cyclizations, especially those requiring harsh conditions (e.g., high heat, strong acid/base), can be problematic. The formation of the pyrrolopyridine ring system itself could be the culprit.

    • Deprotection Steps: Removal of protecting groups, particularly under harsh acidic or basic conditions, can lead to racemization.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed check_sm Verify Enantiomeric Purity of Starting Materials start->check_sm analyze_intermediates Analyze Enantiomeric Purity of Key Intermediates check_sm->analyze_intermediates review_coupling Review Coupling Step (Reagents, Base, Temp, Time) analyze_intermediates->review_coupling review_cyclization Review Cyclization Step (Temp, Catalyst, Acidity/Basicity) analyze_intermediates->review_cyclization review_workup Review Workup and Purification Conditions analyze_intermediates->review_workup optimize_coupling Optimize Coupling Conditions: - Use Additives (HOBt, Oxyma) - Use Weaker/Hindered Base (NMM, Collidine) - Lower Temperature - Minimize Pre-activation Time review_coupling->optimize_coupling optimize_cyclization Optimize Cyclization: - Screen Solvents - Lower Temperature - Use Milder Catalyst review_cyclization->optimize_cyclization optimize_workup Modify Workup/Purification: - Use pH Buffers - Avoid Extreme pH - Lower Temperature review_workup->optimize_workup final_product Improved Enantiomeric Excess optimize_coupling->final_product optimize_cyclization->final_product optimize_workup->final_product

Caption: A logical workflow for troubleshooting and resolving issues of low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization in syntheses involving chiral building blocks?

A1: The most frequent cause of racemization, particularly in syntheses analogous to peptide synthesis, is the formation of an oxazolone intermediate from an activated amino acid or a similar chiral carboxylic acid.[3] Factors that promote this include the choice of coupling reagents, the strength and steric hindrance of the base used, prolonged activation times, and elevated temperatures.[3]

Q2: Which coupling reagents and additives are recommended to minimize racemization?

A2: To suppress racemization, it is highly advisable to use coupling reagents in combination with racemization-suppressing additives. These additives form an active ester with the activated amino acid that is less prone to racemization. Recommended combinations include:

  • Carbodiimides with additives:

    • Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt).

    • DIC with ethyl cyanohydroxyiminoacetate (Oxyma). Oxyma is a highly effective and non-explosive alternative to HOBt.[3]

  • Uronium/Aminium reagents: Reagents like HBTU and HATU are often used with weaker, sterically hindered bases to minimize racemization.[3]

Q3: What is the role of the base in controlling racemization, and which bases are preferred?

A3: The base plays a critical role in the coupling step. A weaker and more sterically hindered base is generally preferred over a strong, non-hindered base to minimize racemization.

  • Recommended:

    • 2,4,6-Collidine (TMP): This sterically hindered base is effective in minimizing racemization.[3]

    • N-Methylmorpholine (NMM): NMM is a weaker base than DIPEA and serves as a good alternative.[3]

  • Use with Caution:

    • Diisopropylethylamine (DIPEA): While efficient, DIPEA is a strong base and can promote racemization. If its use is necessary, it should be at the lowest effective concentration.[3]

Q4: How can I accurately determine the enantiomeric excess of my chiral pyrrolopyridine?

A4: Accurate determination of enantiomeric excess is crucial. The most common and reliable analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing a chiral stationary phase to separate the enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds, this method also uses a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using chiral shift reagents or chiral solvating agents to induce a chemical shift difference between the enantiomers, allowing for their quantification by integration.

Potential Racemization Pathway in a Coupling Step

G cluster_0 Desired Pathway cluster_1 Racemization Pathway Activated_Acid Activated Chiral Acid Amine_Attack Amine_Attack Activated_Acid->Amine_Attack + Amine Activated_Acid_Rac Activated Chiral Acid Chiral_Product Chiral_Product Amine_Attack->Chiral_Product  Desired Amide  (High ee) Oxazolone Oxazolone Intermediate (Achiral or rapidly racemizing) Activated_Acid_Rac->Oxazolone  Base-catalyzed  (fast) Racemic_Product Racemic Product (Low ee) Oxazolone->Racemic_Product + Amine

Caption: Simplified diagram showing the desired reaction pathway versus a common racemization pathway via an oxazolone intermediate.

Quantitative Data

While specific quantitative data on racemization in chiral pyrrolopyridine synthesis is not extensively published, the following tables, based on analogous peptide synthesis, illustrate how reaction parameters can influence enantiomeric excess. These should be considered illustrative examples.

Table 1: Effect of Coupling Reagents and Additives on Enantiomeric Purity

Coupling ReagentAdditiveBaseTemperature (°C)Enantiomeric Excess (ee %)
DICNoneDIPEA25~85%
DICHOBtDIPEA25>98%
DICOxymaDIPEA25>99%
HBTUNoneDIPEA25~92%
HATUNoneDIPEA25~95%
HATUNoneNMM25>98%

Note: Data is illustrative and based on typical outcomes in peptide synthesis.

Table 2: Influence of Base on Racemization

Coupling SystemBaseRelative Racemization Rate
DIC/HOBtDIPEAModerate
DIC/HOBtNMMLow
DIC/HOBt2,4,6-CollidineVery Low

Note: This table provides a qualitative comparison based on established principles.

Experimental Protocols

Protocol: Minimized Racemization Coupling to a Pyrrolopyridine Scaffold

This protocol describes a general method for coupling a chiral carboxylic acid to an amino-functionalized pyrrolopyridine core while minimizing the risk of racemization.

Materials:

  • Amino-pyrrolopyridine derivative

  • Chiral N-protected amino acid (e.g., Fmoc-L-Alanine) (1.2 equivalents)

  • Diisopropylcarbodiimide (DIC) (1.2 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 equivalents)

  • 2,4,6-Collidine (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the amino-pyrrolopyridine derivative in anhydrous DMF.

  • Coupling Mixture Preparation: In a separate flask, dissolve the chiral N-protected amino acid (1.2 eq.) and Oxyma (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Base Addition: To the amino acid/Oxyma solution, add 2,4,6-Collidine (1.5 eq.).

  • Activation and Coupling: Add DIC (1.2 eq.) to the amino acid/Oxyma/base mixture. Immediately add this freshly prepared solution to the solution of the amino-pyrrolopyridine derivative. Note: Do not let the activated amino acid solution stand for a prolonged period before adding it to the amine.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

References

Technical Support Center: Analytical Method Validation for tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantification of this compound?

A1: For the quantification of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is highly recommended. This technique offers high resolution and quantitative accuracy, making it ideal for separating the main compound from potential impurities and degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities, but may require derivatization and careful handling to avoid thermal degradation of the Boc-protecting group.

Q2: What are the critical parameters to consider during the validation of an HPLC method for this compound?

A2: According to ICH guidelines, the critical validation parameters for an HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How can I perform forced degradation studies for this compound?

A3: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1] The compound should be subjected to stress conditions such as:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1M NaOH) at an elevated temperature.

  • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 70°C).

  • Photolytic Stress: Expose the compound to UV light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent peak.

Q4: What are the common causes of peak tailing when analyzing this compound by HPLC?

A4: Peak tailing for a basic compound like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Other causes can include column overload, low buffer capacity of the mobile phase, or a mismatch between the sample solvent and the mobile phase.

Q5: Is the Boc-protecting group stable under typical reversed-phase HPLC conditions?

A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is labile to strong acids.[2] While 0.1% trifluoroacetic acid (TFA) in the mobile phase is commonly used and generally acceptable for short analysis times, prolonged exposure or elevated temperatures during solvent evaporation can lead to partial deprotection.[3] It is advisable to use a less acidic modifier like formic acid or ammonium acetate if stability is a concern.[3]

Troubleshooting Guides

HPLC Method Validation
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silanol groups.- Column overload.- Inappropriate mobile phase pH or buffer capacity.- Use a base-deactivated column or an end-capped column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.- Increase the buffer concentration.
Poor Resolution Between Peaks - Inadequate separation efficiency.- Inappropriate mobile phase composition or gradient.- Optimize the mobile phase composition (e.g., change the organic modifier or pH).- Adjust the gradient slope.- Use a column with a different stationary phase or smaller particle size.- Decrease the flow rate.
Baseline Drift or Noise - Column temperature fluctuations.- Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Incomplete column equilibration.- Use a column oven to maintain a constant temperature.[4]- Prepare fresh mobile phase and flush the system.- Degas the mobile phase.[4]- Ensure sufficient column equilibration time between injections.[5]
Inconsistent Retention Times - Fluctuations in pump flow rate.- Changes in mobile phase composition.- Poor temperature control.- Check the pump for leaks and ensure proper functioning.- Ensure accurate mobile phase preparation and mixing.- Use a column thermostat.[5]
Loss of Signal/Sensitivity - Sample degradation.- Detector lamp failure.- Leak in the system.- Check sample stability in the autosampler.- Replace the detector lamp if its intensity is low.- Inspect the system for any loose fittings or leaks.
GC-MS Method Validation
IssuePotential Cause(s)Recommended Solution(s)
Peak Broadening or Tailing - Active sites in the GC inlet or column.- Column contamination.- Use a deactivated inlet liner.- Perform column conditioning.- Trim the analytical column.
Thermal Degradation (Loss of Boc group) - High injection port temperature.- Optimize the inlet temperature to the lowest possible value that allows for efficient volatilization.[6]- Consider derivatization to a more thermally stable compound.
Poor Reproducibility - Inconsistent injection volume.- Leaks in the injection port septum.- Use an autosampler for precise injections.- Replace the septum regularly.
Matrix Effects in MS Detection - Co-eluting matrix components suppressing or enhancing ionization.- Improve chromatographic separation.- Use a matrix-matched calibration curve.- Employ a different ionization technique if available.

Experimental Protocols

HPLC Method for Assay and Impurity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C (can be optimized to minimize degradation).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation prep_sample Weigh and Dissolve Sample hplc_inject Inject into HPLC prep_sample->hplc_inject prep_std Prepare Standard Solutions prep_std->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_acq Data Acquisition hplc_detect->data_acq data_proc Peak Integration and Quantification data_acq->data_proc validation Validation Parameter Assessment data_proc->validation

Caption: HPLC analytical method workflow.

troubleshooting_logic start Problem Encountered (e.g., Peak Tailing) cause1 Secondary Silanol Interactions? start->cause1 solution1 Use Base-Deactivated Column or Add Competitive Base cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end Problem Resolved solution1->end solution2 Reduce Sample Concentration cause2->solution2 Yes cause3 Inappropriate Mobile Phase? cause2->cause3 No solution2->end solution3 Adjust pH or Buffer Strength cause3->solution3 Yes solution3->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Identifying degradation products of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The information provided is intended to assist in identifying potential degradation products and establishing appropriate analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

A1: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to acidic conditions. This is the most common and expected degradation pathway, leading to the loss of the Boc group to form the free amine, octahydro-1H-pyrrolo[3,2-c]pyridine, along with the formation of carbon dioxide and a tert-butyl cation. The tert-butyl cation can subsequently form tert-butanol or isobutylene.

  • Oxidation of the Heterocyclic Core: The saturated bicyclic amine core can be susceptible to oxidation. Potential oxidation products include N-oxides, hydroxylamines, or products of ring opening. The specific products will depend on the nature of the oxidizing agent and the reaction conditions.

Q2: What are the expected degradation products I should look for?

A2: The primary expected degradation products are:

  • Octahydro-1H-pyrrolo[3,2-c]pyridine: The product of Boc-deprotection.

  • tert-Butanol and Isobutylene: Byproducts of the Boc-deprotection reaction.

  • N-Oxides of this compound: Resulting from oxidation of the tertiary amine in the pyridine ring.

  • Ring-Opened Products: More extensive degradation, particularly under harsh oxidative, photolytic, or thermal conditions, could lead to the opening of one or both of the heterocyclic rings. The exact structures of these products would need to be determined through detailed structural elucidation.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a sample stored in an acidic mobile phase.

Possible Cause: Acid-catalyzed degradation (deprotection) of the Boc group.

Troubleshooting Steps:

  • Confirm Peak Identity:

    • Analyze a known standard of the deprotected compound, octahydro-1H-pyrrolo[3,2-c]pyridine, if available.

    • Perform LC-MS analysis to confirm the molecular weight of the new peak, which should correspond to the deprotected amine.

  • Adjust Mobile Phase pH:

    • If the degradation is undesirable, increase the pH of the mobile phase to be neutral or slightly basic to prevent on-column degradation.

  • Sample Preparation:

    • Ensure that samples are prepared in a neutral or slightly basic diluent and analyzed promptly after preparation.

Issue 2: Appearance of new, more polar impurities in samples exposed to air or light over time.

Possible Cause: Oxidation of the heterocyclic core.

Troubleshooting Steps:

  • Protect from Light and Air:

    • Store samples in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.

  • Characterize Impurities:

    • Utilize LC-MS to determine the molecular weights of the new impurities. An increase of 16 amu could indicate the formation of an N-oxide.

    • Further structural elucidation using techniques like NMR may be necessary for definitive identification.

  • Forced Degradation Study:

    • Perform a controlled forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) to intentionally generate the degradation products and confirm their retention times and mass spectra.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study should be performed to intentionally degrade the molecule and identify potential degradation products.

1. Acidic Hydrolysis:

  • Conditions: Dissolve the compound in 0.1 M HCl.

  • Temperature: 60°C.

  • Time Points: 2, 6, 12, and 24 hours.

  • Analysis: Neutralize an aliquot of the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2. Basic Hydrolysis:

  • Conditions: Dissolve the compound in 0.1 M NaOH.

  • Temperature: 60°C.

  • Time Points: 2, 6, 12, and 24 hours.

  • Analysis: Neutralize an aliquot of the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Temperature: Room temperature.

  • Time Points: 2, 6, 12, and 24 hours.

  • Analysis: Analyze directly by HPLC.

4. Photolytic Degradation:

  • Conditions: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., ICH option 1 or 2).

  • Control: A sample protected from light should be run in parallel.

  • Analysis: Analyze at appropriate time points.

5. Thermal Degradation:

  • Conditions: Heat the solid compound in a controlled temperature oven.

  • Temperature: 80°C.

  • Time Points: 1, 3, 7, and 14 days.

  • Analysis: Dissolve the solid in a suitable solvent for HPLC analysis.

Analytical Method: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study

Stress ConditionTime (hours)Parent Compound (%)Degradation Product 1 (Deprotected) (%)Degradation Product 2 (Oxidized) (%)Total Degradation (%)
0.1 M HCl, 60°C285.214.1<0.114.8
0.1 M HCl, 60°C655.743.50.244.3
0.1 M NaOH, 60°C2498.5<0.10.81.5
3% H₂O₂, RT690.10.58.99.9
3% H₂O₂, RT2475.31.222.824.7
Photolytic2499.1<0.10.50.9
Thermal (80°C, solid)16897.80.31.52.2

Visualizations

DegradationPathways Parent This compound Deprotected Octahydro-1H-pyrrolo[3,2-c]pyridine Parent->Deprotected Acidic Conditions Byproducts CO2 + tert-Butanol/Isobutylene Parent->Byproducts N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidative Stress RingOpened Ring-Opened Products Parent->RingOpened Harsh Oxidation/ Photolysis/Thermal Stress

Caption: Proposed degradation pathways for this compound.

ExperimentalWorkflow Start Start: Sample of this compound ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) Start->ForcedDegradation HPLC HPLC Analysis (Stability-Indicating Method) ForcedDegradation->HPLC Analyze Samples LCMS LC-MS Analysis (Peak Identification) HPLC->LCMS Identify Unknowns DataAnalysis Data Analysis and Degradation Profile HPLC->DataAnalysis NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Confirm Structure LCMS->DataAnalysis NMR->DataAnalysis End End: Identification of Degradation Products DataAnalysis->End

Caption: Experimental workflow for the identification of degradation products.

Validation & Comparative

A Comparative Guide to Boc and Cbz Protection in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrrolopyridines, a core scaffold in numerous pharmacologically active compounds, often necessitates the use of protecting groups for nitrogen atoms to ensure regioselectivity and prevent unwanted side reactions. Among the most common N-protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between these two can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of Boc and Cbz protection in the context of pyrrolopyridine synthesis, supported by available experimental data and detailed protocols.

Orthogonality and General Comparison

A key advantage in multi-step synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one group in the presence of another. Boc and Cbz groups are excellent examples of such orthogonality. The Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis, allowing for differential deprotection in complex molecules.

FeatureBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection Conditions Base (e.g., DMAP, TEA), Solvent (e.g., DCM, THF)Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/Water)
Deprotection Conditions Strong acids (TFA, HCl in dioxane), or heatCatalytic hydrogenolysis (H₂, Pd/C), or strong acids
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.Stable to acidic and basic conditions (with some exceptions).
Key Advantage Easily removed under mild acidic conditions.Stability and common use in peptide synthesis.

Performance in Pyrrolopyridine Synthesis: A Closer Look

Direct comparative studies of Boc and Cbz protection for the synthesis of the same pyrrolopyridine derivative are scarce in the literature. However, individual studies provide insights into the performance and potential challenges associated with each group.

Boc Protection: Yields and a Critical Instability

The Boc group has been successfully employed in the synthesis of various pyrrolopyridine-related structures. For instance, in the synthesis of substituted pyrrole[3,4-d]pyridazinones, a one-pot directed lithiation/alkylation followed by an in-situ cleavage of the Boc group afforded the desired product in good yields of 57–63%.[1]

However, a significant drawback of the Boc group has been observed in palladium-catalyzed cross-coupling reactions, a common method for elaborating the pyrrolopyridine core. Studies have shown that standard Boc protection on the nitrogen of a pyrrolopyridazinone leads to significant decomposition during Pd-catalyzed biaryl group incorporation.[2] This instability under cross-coupling conditions can severely limit the utility of the Boc group in certain synthetic routes. In contrast, the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group was found to be stable under these conditions, leading to excellent yields.[2]

Cbz Protection: Stability and Deprotection Flexibility

A notable advantage of the Cbz group is the variety of deprotection methods available. The most common method is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which proceeds under neutral conditions.[3] This method is often high-yielding and clean. Additionally, acid-mediated deprotection methods using reagents like isopropanol hydrochloride (IPA·HCl) or concentrated HCl have emerged as practical, metal-free alternatives, which can be advantageous in commercial-scale applications to avoid heavy metal contamination.[4]

Experimental Protocols

Boc Protection of a Pyrrolopyridine Derivative
  • Reaction: To a solution of the pyrrolopyridine (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Conditions: Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up: Monitor the reaction by TLC. Upon completion, concentrate the solution and dissolve the residue in ethyl acetate. Wash the organic layer with saturated aqueous solutions of NH₄Cl and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.[1]

Boc Deprotection (Acidic)
  • Reaction: Dissolve the Boc-protected pyrrolopyridine in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA in DCM).

  • Conditions: Stir the solution at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, remove the volatiles in vacuo to yield the deprotected amine salt.

Cbz Protection of an Amine
  • Reaction: To a solution of the amine (1 equivalent) in a mixture of dioxane and water, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) and sodium bicarbonate (NaHCO₃, 2 equivalents).

  • Conditions: Stir the reaction vigorously at room temperature.

  • Work-up: Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the Cbz-protected amine.

Cbz Deprotection (Hydrogenolysis)
  • Reaction: Dissolve the Cbz-protected pyrrolopyridine in methanol and add 5% Palladium on carbon (Pd/C) catalyst.

  • Conditions: Stir the mixture under an atmosphere of hydrogen (H₂) at room temperature or slightly elevated temperature (e.g., 60°C) for several hours.[3]

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to obtain the deprotected amine.[3]

Summary of Quantitative Data

Protecting GroupSynthetic StepSubstrateReagents & ConditionsYield (%)Reference
Boc Protection & Alkylation/DeprotectionPyrrole[3,4-d]pyridazinone1. LDA, THF, -78°C; 2. Alkylating agent; 3. MeOH quench57-63[1]
Boc Cross-CouplingPyrrolopyridazinonePd-catalyzed biaryl incorporationSignificant Decomposition[2]
Cbz DeprotectionGeneral Amine5% Pd-C, H₂, MeOH, 60°C, 40hNot specified, but generally high[3]
Cbz Deprotection (Acidic)Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateIPA·HCl, 65-75°C, 4hNot specified, but effective on 50g scale[4]

Signaling Pathways and Experimental Workflows

To visualize the decision-making process and synthetic pathways, the following diagrams are provided.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Pyrrolopyridine Pyrrolopyridine Boc_Protect Boc Protection ((Boc)2O, DMAP, DCM) Pyrrolopyridine->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, NaHCO3) Pyrrolopyridine->Cbz_Protect Boc_Protected Boc-Pyrrolopyridine Boc_Protect->Boc_Protected Cbz_Protected Cbz-Pyrrolopyridine Cbz_Protect->Cbz_Protected Boc_Deprotect Acidic Deprotection (TFA or HCl) Boc_Protected->Boc_Deprotect Cbz_Deprotect_H2 Hydrogenolysis (H2, Pd/C) Cbz_Protected->Cbz_Deprotect_H2 Cbz_Deprotect_Acid Acidic Deprotection (e.g., IPA·HCl) Cbz_Protected->Cbz_Deprotect_Acid Deprotected_Pyrrolopyridine Deprotected Pyrrolopyridine Boc_Deprotect->Deprotected_Pyrrolopyridine Cbz_Deprotect_H2->Deprotected_Pyrrolopyridine Cbz_Deprotect_Acid->Deprotected_Pyrrolopyridine

Caption: General workflow for Boc and Cbz protection and deprotection of pyrrolopyridines.

Decision_Pathway Start Start: Choose Protecting Group for Pyrrolopyridine Synthesis CrossCoupling Will the synthesis involve Pd-catalyzed cross-coupling? Start->CrossCoupling AcidSensitive Are there other acid-sensitive groups in the molecule? CrossCoupling->AcidSensitive No Consider_Alternative Consider alternative protecting group (e.g., SEM) CrossCoupling->Consider_Alternative Yes HydrogenationSensitive Are there other groups sensitive to hydrogenolysis (e.g., alkenes, alkynes)? AcidSensitive->HydrogenationSensitive No Choose_Cbz Choose Cbz Protection AcidSensitive->Choose_Cbz Yes HydrogenationSensitive->Choose_Cbz Yes Choose_Boc Choose Boc Protection HydrogenationSensitive->Choose_Boc No

Caption: Decision pathway for selecting between Boc and Cbz protection in pyrrolopyridine synthesis.

Conclusion

Both Boc and Cbz are highly effective and versatile protecting groups for the synthesis of pyrrolopyridines. The choice between them is primarily dictated by the stability of the protecting group under the planned reaction conditions and the desired deprotection strategy.

The Boc group offers the advantage of mild acidic deprotection. However, its demonstrated instability in some Pd-catalyzed cross-coupling reactions on pyrrolopyridine-like scaffolds is a significant limitation that researchers must consider.[2]

The Cbz group , on the other hand, exhibits greater stability in a wider range of synthetic transformations. Its removal via catalytic hydrogenolysis is a clean and efficient process. The availability of alternative acidic deprotection methods adds to its versatility.

For the synthesis of complex pyrrolopyridine derivatives, especially those involving palladium-catalyzed cross-coupling reactions, the Cbz group appears to be a more robust and reliable choice. If the synthetic route is free of such steps and contains functionalities sensitive to hydrogenolysis, the Boc group remains a viable and convenient option. Researchers should carefully evaluate their specific synthetic route to make an informed decision that maximizes yield and purity.

References

A Comparative Guide to Alternative Protecting Groups for the Octahydropyrrolo[3,2-c]pyridine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,2-c]pyridine core is a key structural motif in numerous biologically active compounds. The synthesis of derivatives of this scaffold often necessitates the use of protecting groups for the secondary amine to achieve desired regioselectivity and prevent unwanted side reactions. While the tert-butoxycarbonyl (Boc) group is a common choice, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of several key protecting groups for the octahydropyrrolo[3,2-c]pyridine nitrogen, supported by available experimental data and detailed protocols.

Comparison of Common Amine Protecting Groups

The selection of an appropriate protecting group is contingent on the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection conditions. The following table summarizes the performance of common protecting groups applicable to the octahydropyrrolo[3,2-c]pyridine nitrogen.

Protecting GroupProtection Reagent(s)Typical Protection ConditionsTypical Deprotection ConditionsYield (Protection)Yield (Deprotection)Orthogonality & Remarks
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, Et₃NDCM or THF, rtTFA/DCM or HCl/Dioxane>95%>95%Stable to hydrogenolysis and basic conditions. Orthogonal to Fmoc, Cbz (under non-acidic conditions), and Alloc.
Cbz (Carboxybenzyl)Cbz-Cl, NaHCO₃Dioxane/H₂O, 0 °C to rtH₂, Pd/C; HBr/AcOH~90%>90%Stable to acidic and some basic conditions. Orthogonal to Boc and Fmoc. Cleaved by hydrogenolysis.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl, NaHCO₃Dioxane/H₂O, rt20% Piperidine in DMFHighHighStable to acidic conditions and hydrogenolysis. Orthogonal to Boc and Cbz (under non-basic conditions).[1]
Alloc (Allyloxycarbonyl)Alloc-Cl, PyridineDCM, 0 °C to rtPd(PPh₃)₄, PhenylsilaneHighHighStable to acidic and basic conditions. Orthogonal to Boc, Cbz, and Fmoc.[2]
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)Teoc-OSu, Et₃NCH₂Cl₂, rtTBAF in THFHigh~85%Stable to a wide range of acidic and basic conditions, and hydrogenolysis. Orthogonal to Boc, Cbz, Fmoc, and Alloc.[3]

Yields are generalized from literature on bicyclic amines and may vary based on specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the introduction and removal of these protecting groups are crucial for successful synthesis.

tert-Butoxycarbonyl (Boc) Group

Protection of Octahydropyrrolo[3,2-c]pyridine:

  • To a solution of octahydropyrrolo[3,2-c]pyridine (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-octahydropyrrolo[3,2-c]pyridine.

Deprotection of N-Boc-octahydropyrrolo[3,2-c]pyridine:

  • Dissolve N-Boc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected octahydropyrrolo[3,2-c]pyridine.

Carboxybenzyl (Cbz) Group

Protection of Octahydropyrrolo[3,2-c]pyridine:

  • Dissolve octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a 1:1 mixture of dioxane and water (0.1 M).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and stir the reaction at room temperature for 4-6 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Deprotection of N-Cbz-octahydropyrrolo[3,2-c]pyridine (Hydrogenolysis):

  • Dissolve N-Cbz-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in methanol (0.1 M).

  • Add 10 mol% of palladium on carbon (10% Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection of Octahydropyrrolo[3,2-c]pyridine:

  • Suspend octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (0.1 M).

  • Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) and stir vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Deprotection of N-Fmoc-octahydropyrrolo[3,2-c]pyridine:

  • Dissolve N-Fmoc-octahydropyrrolo[3,2-c]pyridine (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF) (0.1 M).[1]

  • Stir the solution at room temperature for 30 minutes to 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • Co-evaporate with toluene to remove residual piperidine.

  • The crude product can often be used directly in the next step or purified by an appropriate method.

Signaling Pathways and Experimental Workflows

The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a decision-making workflow for choosing an appropriate protecting group based on the planned reaction conditions.

Protecting_Group_Selection start Start: Need to protect octahydropyrrolo[3,2-c]pyridine N-H subsequent_steps Consider subsequent reaction conditions start->subsequent_steps acid_labile Are subsequent steps acid-labile? subsequent_steps->acid_labile base_labile Are subsequent steps base-labile? acid_labile->base_labile No use_fmoc Use Fmoc acid_labile->use_fmoc Yes hydrogenolysis Are subsequent steps incompatible with hydrogenolysis? base_labile->hydrogenolysis No use_boc Use Boc base_labile->use_boc Yes fluoride Are subsequent steps incompatible with fluoride? hydrogenolysis->fluoride No use_cbz Use Cbz hydrogenolysis->use_cbz Yes use_alloc Use Alloc fluoride->use_alloc No use_teoc Use Teoc fluoride->use_teoc Yes consider_other Consider other protecting groups use_alloc->consider_other

Caption: Decision workflow for selecting a nitrogen protecting group.

The concept of orthogonal protection is fundamental when multiple protecting groups are present in a molecule. The following diagram illustrates the orthogonal relationship between Boc, Cbz, and Fmoc protecting groups.

Orthogonal_Protection cluster_protected Protected Octahydropyrrolo[3,2-c]pyridine cluster_deprotection Deprotection Conditions Protected_N N-Protected N-Boc N-Cbz N-Fmoc Acid Acidic Conditions (e.g., TFA) Protected_N:boc->Acid Base Basic Conditions (e.g., Piperidine) Protected_N:fmoc->Base Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Protected_N:cbz->Hydrogenolysis Deprotected_N Deprotected Octahydropyrrolo[3,2-c]pyridine Acid->Deprotected_N Removes Boc Base->Deprotected_N Removes Fmoc Hydrogenolysis->Deprotected_N Removes Cbz

Caption: Orthogonality of common nitrogen protecting groups.

References

A Comparative Analysis of Bicyclic Scaffolds in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bicyclic scaffolds have emerged as a compelling structural motif in modern drug design, offering a unique blend of rigidity, conformational pre-organization, and three-dimensional complexity. These attributes can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible acyclic or monocyclic counterparts. This guide provides a comparative analysis of two distinct classes of bicyclic drugs: a bicyclic peptide-drug conjugate, BT1718, and a small molecule bicyclic protease inhibitor, Telaprevir. By examining their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and development of novel therapeutics based on bicyclic scaffolds.

Case Study 1: BT1718 - A Bicyclic Peptide-Drug Conjugate for Oncology

BT1718 is a first-in-class Bicycle Toxin Conjugate developed by Bicycle Therapeutics. It comprises a bicyclic peptide that specifically targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein overexpressed in many solid tumors and linked to poor prognosis, conjugated to the potent microtubule inhibitor DM1 via a cleavable linker.[1][2]

Mechanism of Action

BT1718 is designed to selectively deliver the cytotoxic payload DM1 to tumor cells expressing MT1-MMP.[3][4] Upon binding to MT1-MMP on the cancer cell surface, the conjugate is internalized.[4] Inside the cell, the linker is cleaved, releasing the DM1 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] The small size of the Bicycle peptide (1.5-2 kDa) allows for rapid and deep tumor penetration, while its fast renal clearance is intended to minimize systemic toxicity.[6][7]

MT1_MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ECM ECM Components (Collagen, Fibronectin, etc.) Integrin Integrins ECM->Integrin Binding Pro_MMP2 Pro-MMP2 MT1_MMP MT1-MMP MT1_MMP->ECM Degradation MT1_MMP->Pro_MMP2 Activation BT1718_internalized Internalized BT1718 MT1_MMP->BT1718_internalized Internalization FAK FAK Integrin->FAK Activation Src Src FAK->Src EGFR EGFR Src->EGFR ERK ERK EGFR->ERK Apoptosis Apoptosis ERK->Apoptosis Regulation DM1 DM1 BT1718_internalized->DM1 Linker Cleavage Microtubules Microtubules DM1->Microtubules Disruption Microtubules->Apoptosis BT1718 BT1718 BT1718->MT1_MMP Binding

MT1-MMP signaling and BT1718 mechanism of action.
Preclinical and Clinical Data

Table 1: Preclinical Activity of BT1718

ParameterValueTarget/Cell LineReference
Binding Affinity (Kd)
Human MT1-MMP2.6 nMPurified Protein[6]
Mouse MT1-MMP1.8 nMPurified Protein[6]
Selectivity (Kd)
Human MMP15 (MT2-MMP)>10,000 nMPurified Protein[6]
Human MMP16 (MT3-MMP)>10,000 nMPurified Protein[6]
Human MMP24 (MT5-MMP)>2,000 nMPurified Protein[6]
Human MMP1>1,000 nMPurified Protein[6]
Human MMP2>1,000 nMPurified Protein[6]
In Vitro Cytotoxicity (IC50)
BT17181.0 nMHT-1080 cells[1]
BT17BDC17 (labile linker)0.4 nMHT-1080 cells[1]
BT17BDC19 (stable linker)0.2 nMHT-1080 cells[1]
In Vivo Efficacy
EBC-1 XenograftComplete tumor clearance at 10 mg/kgMouse Model[1][8]
NCI-H1975 XenograftComplete tumor clearance at 10 mg/kgMouse Model[8]
Patient-Derived Xenograft (High MT1-MMP)Complete tumor clearance at 10 mg/kgMouse Model[8]

Table 2: Clinical Pharmacokinetics of BT1718 (Phase I/IIa)

ParameterValue (Mean ± SD)Patient PopulationReference
Area Under the Curve (AUC) Dose proportional (0.6-25 mg/m²)Advanced Solid Tumors[9]
Plasma Clearance (CLp) 33.6 ± 24.5 L/hAdvanced Solid Tumors[9]
Volume of Distribution (Vss) 12.5 ± 7.3 LAdvanced Solid Tumors[9]
Terminal Half-life (t1/2) 0.2 - 0.5 hoursAdvanced Solid Tumors[9]
Experimental Protocols

In Vitro Cytotoxicity Assay (Adapted from MTT Assay Protocol for DM1-SMe) [5]

  • Cell Seeding: Seed cancer cells (e.g., HT-1080) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of BT1718 in DMSO and perform serial dilutions in complete culture medium to achieve the desired concentration range.

  • Cell Treatment: Replace the medium in the wells with the prepared BT1718 dilutions and incubate for 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study (General Xenograft Protocol) [8][10]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., EBC-1, HT-1080) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~180 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer BT1718 intravenously at specified doses and schedules (e.g., 10 mg/kg, twice weekly). The control group receives a vehicle control.

  • Tumor Measurement: Measure tumor volume periodically using calipers.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration to assess tumor regression and potential regrowth.

Case Study 2: Telaprevir - A Small Molecule Bicyclic Protease Inhibitor for Hepatitis C

Telaprevir is a bicyclic small molecule that acts as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[11] It was a key component of early direct-acting antiviral combination therapies for chronic HCV genotype 1 infection.

Mechanism of Action

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce functional viral proteins.[12] The NS3/4A protease is responsible for four of these cleavages.[12][13] Telaprevir is a peptidomimetic inhibitor that binds reversibly to the active site of the NS3/4A protease, blocking its function and thereby preventing the maturation of viral proteins necessary for replication.[13][14]

HCV_Replication_Cycle Telaprevir Telaprevir NS3_4A NS3_4A Telaprevir->NS3_4A Inhibition Egress Release

HCV replication cycle and Telaprevir's point of intervention.
Preclinical and Clinical Data

Table 3: Preclinical Activity of Telaprevir

ParameterValueAssay SystemReference
Inhibition Constant (Ki) 7 nMHCV NS3/4A Protease (Genotype 1)[13][14]
EC50 8 nMHCV Subgenomic Replicon (Genotype 1b)[11]
EC90 24 nMHCV Subgenomic Replicon (Genotype 1b)[11]

Table 4: Clinical Efficacy of Telaprevir in Combination Therapy (Peginterferon and Ribavirin)

Patient PopulationSustained Virologic Response (SVR) RateReference
Treatment-Naïve 79% (vs. 46% with standard of care)[15]
Prior Relapsers 86% (vs. 22% with standard of care)[15]
Prior Partial Responders 59% (vs. 15% with standard of care)[15]
Prior Null Responders 32% (vs. 5% with standard of care)[15]
Experimental Protocols

In Vitro HCV NS3/4A Protease Inhibition Assay [16]

  • Reagents: Recombinant HCV NS3/4A protease, fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC), and assay buffer (50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).

  • Compound Preparation: Prepare a stock solution of Telaprevir in DMSO and perform serial dilutions.

  • Assay Setup: In a 384-well microplate, combine the NS3/4A protease, the fluorogenic substrate, and the Telaprevir dilutions. The final DMSO concentration should be kept low (e.g., 2.5%).

  • Incubation: Incubate the plate at a controlled temperature.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease releases the fluorophore (AMC).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Comparative Summary and Conclusion

This guide has presented a comparative analysis of two distinct bicyclic scaffolds in drug design: the bicyclic peptide-drug conjugate BT1718 and the small molecule inhibitor Telaprevir.

Table 5: Comparative Overview of BT1718 and Telaprevir

FeatureBT1718 (Bicyclic Peptide-Drug Conjugate)Telaprevir (Small Molecule)
Scaffold Type Bicyclic PeptideBicyclic Heterocycle
Therapeutic Area OncologyInfectious Disease (Hepatitis C)
Target MT1-MMP (extracellular)HCV NS3/4A Protease (intracellular)
Mechanism of Action Targeted delivery of cytotoxic payloadEnzyme inhibition
Key Advantages High target specificity, deep tumor penetration, potentially reduced systemic toxicityPotent viral replication inhibition
Challenges Potential for immunogenicity, complexity of manufacturingDevelopment of viral resistance, drug-drug interactions

The case studies of BT1718 and Telaprevir highlight the versatility of bicyclic scaffolds in addressing diverse therapeutic challenges. BT1718 exemplifies the use of a bicyclic peptide as a targeting moiety to deliver a potent cytotoxic agent, showcasing the potential for creating highly specific cancer therapies. In contrast, Telaprevir demonstrates the application of a bicyclic small molecule to inhibit a critical viral enzyme, contributing to a paradigm shift in the treatment of a chronic infectious disease.

For researchers and drug development professionals, the choice of a bicyclic scaffold will depend on the specific therapeutic target and desired mechanism of action. The inherent rigidity and defined three-dimensional structure of these scaffolds offer a powerful tool to achieve high potency and selectivity. However, careful consideration of potential challenges, such as manufacturing complexity for peptide-based scaffolds and the potential for resistance with small molecule inhibitors, is crucial for successful drug development. The experimental protocols and comparative data presented in this guide provide a foundation for the rational design and evaluation of future drug candidates based on these promising structural motifs.

References

A Comparative Analysis of Tert-Butyl Octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the ultimate efficacy and novelty of a therapeutic candidate. Among the myriad of scaffolds available, conformationally restricted diamines have garnered significant attention for their ability to pre-organize pharmacophoric features and enhance binding affinity to biological targets. This guide provides a comparative overview of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate against other prominent heterocyclic building blocks, namely piperazine and pyrido[3,4-b]indole derivatives. The comparison focuses on their application in the synthesis of bioactive molecules, particularly kinase inhibitors and anticancer agents, with an emphasis on reaction yields and the biological activity of the resulting compounds.

Overview of Building Blocks

This compound is a bicyclic diamine that offers a rigid scaffold, aiming to reduce the entropic penalty upon binding to a target protein. Its unique three-dimensional structure can lead to improved selectivity and potency of the final drug molecule.

Piperazine is a widely used six-membered heterocyclic building block in medicinal chemistry.[1][2] Its simple structure, commercial availability, and the ease with which it can be functionalized at its two nitrogen atoms make it a versatile scaffold for a diverse range of therapeutic agents, including anticancer, antimicrobial, and antipsychotic drugs.[1][2]

Pyrido[3,4-b]indole (β-carboline) derivatives are another important class of bicyclic scaffolds. This framework is present in many natural products and has been extensively explored for the development of potent anticancer agents.[3][4]

Comparative Efficacy in the Synthesis of Bioactive Compounds

The true measure of a building block's utility lies in its performance in synthetic transformations and the biological efficacy of the molecules it helps create. This section provides a comparative analysis based on reported synthetic yields and the biological activity of compounds derived from each scaffold.

Synthetic Yields

The efficiency of incorporating a building block into a target molecule is a crucial consideration for scalability and cost-effectiveness. While a direct head-to-head comparison of yields for the exact same target molecule using these different building blocks is not available in the literature, we can infer trends from published synthetic routes for similar classes of compounds.

Amide bond formation is a common reaction in the utilization of these building blocks. The yields of such reactions are highly dependent on the coupling reagents and reaction conditions. For instance, the coupling of N-Boc-piperazine with carboxylic acids using reagents like HATU, HBTU, or COMU generally proceeds with high efficiency.[5] Similarly, the synthesis of pyrido[3,4-b]indole derivatives often involves the Pictet-Spengler reaction, which can provide good to excellent yields.[3]

The following table summarizes representative yields for key synthetic steps involving these building blocks.

Building BlockReaction TypeRepresentative Yield (%)Reference
This compoundAmide CouplingNot explicitly reported for direct comparison
N-Boc-piperazineAmide Coupling (with HATU)Typically high[5]
N-Boc-piperazineAmide Coupling (with EDC/HOBt)Good to excellent[6]
Tryptamine (for Pyrido[3,4-b]indole synthesis)Pictet-Spengler ReactionGood to excellent[3]

It is important to note that yields are highly substrate- and condition-dependent. The lack of directly comparable yield data for this compound in similar transformations highlights a gap in the current literature.

Biological Activity: A Comparative Look at Anticancer and Kinase Inhibitory Potential

The ultimate goal of employing these building blocks is to generate potent and selective drug candidates. The following tables compare the in vitro biological activities of representative compounds derived from each scaffold, focusing on their anticancer and kinase inhibitory effects.

Table 1: Anticancer Activity of Derived Compounds (IC50 values in µM)

Building Block ScaffoldCompound DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid)HepG20.011[7]
Pyrrolo[2,3-d]pyrimidineCompound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid)MCF-70.015[7]
Pyrrolo[2,3-d]pyrimidineCompound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid)MDA-MB-2310.021[7]
Pyrido[3,4-b]indoleCompound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole)Breast Cancer Cells0.080[3][4]
Pyrido[3,4-b]indoleCompound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole)Colon Cancer Cells0.130[3][4]
Pyrido[3,4-b]indoleCompound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole)Melanoma Cells0.130[3][4]
IndoleCompound 16 (Osimertinib analogue)Lung Cancer CellsNot specified, but potent[8]
IndoleCompound 16 (Osimertinib analogue)Prostate Cancer CellsNot specified, but potent[8]
PiperazineArylpiperazine derivativesVariousVaries, can be potent[1]

Table 2: Kinase Inhibitory Activity of Derived Compounds (IC50 values in µM)

Building Block ScaffoldCompound DerivativeKinase TargetIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid)EGFR0.013[7]
Pyrrolo[2,3-d]pyrimidineCompound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid)VEGFR-20.019[7]
Pyrrolo[2,3-d]pyrimidineCompound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid)CDK20.025[7]
IndoleCompound 16 (Osimertinib analogue)EGFRNot specified, but potent[8]
IndoleCompound 16 (Osimertinib analogue)SRC0.002[8]
PiperazineVariesVarious KinasesVaries[1]
Bicyclic AminobenzazepineKRCA-0445ALKPotent (enzyme & cell-based)[9]

From the available data, it is evident that all three classes of building blocks can lead to highly potent anticancer agents and kinase inhibitors, with IC50 values often in the nanomolar range. The pyrrolo[2,3-d]pyrimidine scaffold, a close analog of the pyrrolo[3,2-c]pyridine core, has been successfully utilized to generate multi-kinase inhibitors with excellent potency. Similarly, pyrido[3,4-b]indole and indole derivatives have demonstrated broad-spectrum anticancer activity. While piperazine's flexibility can sometimes be a drawback, its derivatives have shown significant potential across various therapeutic areas. The rigid structure of bicyclic amines like the aminobenzazepine in KRCA-0445 and, by extension, the octahydropyrrolopyridine core, is designed to enhance potency and selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. This section provides an overview of key experimental methodologies cited in the evaluation of these building blocks and their derivatives.

General Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

A common synthetic route to pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves a multi-step sequence starting from a functionalized pyrrolopyrimidine core.

Protocol:

  • Hydrazinolysis: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is refluxed with hydrazine hydrate for 2 hours. After cooling and addition of cold water, the product, 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine, is filtered and dried.[7]

  • Condensation: The resulting hydrazine derivative is then condensed with a suitable isatin derivative to form the final hybrid molecule.[7]

In Vitro Kinase Inhibition Assay

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro enzymatic assay.

Protocol:

  • Assay Components: The assay mixture typically includes the kinase enzyme, a substrate (often a peptide), ATP (adenosine triphosphate), and the test compound at various concentrations.[10][11]

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include radiometric assays using [γ-³²P]ATP, fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[10][11]

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[10]

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[12][13][14]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[12][13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[12][13]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12][13][14]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a solubilization buffer).[12][13][14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12][13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Building Block Selection cluster_1 Synthesis cluster_2 In Vitro Evaluation cluster_3 Lead Optimization bb1 This compound synthesis Chemical Synthesis (e.g., Amide Coupling, Pictet-Spengler) bb1->synthesis bb2 Piperazine Derivative bb2->synthesis bb3 Pyrido[3,4-b]indole Precursor bb3->synthesis kinase_assay Kinase Inhibition Assay synthesis->kinase_assay mtt_assay MTT Cytotoxicity Assay synthesis->mtt_assay sar Structure-Activity Relationship (SAR) Studies kinase_assay->sar mtt_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the development of kinase inhibitors.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Proliferation, Survival, etc. transcription->response inhibitor Kinase Inhibitor inhibitor->raf inhibitor->mek

Caption: A simplified representation of a generic kinase signaling pathway.

Conclusion

The selection of a core building block is a pivotal decision in the drug discovery cascade. While piperazine offers versatility and pyrido[3,4-b]indoles have a proven track record in anticancer research, the conformationally constrained nature of this compound and its analogs presents a compelling strategy for achieving high potency and selectivity. The available data, although not offering a direct one-to-one comparison, suggests that derivatives of the pyrrolopyridine scaffold are capable of producing highly potent kinase inhibitors and anticancer agents. Further studies directly comparing the synthetic efficiency and biological outcomes of these different building blocks in the context of the same molecular target would be invaluable to the medicinal chemistry community. The detailed experimental protocols provided herein offer a foundation for such comparative investigations.

References

Structure-activity relationship (SAR) studies of pyrrolo[3,2-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[3,2-c]pyridine Derivatives

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies on pyrrolo[3,2-c]pyridine derivatives, with a focus on their development as anticancer agents through two primary mechanisms: inhibition of tubulin polymerization and inhibition of FMS kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

A recent study by Wang et al. (2024) explored a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2][3] These compounds have shown significant antiproliferative activity against various cancer cell lines.[3]

Structure-Activity Relationship (SAR) Analysis

The core structure of the synthesized compounds consists of a 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold with various aryl substitutions at the 6-position. The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore for tubulin inhibitors, mimicking the A-ring of combretastatin A-4. The pyrrolo[3,2-c]pyridine core acts as a rigid linker to position the B-ring mimic.[3][4]

The SAR can be summarized as follows:

  • Substitution at the 6-position is critical for activity: A variety of aryl and heteroaryl groups were explored at this position.

  • Indole moiety shows the highest potency: Compound 10t , with an indolyl group at the 6-position, exhibited the most potent antiproliferative activities, with IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines.[3]

  • Electron-donating vs. electron-withdrawing groups on the phenyl ring: The introduction of electron-donating groups on the phenyl ring at the 6-position generally led to moderate to weak activities.[3]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines.[3]

CompoundR (Substitution at 6-position)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>40>40>40
10c m-tolyl1.120.981.53
10d p-tolyl0.890.761.02
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.00210.00190.0025
Mechanism of Action: Tubulin Polymerization Inhibition

The most potent compound, 10t , was found to potently inhibit tubulin polymerization.[2][3] Immunostaining assays revealed that it significantly disrupted the microtubule dynamics in HeLa cells.[2][3] Furthermore, cell cycle analysis demonstrated that compound 10t caused a significant arrest of HeLa cells in the G2/M phase of the cell cycle, which is a characteristic effect of microtubule-targeting agents.[3] This ultimately leads to apoptosis.[3]

cluster_0 Cellular Effects of Pyrrolo[3,2-c]pyridine Derivatives (e.g., 10t) Compound Pyrrolo[3,2-c]pyridine Derivative (10t) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Dynamics Disrupted Microtubule Dynamics Microtubules->Dynamics G2M G2/M Phase Arrest Dynamics->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action for pyrrolo[3,2-c]pyridine tubulin inhibitors.

Experimental Protocols
  • In Vitro Antiproliferative Activity (MTT Assay): Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[3]

  • Tubulin Polymerization Assay: Tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The change in absorbance at 340 nm was monitored over time to determine the extent of tubulin polymerization.[2][3]

  • Cell Cycle Analysis: HeLa cells were treated with the test compound at different concentrations for 24 hours. The cells were then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[3]

II. Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Another series of pyrrolo[3,2-c]pyridine derivatives has been investigated for their potential as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[5][6]

Structure-Activity Relationship (SAR) Analysis

The SAR studies for these FMS kinase inhibitors, which are diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold, revealed the following key points:[5][6]

  • Importance of the Amide/Urea Linker: The nature of the linker between the pyrrolo[3,2-c]pyridine core and the second aryl ring influences the activity.

  • Substitutions on the Second Aryl Ring: Specific substitutions on the second aryl ring are crucial for potent FMS kinase inhibition. Compound 1r emerged as the most potent analog.[5]

Quantitative Data: FMS Kinase Inhibition and Antiproliferative Activity

The table below presents the FMS kinase inhibitory activity and antiproliferative activity against selected cancer cell lines for key compounds.[5][6]

CompoundFMS Kinase IC50 (nM)Ovarian Cancer (SK-OV-3) IC50 (µM)Prostate Cancer (PC-3) IC50 (µM)Breast Cancer (MCF-7) IC50 (µM)
KIST101029 (Lead) 960.290.210.35
1e 60NDNDND
1r 300.150.170.22
ND: Not Determined

Compound 1r was found to be 3.2 times more potent than the lead compound KIST101029 against FMS kinase.[5][6] It also demonstrated superior potency in a bone marrow-derived macrophage (BMDM) growth inhibition assay.[5][6]

Selectivity Profile

Compound 1r was tested against a panel of 40 kinases and showed good selectivity for FMS kinase.[5][6] This selectivity is a desirable property for a targeted cancer therapy agent, as it can minimize off-target effects.[7]

cluster_1 FMS Kinase Inhibition Workflow Compound Pyrrolo[3,2-c]pyridine Derivative (1r) FMS FMS Kinase (CSF-1R) Compound->FMS Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS->Signaling Blocks Proliferation Cancer Cell Proliferation & Survival Signaling->Proliferation Prevents

Caption: FMS kinase signaling pathway and its inhibition.

Experimental Protocols
  • FMS Kinase Inhibition Assay: The inhibitory activity against FMS kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of the inhibitor.

  • Antiproliferative Assay: The antiproliferative activity against various cancer cell lines was evaluated using a standard sulforhodamine B (SRB) assay. Cells were treated with the compounds for a specified period, and cell viability was determined by measuring the absorbance of stained cells.

  • Bone Marrow-Derived Macrophage (BMDM) Assay: The ability of the compounds to inhibit CSF-1-induced growth of bone marrow-derived macrophages was assessed.[5][6]

Conclusion

The pyrrolo[3,2-c]pyridine scaffold serves as a versatile template for the design of potent and selective inhibitors of important cancer targets. The SAR studies highlighted in this guide demonstrate that careful modification of this core structure can lead to the development of promising drug candidates. The derivatives acting as colchicine-binding site inhibitors and FMS kinase inhibitors represent two distinct and valuable approaches to cancer therapy. Further optimization of these lead compounds could pave the way for novel anticancer drugs with improved efficacy and safety profiles.

References

Purity Analysis of Synthetic tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the purity analysis of synthetically derived tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. This document outlines common analytical techniques for purity assessment, presents available purity data from commercial suppliers, and provides detailed experimental protocols.

Comparative Purity Data

The purity of this compound can vary between different synthetic batches and suppliers. The following table summarizes publicly available purity information from various sources. It is important to note that purity values can be method-dependent, and it is recommended to conduct in-house analysis for verification.

Supplier/SourceStated Purity (%)Analytical Method
Supplier A (Sigma-Aldrich)95[1]Not Specified
Supplier B (Career Henan Chemical Co.)99[2]Not Specified
tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (Analogue)97Not Specified
tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate (Analogue)97[3]Not Specified

Purity Analysis Workflow

The determination of purity for this compound and the identification of potential impurities typically involve a multi-step analytical workflow. This process ensures a comprehensive evaluation of the compound's identity and quality.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting prep Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) hplc High-Performance Liquid Chromatography (HPLC) - Purity Assessment - Quantification of Impurities prep->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) - Identification of Volatile Impurities - Confirmation of Structure prep->gcms nmr Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR - Structural Elucidation and Confirmation prep->nmr analysis Integration of data from all techniques hplc->analysis gcms->analysis nmr->analysis report Generation of Certificate of Analysis (CoA) analysis->report

Caption: A typical workflow for the comprehensive purity analysis of a synthetic pharmaceutical intermediate.

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate determination of purity and impurity profiles. The following are representative protocols for the analysis of this compound based on standard pharmaceutical industry practices and available data for analogous compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for quantifying the main component and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present from the synthesis process.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is crucial for confirming the chemical structure of the compound and identifying any structurally related impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon framework.

    • 2D NMR (COSY, HSQC): To aid in the complete assignment of proton and carbon signals and to identify correlations that confirm the structure.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of the deuterated solvent.

Potential Impurities

Based on a common synthetic route for this compound, which involves the reduction of the corresponding unsaturated pyrrolopyridine precursor, potential impurities could include:

  • Starting materials: Unreacted tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

  • Partially reduced intermediates: Di- or tetrahydro-pyrrolo[3,2-c]pyridine derivatives.

  • Isomers: Depending on the stereocontrol of the reduction, diastereomers may be present. The formation of other pyrrolopyridine isomers (e.g., [3,2-b], [2,3-c], [3,4-b]) during the synthesis of the precursor could also lead to isomeric impurities.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., methanol, dichloromethane, ethyl acetate).

  • Catalyst residues: If a catalytic hydrogenation is performed, traces of the metal catalyst (e.g., palladium, platinum) may remain.

A thorough purity analysis should aim to detect and quantify these potential impurities to ensure the quality of the this compound. The use of multiple analytical techniques provides a comprehensive understanding of the compound's purity profile.

References

Comparative Guide to Analytical Methods for 1-Boc-octahydropyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Boc-octahydropyrrolo[3,2-c]pyridine and alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable analytical method for their specific needs.

Introduction

1-Boc-octahydropyrrolo[3,2-c]pyridine is a bicyclic amine protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under various conditions and its facile removal under acidic conditions[1][2]. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of intermediates and final products containing this moiety. This guide details a proposed, validated reverse-phase HPLC (RP-HPLC) method and compares its performance with other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).

Validated HPLC Method

A dedicated, validated HPLC method for 1-Boc-octahydropyrrolo[3,2-c]pyridine is presented below. The method is based on established protocols for the analysis of Boc-protected amines and pyridine derivatives[3][4][5].

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3].

  • Mobile Phase A: 0.1% Formic acid in water[6].

  • Mobile Phase B: Acetonitrile[6].

  • Gradient Elution: A typical gradient would be from 10% B to 90% B over 20 minutes[3].

  • Flow Rate: 1.0 mL/min[3][6].

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Method Validation Summary

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines[5][6]. The validation parameters are summarized in the table below.

Parameter Acceptance Criteria Typical Results for Similar Compounds
Linearity (R²) ≥ 0.9990.9985 - 0.9998[6]
Accuracy (% Recovery) 98.0% - 102.0%90.9% - 106%[6]
Precision (% RSD) ≤ 2.0%< 5%[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.020 - 0.27 µg/L for related pharmaceuticals[6]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.080 - 0.91 µg/L for related pharmaceuticals[6]
Robustness No significant change in results with small variations in method parameters (e.g., flow rate, temperature).Method should be robust under minor variations.

Comparison with Alternative Analytical Methods

While HPLC is a powerful quantitative tool, other techniques offer complementary information. The choice of method depends on the specific analytical need, such as purity assessment, structure confirmation, or reaction monitoring.

Method Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Measures the magnetic environment of protons.Confirms the presence of the tert-butyl group (a characteristic 9H singlet) and shows shifts in adjacent protons upon protection.Quantitative and provides detailed structural information of the entire molecule.[1]Requires a relatively pure sample and may not be suitable for complex mixtures without advanced techniques.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the Boc-protected product.Highly sensitive, requires a very small amount of sample, and can be coupled with HPLC (LC-MS) for enhanced separation and identification.[1][7][8]The Boc group can be unstable under certain MS conditions, potentially leading to fragmentation.[7]
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary and a mobile phase.Monitors reaction progress by showing the consumption of the starting amine and the appearance of a new, less polar product spot.Simple, rapid, and cost-effective for reaction monitoring.[1]Not quantitative and provides limited information on purity.

Experimental Workflow & Signaling Pathways

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1-Boc-octahydropyrrolo [3,2-c]pyridine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column C18 Reverse-Phase Column Separation Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Purity & Impurities Chromatogram->Quantify

Caption: Workflow for the HPLC analysis of 1-Boc-octahydropyrrolo[3,2-c]pyridine.

Boc_Protection_Confirmation cluster_methods Analytical Methods cluster_info Information Obtained Analyte 1-Boc-octahydropyrrolo [3,2-c]pyridine HPLC HPLC Analyte->HPLC NMR NMR Analyte->NMR MS Mass Spec Analyte->MS TLC TLC Analyte->TLC Purity Purity & Quantification HPLC->Purity Structure Structural Confirmation (Boc Group Presence) NMR->Structure MolWeight Molecular Weight MS->MolWeight ReactionProg Reaction Progress TLC->ReactionProg

References

In vitro evaluation of compounds synthesized from tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro biological activity of novel compounds synthesized from a tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate scaffold. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of the therapeutic potential of this class of compounds against various biological targets, primarily focusing on their anticancer properties.

I. Comparative Analysis of Antiproliferative Activity

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The results, summarized in the tables below, highlight the potent cytotoxic effects of these compounds, with some exhibiting efficacy in the nanomolar range. For comparative purposes, data for established reference compounds are also included where available.

Table 1: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives Against Various Cancer Cell Lines
CompoundHeLa (Cervical Cancer) IC₅₀ (µM)SGC-7901 (Gastric Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Reference Compound
10t 0.120.150.21Combretastatin A-4 (CA-4)
10a >10>10>10
10d 1.251.872.03
10h 0.981.121.54
CA-4 0.00210.00180.0025

Data synthesized from studies on novel 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]

Table 2: FMS Kinase Inhibitory Activity and Antiproliferative Effects of Pyrrolo[3,2-c]pyridine Derivatives
CompoundFMS Kinase IC₅₀ (nM)Ovarian Cancer Cell Line (SK-OV-3) IC₅₀ (µM)Prostate Cancer Cell Line (PC-3) IC₅₀ (µM)Breast Cancer Cell Line (MCF-7) IC₅₀ (µM)Reference Compound
1r 300.150.210.18KIST101029
1e 60Not ReportedNot ReportedNot Reported
KIST101029 960.350.420.38

Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[3]

II. Mechanism of Action: Tubulin Polymerization Inhibition

Select compounds were further investigated to elucidate their mechanism of action. Compound 10t , the most potent antiproliferative agent from its series, was found to be a potent inhibitor of tubulin polymerization, a key process in cell division.[1][2] This mechanism is shared with the reference compound, Combretastatin A-4.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Tubulin Solution (in G-PEM buffer) plate 96-well plate tubulin->plate compounds Test Compounds (10t) or Reference (CA-4) compounds->plate dmso DMSO (Vehicle Control) dmso->plate incubate Incubate at 37°C plate->incubate measure Measure Absorbance at 340 nm (every 1 min for 60 min) incubate->measure plot Plot Absorbance vs. Time measure->plot determine Determine Inhibition of Tubulin Polymerization plot->determine

Caption: Workflow for the in vitro tubulin polymerization assay.

III. Signaling Pathway Inhibition: Fibroblast Growth Factor Receptor (FGFR)

Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.[4][5]

FGFR Signaling Pathway and Point of Inhibition

FGF FGF FGFR FGFR FGF->FGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivatives (e.g., 4h) Inhibitor->FGFR inhibits

Caption: Inhibition of the FGFR signaling cascade by pyrrolopyridine derivatives.

IV. Experimental Protocols

A. In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds or a reference drug, typically in a serial dilution. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. FMS Kinase Inhibition Assay

The inhibitory effect of the compounds on FMS kinase activity is determined using a kinase assay kit. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Reaction Mixture Preparation: The reaction is carried out in a 96-well plate containing FMS kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

  • Compound Addition: The synthesized compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A kinase detection reagent is added to stop the reaction and to generate a signal (e.g., luminescence or fluorescence) that correlates with the amount of ADP produced.

  • Signal Measurement: The signal is read using a plate reader.

  • IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

V. Conclusion

The derivatives of the this compound scaffold represent a promising class of compounds with significant in vitro anticancer activity. The data presented in this guide demonstrates their potential as inhibitors of key cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling. Further optimization of these lead compounds could result in the development of novel and effective therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a heterocyclic compound commonly used in pharmaceutical research. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact isomer may not always be available, data for closely related compounds, such as its hydrochloride salt or other isomers, can provide valuable guidance. The available information indicates that this compound may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood[1][2][3].

Waste Identification and Segregation

Proper waste management begins with accurate identification and segregation. All waste containing this compound, including neat compound, contaminated solutions, and used consumables (e.g., pipette tips, weighing boats), should be treated as hazardous chemical waste[4][5].

Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible chemicals can react violently, leading to dangerous situations[6].

Disposal Procedures for Unused and Contaminated Material

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service[2][7]. This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction[2].

Key Steps for Disposal:

  • Collection: Collect all waste containing this compound in a designated, compatible, and properly sealed waste container[8]. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and any associated hazards[4][6].

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory[4][8]. This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste[2][4][5].

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [4][9] Evaporation of chemical waste, even in a fume hood, is also not an acceptable disposal method[5][8].

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully. If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular trash, though institutional policies may vary.

Spill Management

In the event of a spill, evacuate personnel from the immediate area if necessary. Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite or sand[3]. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste[2][7]. Ensure the area is then decontaminated. For large spills, contact your institution's EHS department immediately.

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit Max 55 gallons of hazardous waste in a satellite accumulation area.[4]
Acutely Toxic Waste Limit Max 1 quart of liquid or 1 kg of solid for P-listed waste.[4]
Container Headroom Leave at least one-inch of headroom in waste containers to allow for expansion.[8]
Drain Disposal pH Range Not applicable for this compound. Generally for dilute acids/bases: 5.5 - 10.5.[9]

Disposal Workflow

G Disposal Workflow for this compound A Waste Generation (Neat, Solutions, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect in a Labeled, Compatible Hazardous Waste Container B->C D Is the container full? C->D E Store in Designated Satellite Accumulation Area D->E Yes G Continue to Add Waste (Keep Container Closed) D->G No F Contact EHS/Licensed Waste Disposal Company for Pickup E->F H Final Disposal via Incineration or other approved method F->H G->C

References

Essential Safety and Operational Guide for Handling tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 1147422-00-1). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral)H302Harmful if swallowed.[4][5]

The GHS pictogram associated with these hazards is GHS07, indicating a health hazard.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.[1][3] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[3][5]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[3][6]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • Designate a specific area for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[6]

  • Avoid contact with skin, eyes, and personal clothing.[1][2]

  • Wash hands thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke when using this product.[4]

4. Storage:

  • Store in a tightly-closed container when not in use.[1][2]

  • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][2]

  • For long-term storage, keep in a cool, dry place.[1][2]

Emergency Procedures

SituationAction
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[1][2]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Management For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact the appropriate emergency response team.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[3][5]

  • Waste Treatment and Disposal : Waste containing this compound should be treated as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[6] Disposal may involve a licensed professional waste disposal service or a chemical incinerator.[3][5]

Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

start Start: Prepare for Handling prep_area 1. Prepare Handling Area (Fume Hood, Emergency Equipment) start->prep_area don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_compound 3. Handle Compound in Fume Hood (Weighing, Transfers) don_ppe->handle_compound storage 4. Store Properly (Tightly Sealed, Cool, Dry) handle_compound->storage decontaminate 5. Decontaminate & Doff PPE storage->decontaminate disposal 6. Dispose of Waste (Sealed Container, EHS Protocol) decontaminate->disposal end End: Procedure Complete disposal->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.